DMT-dT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H32N2O7 |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
1-[(4R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27?,28?/m1/s1 |
Clé InChI |
UBTJZUKVKGZHAD-VOYUOQKBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and nucleic acid therapeutics, the precise chemical construction of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method, the gold standard for oligonucleotide synthesis, relies on a meticulously controlled, cyclical process. Central to this process is the 4,4'-dimethoxytrityl (DMT) group, a bulky and reversible protecting group that acts as a gatekeeper, ensuring the orderly and efficient assembly of nucleotide monomers into a desired sequence. This technical guide provides an in-depth exploration of the multifaceted role of the DMT group in oligonucleotide synthesis, detailing its chemical properties, application, and the critical procedures associated with its use.
The Pivotal Role of the DMT Protecting Group
The primary and most critical function of the DMT group is the protection of the 5'-hydroxyl moiety of the nucleoside phosphoramidite.[1][] This protection is indispensable for the 3' to 5' directional synthesis of oligonucleotides on a solid support.[][3] By "capping" the 5'-hydroxyl group, the DMT group ensures that the incoming phosphoramidite monomer selectively reacts with the free 5'-hydroxyl of the growing oligonucleotide chain, thereby preventing self-polymerization and other undesirable side reactions.[]
The selection of the DMT group for this essential role is attributed to a unique combination of chemical properties:
-
Steric Hindrance: The significant bulk of the DMT group provides effective steric protection for the 5'-hydroxyl, physically impeding its participation in unintended reactions.[]
-
Acid Lability: The DMT group exhibits stability under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of oligonucleotide synthesis.[1][]
-
Monitoring Capability: Upon cleavage, the DMT group is released as a stable dimethoxytrityl cation (DMT+), which imparts a characteristic bright orange color to the reaction solution.[4][5][6] This colored cation has a strong absorbance at approximately 495-498 nm, allowing for the real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[3][7][8]
The Phosphoramidite Synthesis Cycle: The DMT Group in Action
The synthesis of an oligonucleotide is a cyclical four-step process that is repeated for the addition of each nucleotide. The DMT group plays a central role in the deblocking (detritylation) step of this cycle.
A diagram illustrating the phosphoramidite oligonucleotide synthesis cycle is presented below:
References
Chemical structure and properties of DMT-dT phosphoramidite
An In-depth Technical Guide to DMT-dT Phosphoramidite (B1245037): Chemical Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropylamino)-(2-cyanoethyl) phosphoramidite, commonly known as this compound phosphoramidite, is a cornerstone reagent in the chemical synthesis of oligonucleotides.[1][2] Its pivotal role lies in the widely adopted phosphoramidite chemistry for solid-phase DNA synthesis.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its critical function in the synthesis of custom DNA sequences, which are essential tools in research, diagnostics, and therapeutic applications.
Chemical Structure and Identity
This compound phosphoramidite is a chemically modified deoxythymidine nucleotide. The structure is characterized by three key modifications to the natural nucleoside:
-
A 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function of the deoxyribose sugar.[4] This bulky group is acid-labile, allowing for its selective removal at the appropriate step of the synthesis cycle.[4]
-
A phosphoramidite moiety at the 3'-hydroxyl position, which is the reactive group that forms the internucleotide linkage.[1]
-
A cyanoethyl group protecting the phosphorus atom, which is removed under basic conditions at the end of the synthesis.[5]
The diisopropylamine (B44863) group on the phosphorus is a leaving group during the coupling reaction.[5]
Table 1: Chemical Identifiers for this compound Phosphoramidite
| Identifier | Value |
| CAS Number | 98796-51-1[2] |
| Molecular Formula | C₄₀H₄₉N₄O₈P[2] |
| Molecular Weight | 744.81 g/mol [2] |
| Synonyms | 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], this compound amidite[2] |
Physicochemical Properties
The physical and chemical properties of this compound phosphoramidite are critical for its handling, storage, and reactivity during oligonucleotide synthesis.
Table 2: Physicochemical Properties of this compound Phosphoramidite
| Property | Value |
| Appearance | White to off-white powder or granules[2] |
| Solubility | Soluble in anhydrous acetonitrile (B52724).[6] Very poorly soluble in water (0.00051 g/L at 20 °C).[2] |
| Storage Conditions | 2-8°C under an inert atmosphere.[2] |
| Stability | Sensitive to moisture and oxidation.[7] |
Role in Oligonucleotide Synthesis
This compound phosphoramidite is a fundamental building block in the phosphoramidite method of solid-phase oligonucleotide synthesis.[8] The synthesis is a cyclical process that sequentially adds one nucleotide at a time to a growing DNA chain attached to a solid support.[3] Each cycle consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[7][9]
The Synthesis Cycle
The following diagram illustrates the logical workflow of a single nucleotide addition cycle using a phosphoramidite reagent like this compound phosphoramidite.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocols
General Protocol for Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps for a single coupling cycle in an automated DNA synthesizer.
a. Reagent Preparation:
-
Phosphoramidites: Dissolve this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to a concentration of typically 0.1 M.[10]
-
Activator: Prepare a solution of an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile.[6]
-
Deblocking Solution: A solution of an acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an appropriate solvent like dichloromethane.[11]
-
Capping Solution: A two-part solution, typically acetic anhydride (B1165640) and N-methylimidazole.[10]
-
Oxidizing Solution: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[10]
b. Synthesis Cycle:
-
Deblocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside by passing the deblocking solution through the synthesis column.[10] The column is then washed with anhydrous acetonitrile.[6] The amount of orange-colored trityl cation released can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.[8][12]
-
Coupling: The this compound phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[10]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[10]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups (cyanoethyl from the phosphates and, if applicable, acyl groups from the bases) are removed. This is typically achieved by incubation with a concentrated ammonia (B1221849) solution at an elevated temperature (e.g., 55°C) for several hours.[2]
Purification
The crude oligonucleotide product is a mixture of the full-length sequence and shorter failure sequences. Purification is often performed using High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[13] A common HPLC method is reversed-phase purification, which can be performed with the DMT group still attached ("DMT-on") to enhance the hydrophobicity of the full-length product and improve separation from the "DMT-off" failure sequences.[13]
Quality Control
The purity and identity of this compound phosphoramidite are crucial for the successful synthesis of high-quality oligonucleotides.[7] Several analytical techniques are employed for quality control.
Table 3: Quality Control Methods for this compound Phosphoramidite
| Analytical Method | Parameter Assessed | Typical Specification |
| ³¹P NMR | Identity and Purity | ≥99%[2] |
| Reversed-Phase HPLC | Purity | ≥99.0%[2] |
| Mass Spectrometry (MS) | Identity (Molecular Weight) | Conforms to expected mass[10] |
| Karl Fischer Titration | Water Content | ≤0.3 wt. %[2] |
Impurities in the phosphoramidite raw material can lead to the incorporation of incorrect bases or the termination of chain growth during synthesis.[9] Therefore, stringent quality control is essential.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ホスホロアミダイト | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. atdbio.com [atdbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2020234605A1 - Method of quality control of oligonucleotide synthesis - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Mechanism of DMT-dT in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and the development of nucleic acid-based therapeutics, the precise chemical construction of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method stands as the most robust and widely adopted technique for this purpose. Central to this chemistry is the 4,4'-dimethoxytrityl (DMT) protecting group, a molecular guardian that ensures the fidelity and efficiency of oligonucleotide synthesis. This in-depth technical guide elucidates the critical role of the DMT group, with a focus on DMT-thymidine (DMT-dT), detailing its function, the chemical mechanisms of its application and removal, and its integral part in the cyclic process of solid-phase oligonucleotide synthesis.
The Core Principle: Directional Synthesis and the Role of the DMT Group
Chemical oligonucleotide synthesis proceeds in the 3' to 5' direction, the opposite of biological DNA synthesis. This directional control is enforced through the use of protecting groups. The primary function of the DMT group is to reversibly block the 5'-hydroxyl group of the nucleoside phosphoramidite, in this case, thymidine (B127349).[1][2][3] This "capping" of the 5' end is essential for several reasons:
-
Prevention of Self-Polymerization: It prevents the unwanted reaction of phosphoramidites with each other in solution.[][]
-
Enforced Stepwise Addition: It ensures that the coupling reaction occurs specifically and exclusively at the free 5'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support.[1][]
-
Monitoring of Synthesis Efficiency: The cleavage of the DMT group in each cycle releases a colored cation, allowing for real-time monitoring of the coupling efficiency.[][]
The choice of the DMT group is strategic, owing to its unique properties:
-
Steric Hindrance: Its bulky nature provides excellent steric protection of the 5'-hydroxyl group.[1]
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but is readily and quantitatively removed under mild acidic conditions.[1][] This selective lability is fundamental to the cyclic nature of the synthesis process.
The Phosphoramidite Synthesis Cycle: A Step-by-Step Mechanism
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group is central to the first step of each cycle.
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside anchored to the solid support (or the terminal nucleotide of the growing chain).[][6][7] This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[][][6][8]
The mechanism involves the protonation of one of the methoxy (B1213986) groups on the trityl group, followed by the departure of the stable, resonance-stabilized dimethoxytrityl cation. This cation has a characteristic orange color and a strong absorbance at 495 nm, which is used to quantify the efficiency of the previous coupling step.[][] The free 5'-hydroxyl group is now available for the subsequent coupling reaction.
Step 2: Coupling
The next nucleoside, in this case, this compound phosphoramidite, is introduced along with a weak acid activator, such as tetrazole or a derivative thereof.[][6] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom in a nucleophilic substitution reaction, forming a phosphite (B83602) triester linkage.[2][][6] This reaction is rapid and highly efficient, typically exceeding 99%.[9]
Step 3: Capping
As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains remain unreacted.[7][10] To prevent these from reacting in subsequent cycles and forming deletion mutations (n-1 sequences), a "capping" step is performed.[][10][11] This is achieved by treating the support with a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.[][11]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[][7][10] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[][11] The resulting phosphotriester linkage is the natural backbone of DNA.
Following the oxidation step, the cycle is repeated, beginning with the detritylation of the newly added this compound, to add the next nucleotide to the growing oligonucleotide chain.
Quantitative Data in Phosphoramidite Synthesis
The overall yield of a full-length oligonucleotide is highly dependent on the stepwise efficiency of each cycle, particularly the coupling step. Even small decreases in efficiency have a cumulative and significant impact on the final yield.
| Step | Parameter | Typical Value/Range | Reference |
| Detritylation | Reagent | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane | [][8] |
| Reaction Time | 60 - 180 seconds | [12] | |
| Efficiency | Quantitative (>99%) | [] | |
| Coupling | Reagent | Nucleoside Phosphoramidite, Activator (e.g., Tetrazole, DCI) | [][13] |
| Reaction Time | 20 - 900 seconds (depending on nucleoside and scale) | [12][13] | |
| Efficiency | >98.5%, often >99.5% | [14] | |
| Capping | Reagent | Acetic Anhydride and N-Methylimidazole | [][11] |
| Reaction Time | 20 - 60 seconds | [12] | |
| Efficiency | Quantitative for unreacted 5'-OH | [11] | |
| Oxidation | Reagent | Iodine in THF/Water/Pyridine | [][11] |
| Reaction Time | 15 - 60 seconds | [12] | |
| Efficiency | Quantitative | [] |
Table 1: Typical Parameters for the Phosphoramidite Synthesis Cycle.
The impact of coupling efficiency on the overall yield of oligonucleotides of varying lengths is illustrated in the table below.
| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 67.3% | 82.6% | 91.0% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 100-mer | 13.3% | 36.6% | 60.6% |
| 150-mer | 4.8% | 22.1% | 47.2% |
Table 2: Theoretical Overall Yield of Full-Length Oligonucleotide Based on Stepwise Coupling Efficiency. (Calculated as Yield = (Coupling Efficiency)^(Number of couplings))
Experimental Protocols
The following provides a generalized protocol for a single cycle of solid-phase oligonucleotide synthesis using this compound phosphoramidite on an automated synthesizer. Specific timings and volumes will vary depending on the synthesizer model and scale of synthesis.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
This compound phosphoramidite solution (0.02 - 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Deblocking solution (3% TCA or DCA in dichloromethane).
-
Capping Solution A (Acetic Anhydride/Tetrahydrofuran/Lutidine).
-
Capping Solution B (16% N-Methylimidazole in Tetrahydrofuran).
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine).
-
Anhydrous acetonitrile (B52724) (for washing).
Protocol for a Single Synthesis Cycle:
-
Detritylation:
-
Wash the CPG support with anhydrous acetonitrile.
-
Deliver the deblocking solution to the column and allow it to react for 60-180 seconds.
-
Collect the orange trityl cation solution for spectrophotometric quantification of the previous cycle's coupling efficiency.
-
Wash the CPG support extensively with anhydrous acetonitrile to remove all traces of acid.
-
-
Coupling:
-
Simultaneously deliver the this compound phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 30-120 seconds.
-
Wash the CPG support with anhydrous acetonitrile.
-
-
Capping:
-
Deliver a mixture of Capping Solution A and Capping Solution B to the column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the CPG support with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidizing solution to the column.
-
Allow the oxidation reaction to proceed for 30-60 seconds.
-
Wash the CPG support with anhydrous acetonitrile to remove residual water and iodine.
-
This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is assembled.
Visualizing the Process: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key workflows and chemical mechanisms involved in phosphoramidite synthesis.
Caption: Overall workflow of the phosphoramidite synthesis cycle.
Caption: Mechanism of the acid-catalyzed detritylation step.
Caption: Simplified mechanism of the phosphoramidite coupling reaction.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable component of modern phosphoramidite chemistry for oligonucleotide synthesis. Its role as a reversible protecting group for the 5'-hydroxyl function of nucleosides like thymidine enables the directional, stepwise, and highly efficient assembly of DNA and RNA chains. The unique chemical properties of the DMT group, particularly its acid lability and the spectroscopic signature of its cation, are fundamental to the success and monitoring of automated solid-phase synthesis. A thorough understanding of the mechanisms involving the DMT group is crucial for researchers and professionals in the fields of synthetic biology, diagnostics, and the development of oligonucleotide-based therapeutics, as it underpins the quality and fidelity of the synthetic nucleic acid molecules they rely upon.
References
- 1. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 10. alfachemic.com [alfachemic.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. atdbio.com [atdbio.com]
The Gatekeeper of DNA Synthesis: A Technical Guide to the Discovery and Development of DMT Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and therapeutic oligonucleotide development, the precise, automated chemical synthesis of DNA is a cornerstone technology. Central to the success of the universally adopted phosphoramidite (B1245037) chemistry is the 4,4'-dimethoxytrityl (DMT) group, a steadfast guardian of the 5'-hydroxyl function. This in-depth technical guide illuminates the discovery, development, and pivotal role of the DMT protecting group, providing detailed experimental protocols, quantitative performance data, and a comparative analysis of its function in solid-phase DNA synthesis.
A Historical Perspective: The Dawn of Controlled DNA Synthesis
The journey to automated DNA synthesis was a multi-decade endeavor, marked by significant contributions from pioneers in nucleic acid chemistry. In the late 1950s, H. Gobind Khorana and his research group made seminal contributions to the field, including the development of the phosphodiester method for oligonucleotide synthesis.[1] A critical innovation by Khorana's team was the introduction of the dimethoxytrityl (DMT) group as a protecting group for the 5'-hydroxyl of nucleosides.[1] This was a pivotal development that enabled the controlled, stepwise addition of nucleotides, a fundamental requirement for synthesizing oligonucleotides with a defined sequence.
Prior to the introduction of the DMT group, the lack of a suitable 5'-protecting group that could be selectively removed under mild conditions hampered the efficiency and reliability of oligonucleotide synthesis. Khorana's work laid the foundation for the "on-off" protection strategy that is still at the heart of modern DNA synthesis.[2] This concept involves protecting the reactive 5'-hydroxyl group to prevent unwanted side reactions during the coupling of the next nucleotide and then selectively removing it to allow the next cycle of synthesis to proceed. The subsequent development of solid-phase synthesis by Robert Letsinger and the introduction of phosphoramidite chemistry by Marvin Caruthers, a student of both Khorana and Letsinger, further revolutionized the field, leading to the automated DNA synthesizers widely used today.[1][2]
The Role and Properties of the DMT Group
The DMT group is the 5'-hydroxyl protecting group of choice in phosphoramidite-based DNA synthesis due to a unique combination of properties:
-
Acid Lability: The DMT group is stable to the basic and neutral conditions employed during the coupling and oxidation steps of the synthesis cycle but is rapidly and quantitatively cleaved by mild acids, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[3]
-
Steric Hindrance: Its bulky nature provides excellent steric protection of the 5'-hydroxyl group, preventing its participation in undesired side reactions.
-
Monitoring Capability: Upon cleavage with acid, the DMT group forms a stable, intensely colored orange dimethoxytrityl cation (DMT+), which has a strong absorbance at 498 nm.[4] This property allows for real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis.[5][6]
The Solid-Phase DNA Synthesis Cycle: A Step-by-Step Protocol
Automated solid-phase DNA synthesis using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain attached to a solid support (e.g., controlled pore glass or polystyrene). The synthesis proceeds in the 3' to 5' direction.
Detritylation (Deblocking)
The first step in each synthesis cycle is the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support.
Experimental Protocol:
-
Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).[3]
-
Procedure: A solution of the deblocking acid is passed through the synthesis column containing the solid support.
-
Reaction Time: The reaction is typically very rapid, often completed in under a minute.
-
Monitoring: The orange-colored effluent containing the DMT cation is collected, and its absorbance at 498 nm is measured to determine the coupling efficiency of the previous cycle.[7]
Coupling
Following detritylation, the free 5'-hydroxyl group of the support-bound nucleotide is coupled with the next nucleoside phosphoramidite.
Experimental Protocol:
-
Reagents:
-
Nucleoside phosphoramidite (corresponding to the desired base) dissolved in anhydrous acetonitrile.
-
An activator, typically 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. A large excess of the phosphoramidite and activator is used to drive the reaction to completion.[3]
-
Reaction Time: Coupling times are typically short, on the order of 1-5 minutes.[3]
Capping
To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles (which would result in deletion mutations), any uncoupled chains are permanently blocked in a capping step.
Experimental Protocol:
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Capping Reagent B: 16% N-methylimidazole in THF.
-
-
Procedure: The two capping reagents are mixed and delivered to the synthesis column. The acetic anhydride acetylates the unreacted 5'-hydroxyl groups.
Oxidation
The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester.
Experimental Protocol:
-
Reagent: A solution of 0.02 M iodine in a mixture of THF, pyridine, and water.[3]
-
Procedure: The oxidizing solution is passed through the synthesis column.
-
Reaction Time: The oxidation is a rapid reaction, typically completed in less than a minute.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Quantitative Data and Performance Metrics
The success of oligonucleotide synthesis is highly dependent on the efficiency of each step. The following tables summarize key quantitative data related to the phosphoramidite synthesis cycle.
Table 1: Reagents and Typical Conditions for Solid-Phase DNA Synthesis
| Step | Reagent | Typical Concentration | Solvent | Typical Reaction Time |
| Detritylation | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | 3% (w/v) | Dichloromethane (DCM) | < 1 minute |
| Coupling | Nucleoside Phosphoramidite | 0.02 - 0.1 M | Anhydrous Acetonitrile | 1 - 5 minutes |
| Activator (ETT or DCI) | 0.25 M | Anhydrous Acetonitrile | 1 - 5 minutes | |
| Capping | Acetic Anhydride | - | Tetrahydrofuran (THF) | < 1 minute |
| N-Methylimidazole | 16% (v/v) | Tetrahydrofuran (THF) | < 1 minute | |
| Oxidation | Iodine | 0.02 M | THF/Pyridine/Water | < 1 minute |
Table 2: Impact of Coupling Efficiency on Overall Yield
The coupling efficiency of each step has a dramatic impact on the final yield of the full-length oligonucleotide.
| Coupling Efficiency per Step | Overall Yield of a 20-mer Oligonucleotide | Overall Yield of a 50-mer Oligonucleotide |
| 99.5% | 90.5% | 77.8% |
| 99.0% | 81.8% | 60.5% |
| 98.0% | 66.8% | 36.4% |
| 95.0% | 35.8% | 7.7% |
Visualizing the Process: Diagrams and Workflows
The Solid-Phase DNA Synthesis Cycle
Caption: The four-step cycle of solid-phase DNA synthesis.
Mechanism of Detritylation and Monitoring
Caption: The detritylation reaction and monitoring of coupling efficiency.
Alternatives to the DMT Group
While the DMT group remains the gold standard for 5'-hydroxyl protection in routine oligonucleotide synthesis, several alternatives have been developed for specific applications.
Table 3: Comparison of 5'-Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Key Features |
| Dimethoxytrityl | DMT | Standard for automated synthesis; rapid, acid-labile removal; allows for colorimetric monitoring of coupling efficiency. |
| Monomethoxytrityl | MMT | More acid-stable than DMT, requiring stronger acidic conditions for removal. Sometimes used for specific applications where greater stability is needed. |
| Trityl | Tr | Even more acid-stable than MMT. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile protecting group, offering an orthogonal protection strategy to the acid-labile DMT group. |
| Pixyl (9-phenylxanthen-9-yl) | Px | An alternative to DMT, reported to have some advantages in specific contexts, but not as widely adopted. |
The choice of protecting group depends on the specific requirements of the synthesis, including the desired orthogonality of deprotection steps and the chemical nature of any modified nucleotides being incorporated.
Conclusion
The discovery and development of the DMT protecting group was a watershed moment in the history of chemical DNA synthesis. Its unique properties have enabled the robust, efficient, and automated synthesis of oligonucleotides that are indispensable tools in modern molecular biology, diagnostics, and drug development. A thorough understanding of the role of the DMT group and the intricacies of the phosphoramidite synthesis cycle is essential for any researcher or professional working in these fields. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful synthesis and application of high-quality oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biofabresearch.com [biofabresearch.com]
- 7. atdbio.com [atdbio.com]
The Synthesis and Purification of DMT-dT Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropylamino)-(2-cyanoethyl)phosphoramidite (DMT-dT phosphoramidite), a critical building block in the chemical synthesis of oligonucleotides. The methodologies detailed herein are compiled from established protocols to ensure reproducibility and high-quality outcomes.
Introduction
This compound phosphoramidite (B1245037) is a protected nucleoside derivative essential for the automated solid-phase synthesis of DNA oligonucleotides via the phosphoramidite method. The 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group, preventing unwanted side reactions during the oligonucleotide chain elongation. The phosphoramidite moiety at the 3'-hydroxyl position is activated during synthesis to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The β-cyanoethyl group protecting the phosphorus is base-labile, facilitating its removal during the final deprotection steps. The purity and quality of this compound phosphoramidite are paramount to achieving high coupling efficiencies and the desired yield of the final oligonucleotide product.[1]
Synthesis of this compound Phosphoramidite
The synthesis of this compound phosphoramidite is a two-step process that begins with the protection of the 5'-hydroxyl group of thymidine (B127349) with DMT-chloride, followed by the phosphitylation of the 3'-hydroxyl group.
Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-thymidine)
The first step involves the selective protection of the 5'-hydroxyl group of thymidine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically in an anhydrous pyridine (B92270) solvent. The bulky DMT group preferentially reacts with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.
Experimental Protocol:
-
Anhydrous thymidine is co-evaporated with anhydrous pyridine and then dissolved in anhydrous pyridine.
-
4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise to the solution while stirring at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is dissolved in a suitable organic solvent like dichloromethane (B109758) or chloroform.
-
The organic layer is washed with an aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude 5'-O-DMT-thymidine is purified by silica (B1680970) gel column chromatography.
Step 2: Synthesis of this compound Phosphoramidite
The purified 5'-O-DMT-thymidine is then phosphitylated at the 3'-hydroxyl position using a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid activator like 1H-tetrazole or a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[2][3]
Experimental Protocol:
-
5'-O-DMT-thymidine is rendered anhydrous by co-evaporation with a dry solvent (e.g., pyridine or toluene) and then dissolved in an anhydrous solvent such as dichloromethane or acetonitrile.[3]
-
N,N-diisopropylethylamine (DIPEA) is added to the solution.
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the reaction mixture at 0 °C under an inert atmosphere (e.g., argon or nitrogen).[4]
-
The reaction is stirred at room temperature and monitored by TLC or ³¹P NMR.
-
Once the reaction is complete, it is quenched with methanol.
-
The reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude this compound phosphoramidite is purified by silica gel column chromatography.
Purification of this compound Phosphoramidite
Purification of the final this compound phosphoramidite is crucial to remove any unreacted starting materials, byproducts, and other impurities that could interfere with oligonucleotide synthesis. The standard method for purification is silica gel column chromatography.
Experimental Protocol:
-
A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
The crude this compound phosphoramidite, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.
-
The column is eluted with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane), often containing a small percentage of a base like triethylamine (B128534) to prevent the degradation of the acid-sensitive product on the silica gel.[5]
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound phosphoramidite as a white foam.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of this compound phosphoramidite.
Table 1: Synthesis of 5'-O-DMT-thymidine
| Parameter | Value | Reference |
| Starting Material | Thymidine | |
| Reagents | 4,4'-Dimethoxytrityl chloride, Pyridine | [3] |
| Reaction Time | 5 hours | [3] |
| Yield | 98% | [3] |
| Purification Method | Silica Gel Column Chromatography |
Table 2: Synthesis of this compound Phosphoramidite
| Parameter | Value | Reference |
| Starting Material | 5'-O-DMT-thymidine | |
| Reagents | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine | [4] |
| Reaction Time | 1 hour | [4] |
| Yield | 85-99% | [2][4] |
| Purification Method | Silica Gel Column Chromatography | [2] |
Table 3: Purification of this compound Phosphoramidite
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase | Acetone in Dichloromethane with 0.5% Triethylamine | [2] |
| Purity (Post-purification) | >98% |
Visualizations
Synthesis Pathway of this compound Phosphoramidite
Caption: Chemical synthesis pathway of this compound phosphoramidite.
Purification Workflow for this compound Phosphoramidite
Caption: Purification workflow of this compound phosphoramidite.
References
- 1. benchchem.com [benchchem.com]
- 2. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Construction of the Nucleoside Phosphoramidite Using N-PhIMT as an Activator | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide on the Stability and Shelf-life of DMT-dT Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and shelf-life of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dT phosphoramidite), a critical building block in the chemical synthesis of oligonucleotides. Understanding the factors that affect its degradation is paramount for ensuring the quality, yield, and biological activity of synthetic DNA.
Executive Summary
This compound phosphoramidite is a sensitive molecule susceptible to degradation through hydrolysis and oxidation, primarily at the trivalent phosphorus center. Its stability is highly dependent on storage and handling conditions. As a solid, it exhibits a relatively long shelf-life when stored at low temperatures (-20°C is commonly recommended) under a dry, inert atmosphere. In solution, its stability decreases, with the presence of water being a critical factor in its degradation. This guide details the degradation pathways, provides quantitative stability data, and outlines experimental protocols for assessing the purity and stability of this compound phosphoramidite.
Factors Affecting Stability and Recommended Storage
The shelf-life of this compound phosphoramidite is influenced by several environmental factors. Strict adherence to recommended storage and handling protocols is crucial to minimize degradation and ensure optimal performance in oligonucleotide synthesis.
Key Factors Influencing Stability:
-
Moisture: Water is the primary culprit in the degradation of phosphoramidites, leading to hydrolysis of the phosphoramidite linkage to form the corresponding H-phosphonate and phosphite (B83602) triester impurities.
-
Temperature: Elevated temperatures accelerate the rate of degradation. Therefore, storage at low temperatures is essential.
-
Oxygen: The trivalent phosphorus (P(III)) atom in the phosphoramidite is susceptible to oxidation to a pentavalent phosphate (B84403) (P(V)) species, which is inactive in the coupling reaction.
-
Light: While less critical than moisture and temperature, prolonged exposure to light can potentially contribute to degradation.
Recommended Storage Conditions:
To ensure the longevity and purity of this compound phosphoramidite, the following storage conditions are recommended by various suppliers.
| Condition | Solid Form | In Solution (Anhydrous Acetonitrile) |
| Temperature | -20°C for long-term storage; 2-8°C for short-term. | -20°C |
| Atmosphere | Dry, inert gas (e.g., Argon or Nitrogen). | Inert gas overlay. |
| Light | Protect from light. | Protect from light. |
| Container | Tightly sealed, opaque containers. | Tightly sealed septum vials. |
Quantitative Stability and Shelf-life Data
Quantitative data on the stability of this compound phosphoramidite, particularly in its solid form, is limited in publicly available literature. Most manufacturers guarantee the quality of their product for a specific period if stored under the recommended conditions. However, studies on the stability of phosphoramidites in solution provide valuable insights into their degradation kinetics.
A key study by Krotz et al. investigated the stability of the four standard deoxyribonucleoside phosphoramidites in anhydrous acetonitrile (B52724) at ambient temperature under an inert atmosphere.[1] The findings for this compound phosphoramidite are summarized below.
Table 1: Stability of this compound Phosphoramidite in Acetonitrile Solution
| Time (Weeks) | Purity Reduction (%) | Primary Degradation Products |
| 5 | 2 | 5'-O-DMT-thymidine-3'-O-H-phosphonate |
Data from Krotz, A.H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.[1]
It is important to note that this compound phosphoramidite is the most stable of the four standard deoxynucleoside phosphoramidites, with the order of stability being T > dC > dA > dG.[1]
For the solid form, while specific public data on accelerated stability studies is scarce, it is generally accepted that when stored properly, solid this compound phosphoramidite is stable for at least two years.[2]
Degradation Pathways
The primary degradation pathways for this compound phosphoramidite involve hydrolysis and oxidation of the phosphoramidite moiety.
Hydrolysis
In the presence of water, the P-N bond of the phosphoramidite is cleaved, leading to the formation of a 5'-O-DMT-thymidine-3'-O-H-phosphonate diester. This H-phosphonate is an undesirable impurity as it can be incorporated into the growing oligonucleotide chain, leading to chain termination or other side reactions.
Caption: Hydrolysis degradation pathway of this compound phosphoramidite.
Oxidation
The trivalent phosphorus atom in this compound phosphoramidite is susceptible to oxidation by atmospheric oxygen, forming a pentavalent phosphate triester (P(V) species). This oxidized form is no longer reactive under the standard coupling conditions of oligonucleotide synthesis and thus acts as an inert impurity.
Caption: Oxidation degradation pathway of this compound phosphoramidite.
Experimental Protocols for Stability Assessment
The stability of this compound phosphoramidite is typically assessed by monitoring its purity over time using chromatographic and spectroscopic techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating the parent phosphoramidite from its degradation products.
Methodology:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is employed to elute the compounds.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The phosphoramidite sample is dissolved in anhydrous acetonitrile.
Workflow for RP-HPLC Analysis:
Caption: Experimental workflow for RP-HPLC analysis of this compound phosphoramidite.
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is a highly specific method for identifying and quantifying phosphorus-containing compounds. It can readily distinguish between the desired P(III) phosphoramidite and its P(V) oxidized degradation product.
Methodology:
-
Solvent: Anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).
-
Standard: An external standard of 85% phosphoric acid (H₃PO₄) is typically used.
-
Analysis: The ³¹P NMR spectrum will show characteristic signals for the P(III) phosphoramidite (typically a diastereomeric pair of singlets around 149 ppm) and the P(V) oxidized species (in the region of 0-10 ppm).
Workflow for ³¹P-NMR Analysis:
Caption: Experimental workflow for ³¹P-NMR analysis of this compound phosphoramidite.
Conclusion
The stability and shelf-life of this compound phosphoramidite are critical parameters that directly impact the quality and success of oligonucleotide synthesis. By understanding the degradation pathways and implementing stringent storage and handling protocols, researchers and drug development professionals can minimize the formation of impurities and ensure the reliable performance of this essential reagent. Regular purity assessment using RP-HPLC and ³¹P-NMR is recommended to verify the quality of the phosphoramidite prior to its use in synthesis.
References
The Acid Lability of the DMT Protecting Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern solid-phase oligonucleotide and peptide synthesis, prized for its role in temporarily protecting the 5'-hydroxyl group of nucleosides and the N-terminus of amino acids. Its widespread use stems from a crucial characteristic: its remarkable acid lability. This property allows for its swift and efficient removal under mild acidic conditions, a critical step in the iterative process of building biopolymers. However, the very nature of this lability necessitates a thorough understanding to ensure high-yield, high-purity synthesis and to avoid undesirable side reactions.
This technical guide provides an in-depth exploration of the acid-catalyzed cleavage of the DMT protecting group, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
The Mechanism of Acid-Catalyzed Detritylation
The cleavage of the DMT group is an acid-catalyzed process that proceeds through the formation of a highly stable dimethoxytrityl carbocation (DMT⁺). The two methoxy (B1213986) groups at the 4 and 4' positions of the trityl group play a pivotal role in stabilizing this carbocation through resonance. This stabilization is the primary reason for the DMT group's high sensitivity to acid compared to the monomethoxytrityl (MMT) or the unsubstituted trityl (Trt) groups.
The reaction is initiated by the protonation of the ether oxygen linking the DMT group to the hydroxyl of the nucleoside. This is followed by the heterolytic cleavage of the C-O bond, releasing the protected molecule and the DMT⁺ cation. The DMT cation is intensely colored (orange-yellow), with a characteristic absorbance maximum around 495 nm, a feature that is ingeniously exploited for real-time monitoring of coupling efficiency during automated oligonucleotide synthesis.[1]
References
The Gatekeeper of Oligonucleotide Integrity: A Technical Guide to the Cyanoethyl Group in DMT-dT Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and therapeutic nucleic acid development, the precise chemical synthesis of oligonucleotides is paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the construction of DNA and RNA strands with high fidelity. Central to this methodology is the use of protecting groups, transient molecular shields that ensure the orderly and specific formation of phosphodiester bonds. Among these, the 2-cyanoethyl group, employed to protect the phosphorus atom in phosphoramidite monomers like DMT-dT phosphoramidite, plays a critical gatekeeping role. This in-depth technical guide elucidates the function of the cyanoethyl group, detailing its chemical properties, the kinetics of its removal, and the potential side reactions that researchers must navigate.
The Crucial Role of the 2-Cyanoethyl Protecting Group
The synthesis of oligonucleotides is a cyclical process involving the sequential addition of phosphoramidite building blocks to a growing chain attached to a solid support. During this synthesis, the phosphorus atom of the incoming phosphoramidite is in a reactive trivalent state. The 2-cyanoethyl group serves as a temporary protecting group for one of the phosphate (B84403) oxygens, preventing unwanted side reactions at this position during the coupling step.[]
The ideal protecting group in this context must satisfy two opposing criteria: it must be sufficiently stable to withstand the various chemical treatments throughout the multiple cycles of oligonucleotide synthesis, yet be readily and quantitatively removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide. The cyanoethyl group admirably fulfills these requirements. It is stable under the acidic conditions used for detritylation (removal of the 5'-DMT group) and the anhydrous conditions of the coupling and capping steps. However, it is labile to basic conditions, which allows for its efficient removal during the final deprotection step.[2]
The Chemistry of Deprotection: A Beta-Elimination Reaction
The removal of the 2-cyanoethyl group proceeds via a base-catalyzed β-elimination reaction. The presence of the electron-withdrawing cyano group acidifies the protons on the adjacent carbon atom (the β-position). In the presence of a base, such as aqueous ammonia (B1221849) or other amines, a proton is abstracted, leading to the formation of a carbanion. This intermediate then rapidly eliminates the protected phosphate, yielding the desired phosphodiester linkage and the byproduct acrylonitrile (B1666552).[3][4] This reaction is typically fast and efficient, ensuring the complete deprotection of the phosphate backbone.
Quantitative Analysis of Deprotection
The efficiency and kinetics of cyanoethyl group deprotection are critical factors in obtaining high-purity oligonucleotides. Various reagents and conditions have been developed to optimize this step, each with its own set of advantages and disadvantages. The choice of deprotection strategy often depends on the overall protecting group scheme used for the nucleobases and the presence of any sensitive modifications on the oligonucleotide.
| Deprotection Reagent | Temperature (°C) | Time | Key Considerations |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 90 minutes | Standard, effective for cleavage from support and phosphate deprotection.[5] |
| Concentrated Ammonium Hydroxide | 55 | 8 hours | Ensures complete removal of base protecting groups.[2] |
| AMA (Ammonium Hydroxide/Methylamine) | 65 | 5-10 minutes | "UltraFAST" deprotection; reduces cyanoethylation of thymine.[6][7] |
| 10% Diethylamine (B46881) in Acetonitrile (B52724) | Room Temperature | 5 minutes | Pre-treatment to remove cyanoethyl groups prior to cleavage, minimizing acrylonitrile side reactions.[8] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Room Temperature | 1 minute | Used for rapid, on-support deprotection of the phosphate backbone.[9][10] |
| Lithium Hydroxide/Triethylamine in Methanol | 75 | 1 hour | Alternative deprotection for sensitive oligonucleotides.[2] |
Experimental Protocols
Detailed Protocol for Solid-Phase Synthesis of a dT10 Oligonucleotide
This protocol outlines the synthesis of a 10-mer of deoxythymidine (dT10) on a 1 µmol scale using an automated DNA synthesizer.
1. Reagent Preparation:
-
This compound Phosphoramidite: Dissolve in anhydrous acetonitrile to a concentration of 0.1 M.
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solution: Anhydrous acetonitrile.
2. Synthesizer Programming:
-
Program the synthesizer for a 1 µmol scale synthesis with the sequence TTTTTTTTTT.
-
Set the appropriate wait times for each step of the synthesis cycle as per the instrument manufacturer's recommendations. A typical cycle is as follows:
-
Deblocking (Detritylation): Removal of the 5'-DMT group.
-
Coupling: Addition of the next phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester to a stable phosphate triester.
-
Washing: Rinsing the column with acetonitrile between steps.
-
3. Synthesis Execution:
-
Load a dT-functionalized CPG (Controlled Pore Glass) column onto the synthesizer.
-
Ensure all reagent bottles are filled and properly connected.
-
Initiate the synthesis program. The synthesizer will automatically perform the nine cycles required to synthesize the dT10 oligonucleotide.
4. Cleavage and Deprotection:
-
After the synthesis is complete, remove the column from the synthesizer.
-
Attach a syringe to one end of the column and slowly pass 1 mL of concentrated ammonium hydroxide through the column into a sealed vial.
-
Incubate the vial at 55°C for 8 hours to ensure complete cleavage from the support and deprotection of the phosphate and base protecting groups.
5. Purification and Analysis:
-
After cooling, open the vial and evaporate the ammonia.
-
Resuspend the crude oligonucleotide in nuclease-free water.
-
Analyze the crude product by HPLC to assess purity.
-
Purify the oligonucleotide using an appropriate method, such as reversed-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Quantify the final product by measuring its absorbance at 260 nm.
Potential Side Reactions: The Dark Side of Acrylonitrile
While the β-elimination of the cyanoethyl group is a highly efficient reaction, the byproduct, acrylonitrile, is a reactive Michael acceptor. Under the basic conditions of deprotection, acrylonitrile can react with the nucleobases of the newly synthesized oligonucleotide, leading to the formation of N-cyanoethylated adducts. Thymine is particularly susceptible to this modification at its N3 position.[8][11] This side reaction can be problematic, especially in large-scale syntheses where the concentration of acrylonitrile can be high.
Several strategies have been developed to mitigate this issue:
-
Use of Scavengers: Deprotection with AMA (a mixture of ammonium hydroxide and methylamine) is a popular method as methylamine (B109427) is a more potent nucleophile than ammonia and effectively scavenges acrylonitrile, preventing its reaction with the oligonucleotide.[12]
-
Pre-treatment: A pre-cleavage wash of the solid support with a solution of a hindered base, such as 10% diethylamine in acetonitrile, can remove the cyanoethyl groups while the oligonucleotide is still attached to the support. The resulting acrylonitrile is then washed away before the oligonucleotide is cleaved into the deprotection solution.[8]
-
Alternative Scavengers: Recent studies have shown that piperazine (B1678402) can be used as an effective scavenger for acrylonitrile, allowing for a one-pot deprotection and cleavage process with reduced formation of cyanoethylated impurities.[13]
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the chemical transformations involved, the following diagrams, generated using the DOT language, illustrate the key processes.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
References
- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. alfachemic.com [alfachemic.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to solid-phase oligonucleotide synthesis using DMT-dT
An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis Using DMT-dT Phosphoramidite (B1245037) Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies underpinning solid-phase oligonucleotide synthesis, with a specific focus on the widely utilized 5'-O-dimethoxytrityl (DMT) protected thymidine (B127349) (dT) phosphoramidite building block. The phosphoramidite method has become the gold standard for automated DNA synthesis, enabling the rapid and efficient production of custom oligonucleotides for a vast array of applications in molecular biology, diagnostics, and therapeutics.[1][2]
Core Principles of Solid-Phase Synthesis
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry by anchoring the growing oligonucleotide chain to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene beads.[1][3] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple washing and filtration steps after each chemical transformation.[3][4] The synthesis proceeds in a 3' to 5' direction, opposite to the biological synthesis of DNA.[1][4]
The Synthesis Cycle: A Four-Step Process
The addition of each nucleotide monomer is accomplished through a four-step cycle that is repeated until the desired oligonucleotide sequence is assembled.[5] The key steps are detritylation, coupling, capping, and oxidation.[5]
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support.[1][5][6] This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758) (DCM).[6][7][8] The removal of the DMT group yields a free 5'-hydroxyl group, which is essential for the subsequent coupling reaction.[5][7] The liberated DMT cation has a characteristic orange color and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step in real-time.[3][4][9]
A critical consideration during detritylation is the potential for depurination, an acid-catalyzed side reaction that involves the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[7][10][11] This can lead to chain cleavage during the final deprotection step.[11] To minimize depurination, it is crucial to use the mildest effective acid and the shortest possible reaction time.[7][8]
Step 2: Coupling
Following detritylation, the activated phosphoramidite monomer is added to the reaction column. The phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), which protonates the diisopropylamino group, converting it into a good leaving group.[3][7] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage.[1][3][4] This reaction is rapid, typically reaching completion in under a minute.[6]
Step 3: Capping
Despite the high efficiency of the coupling reaction (typically >99%), a small fraction of the 5'-hydroxyl groups may remain unreacted.[5][7] To prevent these unreacted sites from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[4][6][7] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[3][4][7] The resulting acetylated ends are unreactive in subsequent coupling steps.[4]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step.[3][4] Therefore, it is oxidized to a more stable pentavalent phosphotriester, which is analogous to the natural phosphodiester backbone of DNA.[7][12] This oxidation is typically carried out using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine (B92270) or lutidine.[3][4][6]
Following the oxidation step, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is fully assembled.[7]
Quantitative Data Summary
The efficiency and fidelity of solid-phase oligonucleotide synthesis are critically dependent on the precise control of various reaction parameters. The following table summarizes key quantitative data for a typical synthesis cycle using this compound phosphoramidite.
| Parameter | Reagent/Condition | Typical Value/Range | Purpose | Reference(s) |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 1-3 minutes | Removal of 5'-DMT protecting group | [6][13] |
| 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 2-5 minutes | Milder alternative to TCA to reduce depurination | [6][10] | |
| Coupling | This compound Phosphoramidite Concentration | 0.05 - 0.2 M in Acetonitrile (B52724) | Nucleotide building block | [14] |
| Activator (e.g., ETT) Concentration | 0.25 - 0.7 M in Acetonitrile | Activation of phosphoramidite | [14] | |
| Coupling Time | 20 - 60 seconds | Formation of phosphite triester linkage | [6] | |
| Coupling Efficiency | >99% | Efficiency of nucleotide addition | [5] | |
| Capping | Cap A: Acetic Anhydride/Pyridine/THF | 1:1:8 (v/v/v) | Acetylating agent | [4] |
| Cap B: N-Methylimidazole (NMI) in THF | 16% (w/v) | Catalyst for acetylation | [14] | |
| Capping Time | 30 - 60 seconds | Blocking of unreacted 5'-hydroxyl groups | [3] | |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 78:20:2 (v/v/v) | Oxidation of phosphite to phosphate (B84403) | [3][14] |
| Oxidation Time | 30 - 60 seconds | Stabilization of the internucleotide linkage | [3] |
Experimental Protocols
The following are detailed, generalized protocols for each step of the solid-phase synthesis of a DNA oligonucleotide using this compound phosphoramidite on an automated synthesizer. It is assumed that the synthesis is performed on a solid support (e.g., CPG) pre-functionalized with the first nucleoside.
Protocol 1: Detritylation
-
Reagent Preparation: Prepare a solution of 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Column Wash: Wash the synthesis column containing the solid support with anhydrous acetonitrile (ACN) to remove any residual moisture and reagents from the previous step.
-
Acid Delivery: Deliver the 3% DCA solution to the column and allow it to react for 2-3 minutes.
-
Monitoring: Collect the eluent containing the orange DMT cation and measure its absorbance at 495 nm to determine the coupling efficiency of the previous cycle.
-
Column Wash: Thoroughly wash the column with anhydrous ACN to remove all traces of the acid and the DMT cation.
Protocol 2: Coupling
-
Reagent Preparation: Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous ACN and a 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous ACN.[14]
-
Reagent Delivery: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Reaction: Allow the coupling reaction to proceed for 45-60 seconds.
-
Column Wash: Wash the column with anhydrous ACN to remove excess phosphoramidite and activator.
Protocol 3: Capping
-
Reagent Preparation: Prepare Capping Solution A (Cap A: Acetic Anhydride/Pyridine/THF in a 1:1:8 ratio) and Capping Solution B (Cap B: 16% N-methylimidazole in THF).[4][14]
-
Reagent Delivery: Deliver a mixture of Cap A and Cap B to the synthesis column.
-
Reaction: Allow the capping reaction to proceed for 30-60 seconds.
-
Column Wash: Wash the column with anhydrous ACN to remove the capping reagents.
Protocol 4: Oxidation
-
Reagent Preparation: Prepare an oxidizing solution of 0.02 M Iodine in a mixture of THF/Pyridine/Water (78:20:2).[3][14]
-
Reagent Delivery: Deliver the oxidizing solution to the synthesis column.
-
Reaction: Allow the oxidation reaction to proceed for 30-60 seconds.
-
Column Wash: Wash the column with anhydrous ACN to remove the oxidizing solution and prepare for the next synthesis cycle.
Post-Synthesis Processing
Upon completion of the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone (β-cyanoethyl) and the nucleobases are removed. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide.[3][12] The final DMT group on the 5' end may be left on ("DMT-on") to facilitate purification by reverse-phase HPLC, and then removed post-purification.[6]
Visualizations
Solid-Phase Oligonucleotide Synthesis Workflow
Caption: Workflow of solid-phase oligonucleotide synthesis.
Chemical Pathway of a Single Synthesis Cycle
Caption: Chemical transformations in one synthesis cycle.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. atdbio.com [atdbio.com]
- 4. biotage.com [biotage.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA寡核苷酸合成 [sigmaaldrich.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of Phosphoramidite Activation with DMT-dT
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underpinning the activation of 5'-O-Dimethoxytrityl-2'-deoxythymidine-3'-O-(N,N-diisopropyl-amino)-(2-cyanoethyl)phosphoramidite (DMT-dT phosphoramidite), a cornerstone of synthetic oligonucleotide chemistry. A thorough understanding of this process is critical for the efficient and high-fidelity synthesis of oligonucleotides for research, diagnostics, and therapeutic applications.
The Central Role of Phosphoramidite (B1245037) Chemistry
The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA, prized for its high coupling efficiency and amenability to automation.[1] This solid-phase synthesis strategy involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).[2] The synthesis proceeds in a 3' to 5' direction, a key distinction from the biological 5' to 3' synthesis.
The success of each synthesis cycle hinges on the precise and efficient activation of the phosphoramidite monomer, enabling its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[] The 5'-hydroxyl group of the incoming phosphoramidite is protected by a dimethoxytrityl (DMT) group, which prevents self-polymerization.[4]
The Mechanism of Phosphoramidite Activation
The activation of a phosphoramidite is a critical step that converts the relatively stable phosphoramidite into a highly reactive intermediate. This process is typically achieved using a weak acid, known as an activator.[5] The most commonly used activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).
The activation mechanism proceeds through a two-step pathway:
-
Protonation: The activator donates a proton to the nitrogen atom of the diisopropylamino group of the phosphoramidite.[6]
-
Nucleophilic Substitution: This protonation makes the diisopropylamine (B44863) a good leaving group. The conjugate base of the activator then acts as a nucleophile, attacking the phosphorus atom and displacing the diisopropylamine to form a highly reactive phosphitylating agent.[7]
This activated intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide, leading to the formation of a phosphite (B83602) triester linkage.
The Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps: deblocking, coupling, capping, and oxidation.
Step 1: Deblocking (Detritylation)
The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing chain attached to the solid support.[8] This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[9] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The released DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of the previous coupling step.[2]
Step 2: Coupling
In the coupling step, the activated this compound phosphoramidite is delivered to the solid support, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms an unstable phosphite triester linkage.[10] To drive the reaction to completion, the phosphoramidite and activator are typically used in excess.[10]
Step 3: Capping
As the coupling reaction is not always 100% efficient, a small percentage of the 5'-hydroxyl groups may remain unreacted.[1] To prevent these unreacted sites from participating in subsequent coupling cycles, which would lead to the formation of deletion mutants (n-1 sequences), a capping step is performed.[1] This is typically achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent deblocking step.[11] Therefore, it is oxidized to a more stable pentavalent phosphate triester.[10] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[10]
Quantitative Data on this compound Activation
The efficiency and speed of the coupling reaction are highly dependent on the choice of activator and the reaction conditions. The following tables summarize key quantitative data for the activation of this compound phosphoramidite with common activators.
Table 1: Comparison of Common Activators for this compound Phosphoramidite
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used, but can have solubility issues.[7] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | 5.2 | Less acidic and more nucleophilic than tetrazole, leading to faster coupling rates.[7][12] Highly soluble in acetonitrile (B52724).[7] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 1.0 M | 4.3 | More acidic than tetrazole, leading to faster activation.[7] |
Table 2: Coupling Efficiency and Reaction Times for this compound
| Activator | Concentration | Coupling Time | Typical Coupling Efficiency |
| 1H-Tetrazole | 0.45 M | 30 - 60 seconds | >98% |
| DCI | 0.25 M | ~15 - 30 seconds | >99%[7] |
| ETT | 0.25 M | ~20 - 45 seconds | >99% |
Note: Coupling efficiencies and reaction times can vary depending on the synthesizer, reagents, and specific protocol used. The data presented here are typical values reported in the literature.
Experimental Protocols
The following provides a generalized experimental protocol for a single coupling cycle of this compound phosphoramidite on an automated DNA synthesizer. Specific parameters may need to be optimized based on the instrument and reagents used.
Reagents and Solutions
-
This compound Phosphoramidite Solution: 0.1 M solution in anhydrous acetonitrile.
-
Activator Solution: 0.25 M DCI in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Capping Solution A: Acetic anhydride/Lutidine/THF.
-
Capping Solution B: N-Methylimidazole/THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Anhydrous acetonitrile.
Experimental Workflow
-
Deblocking: The synthesis column containing the solid support with the growing oligonucleotide is washed with anhydrous acetonitrile. The deblocking solution is then passed through the column for a specified time (e.g., 60 seconds) to remove the 5'-DMT group.
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling: The activator solution and the this compound phosphoramidite solution are mixed and delivered to the column. The reaction is allowed to proceed for the optimized coupling time (e.g., 30 seconds).
-
Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Washing: The column is washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphate triester.
-
Washing: The column is washed with anhydrous acetonitrile, completing the cycle.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water is highly detrimental to coupling efficiency as it can hydrolyze the activated phosphoramidite.[13] All reagents and solvents must be strictly anhydrous.
-
Reagent Quality: The purity of the phosphoramidites and activator is crucial for high coupling efficiency. Degraded reagents can lead to failed couplings and the accumulation of truncated sequences.[14]
-
Activator Choice: The choice of activator can significantly impact the coupling kinetics and overall yield. For sterically hindered phosphoramidites or long oligonucleotides, a more reactive activator like DCI or ETT may be beneficial.[15]
-
Coupling Time: Insufficient coupling time can result in incomplete reactions. This parameter may need to be optimized, especially for modified phosphoramidites or challenging sequences.[14]
By carefully controlling these parameters, researchers can achieve high-fidelity synthesis of oligonucleotides for a wide range of applications.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. atdbio.com [atdbio.com]
- 4. 1H-Tetrazole as Catalyst in Phosphomorpholidate Coupling Reactions: Efficient Synthesis of GDP-Fucose, GDP-Mannose, and UDP-Galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. alfachemic.com [alfachemic.com]
Methodological & Application
Application Notes and Protocols for the Use of DMT-dT in Automated DNA Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and standardized protocols for the utilization of 5'-O-Dimethoxytrityl-2'-deoxythymidine-3'-O-(N,N-diisopropylamino)-β-cyanoethylphosphoramidite (DMT-dT phosphoramidite) in automated DNA synthesizers. The protocols outlined below are foundational for the successful synthesis of custom oligonucleotides for research, diagnostics, and therapeutic development.
Principle of Solid-Phase Oligonucleotide Synthesis
Automated DNA synthesis employs the phosphoramidite (B1245037) method, a highly efficient and sequential process for constructing oligonucleotides.[1][2][3] The synthesis is performed on a solid support, typically controlled pore glass (CPG), and proceeds in the 3' to 5' direction.[3][4][5] A single synthesis cycle, which results in the addition of one nucleotide, consists of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[1][4]
Quantitative Data Summary
The efficiency of each step in the synthesis cycle is critical for achieving a high yield of the final oligonucleotide product. The following table summarizes key quantitative parameters associated with automated DNA synthesis using this compound phosphoramidite.
| Parameter | Typical Value/Range | Method of Determination |
| Starting Material | This compound Phosphoramidite | N/A |
| Synthesis Method | Solid-Phase Phosphoramidite Chemistry | Automated DNA Synthesizer |
| Coupling Efficiency (per step) | >99% | Trityl Cation Monitoring[4] |
| Overall Crude Yield | Sequence-dependent | UV-Vis Spectroscopy (A260)[4] |
| Purity (after purification) | >95% | High-Performance Liquid Chromatography (HPLC)[4] |
| Identity Confirmation | Expected Mass ± 0.01% | ESI-MS or MALDI-TOF MS[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of automated DNA synthesis.
Pre-Synthesis Preparation
-
Reagent Preparation:
-
Dissolve this compound phosphoramidite and other required phosphoramidites (DMT-dA(Bz), DMT-dC(Bz), DMT-dG(ib)) in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.[4]
-
Prepare the following solutions as per the synthesizer manufacturer's instructions:
-
Deblocking Solution: Typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[6][7]
-
Activator Solution: 0.45 M 1H-Tetrazole in acetonitrile is commonly used.[]
-
Capping Solutions: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).
-
Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.
-
-
-
Synthesizer Setup:
-
Install the reagent bottles on the automated DNA synthesizer.
-
Prime all reagent lines to ensure consistent delivery.
-
Load the synthesis column containing the initial solid support-bound nucleoside.
-
Automated Synthesis Cycle
The following four steps are repeated for each nucleotide addition in the desired sequence.[1]
-
Deblocking (Detritylation):
-
Coupling:
-
The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4][]
-
-
Capping:
-
Oxidation:
-
The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[4]
-
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Solid Support:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by treating the support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[9]
-
-
Deprotection:
-
The same ammonium hydroxide treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[6][9]
-
The deprotection is often completed by heating the ammonium hydroxide solution at 55°C for 5-8 hours.[6] For oligonucleotides with sensitive modifications, milder deprotection conditions, such as using a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA), may be required.[10]
-
Purification
Crude oligonucleotides can be purified using several methods, with reverse-phase high-performance liquid chromatography (RP-HPLC) being a common choice.
-
DMT-On Purification:
-
If the final 5'-DMT group is left on the oligonucleotide (DMT-on), it can be used as a hydrophobic handle for purification by RP-HPLC.[10] This method effectively separates the full-length product from shorter, uncapped failure sequences.
-
-
DMT-Off Purification:
-
If the final DMT group is removed, the oligonucleotide can be purified by other methods such as ion-exchange HPLC or gel electrophoresis.[11]
-
-
Desalting:
-
After purification, the oligonucleotide solution is desalted, typically by ethanol (B145695) precipitation or using a desalting column.[9][11]
-
Visualizations
Experimental Workflow
Caption: Overall workflow for automated DNA synthesis.
Signaling Pathway of a Single Synthesis Cycle
Caption: The four main steps of a single synthesis cycle.
References
- 1. bachem.com [bachem.com]
- 2. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. atdbio.com [atdbio.com]
- 7. benchchem.com [benchchem.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. blog.biolytic.com [blog.biolytic.com]
Application Notes and Protocols for Optimal Coupling of DMT-dT Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of custom DNA and RNA sequences for a vast array of applications, including PCR primers, gene synthesis, antisense therapeutics, and CRISPR guide RNAs. The phosphoramidite (B1245037) method is the gold standard for this process, relying on a series of controlled chemical reactions on a solid support.[1][2][3] A critical step in this cyclical process is the coupling reaction, where a 5'-O-DMT protected nucleoside phosphoramidite is added to the growing oligonucleotide chain.[2][4]
The efficiency of this coupling step is paramount, as even small inefficiencies are compounded with each cycle, leading to a significant decrease in the yield of the full-length product.[5][6] A key parameter influencing coupling efficiency is the concentration of the incoming phosphoramidite. This document provides detailed application notes and protocols for the optimal use of DMT-dT phosphoramidite, with a focus on achieving maximal coupling efficiency in solid-phase oligonucleotide synthesis.
Factors Influencing Coupling Efficiency
Achieving near-quantitative coupling efficiency (>99%) is essential for the successful synthesis of long oligonucleotides.[2] Several factors influence the outcome of the coupling reaction:
-
Phosphoramidite Concentration: A sufficient molar excess of the phosphoramidite over the reactive sites on the solid support is necessary to drive the reaction to completion.[7][8] Standard protocols for automated synthesizers often recommend a concentration of 0.1 M this compound phosphoramidite in anhydrous acetonitrile (B52724).[9]
-
Activator Concentration: The phosphoramidite must be activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), to become reactive with the 5'-hydroxyl group of the growing oligonucleotide chain.[5] A significant molar excess of the activator is typically used.[8]
-
Reagent Purity: The presence of water is highly detrimental to the coupling reaction, as it can hydrolyze the activated phosphoramidite. Therefore, the use of anhydrous solvents and reagents is critical.[5]
-
Reaction Time: The coupling reaction is rapid, but sufficient time must be allowed for the reagents to diffuse through the solid support and react completely.
-
Temperature: Oligonucleotide synthesis is typically performed at room temperature.
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Excess for Optimal this compound Phosphoramidite Coupling
| Reagent | Recommended Concentration | Typical Molar Excess (relative to solid support) |
| This compound Phosphoramidite | 0.1 M in anhydrous acetonitrile | 3 - 5 fold[7][8] |
| Activator (e.g., ETT, DCI) | 0.25 M - 0.5 M in anhydrous acetonitrile | ~20 fold[8] |
Table 2: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency
This table illustrates the critical importance of maintaining high coupling efficiency, especially for the synthesis of longer oligonucleotides.[2][5]
| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 66.8% | 82.6% | 91.0% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 100-mer | 13.3% | 36.6% | 60.5% |
Experimental Protocols
Protocol 1: Preparation of Reagents for Automated Solid-Phase Oligonucleotide Synthesis
Materials:
-
This compound phosphoramidite
-
Anhydrous acetonitrile (ACN), DNA synthesis grade
-
Activator (e.g., 5-ethylthio-1H-tetrazole (ETT))
-
Inert gas (Argon or Helium)
-
Septum-sealed bottles and syringes
Procedure:
-
Ensure all glassware and syringes are thoroughly dried to prevent moisture contamination.
-
Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Similarly, prepare the activator solution according to the manufacturer's recommendations (typically 0.25 M to 0.5 M in anhydrous acetonitrile).
-
Transfer the solutions to the appropriate reservoirs on the automated DNA synthesizer.
Protocol 2: Standard Coupling Cycle in Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps of a single coupling cycle on an automated synthesizer. The specific timings and volumes will be dependent on the instrument and the scale of the synthesis.
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the terminal nucleotide of the growing chain attached to the solid support using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes a free 5'-hydroxyl group.[4]
-
Washing: The column is washed with anhydrous acetonitrile to remove the deblocking solution and any residual water.
-
Coupling: The this compound phosphoramidite solution (0.1 M) and the activator solution are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[3] The typical coupling time is 30-60 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling cycles, which would result in deletion mutations. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][2]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[2]
-
Washing: The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
Mandatory Visualization
Caption: Workflow for optimizing this compound phosphoramidite concentration.
Caption: Key steps in the phosphoramidite coupling reaction.
Conclusion
The concentration of this compound phosphoramidite is a critical parameter in solid-phase oligonucleotide synthesis that directly impacts coupling efficiency and the overall yield of the final product. While a standard concentration of 0.1 M in anhydrous acetonitrile is widely adopted and generally provides excellent results, optimization may be necessary for particularly long or difficult sequences. By carefully controlling the concentration and molar excess of the phosphoramidite, in conjunction with high-purity reagents and optimized reaction conditions, researchers can consistently achieve the high coupling efficiencies required for the successful synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.
References
- 1. atdbio.com [atdbio.com]
- 2. idtdna.com [idtdna.com]
- 3. DNA寡核苷酸合成 [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5'-O-Dimethoxytrityl-2'-deoxythymidine (DMT-dT) in the Synthesis of Therapeutic Oligonucleotides
Abstract
This application note provides a comprehensive overview of the use of 5'-O-Dimethoxytrityl-2'-deoxythymidine (DMT-dT) phosphoramidite (B1245037) in the solid-phase synthesis of therapeutic oligonucleotides. We detail the critical role of the DMT protecting group in ensuring high-yield and high-fidelity synthesis. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data on synthesis efficiency, and visualizations of the synthesis workflow.
Introduction
Therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a rapidly growing class of drugs that can modulate gene expression with high specificity.[1] The chemical synthesis of these molecules is a cornerstone of their development and manufacturing.[2] Phosphoramidite chemistry is the universally adopted method for the automated solid-phase synthesis of oligonucleotides.[2][3]
A key component in this process is the use of protected nucleoside phosphoramidites. The 5'-hydroxyl group of the nucleoside is protected by a dimethoxytrityl (DMT) group, which prevents unwanted side reactions during the synthesis cycle.[4][5] 5'-O-DMT-2'-deoxythymidine (this compound) is the protected phosphoramidite building block for incorporating thymidine (B127349) into the growing oligonucleotide chain. The acid-labile nature of the DMT group allows for its controlled removal at the beginning of each synthesis cycle, enabling the stepwise addition of nucleotides in the 3' to 5' direction.[6]
The efficiency of each coupling step is paramount, as it cumulatively affects the overall yield of the full-length oligonucleotide product.[5][7][8] This document outlines the standard protocols for solid-phase synthesis using this compound phosphoramidite and discusses the impact of coupling efficiency on the final yield of therapeutic oligonucleotides.
Data Presentation
The overall yield of a full-length oligonucleotide is critically dependent on the average coupling efficiency of each phosphoramidite addition. Even small variations in coupling efficiency can lead to a significant decrease in the final product yield, especially for longer oligonucleotides. The theoretical yield of a full-length oligonucleotide can be calculated using the formula:
Yield = (Coupling Efficiency)(n-1)
where 'n' is the number of nucleotides in the sequence.
The following tables summarize the theoretical yields of full-length oligonucleotides based on different coupling efficiencies and oligonucleotide lengths.
Table 1: Theoretical Yield of Full-Length Oligonucleotides at Different Coupling Efficiencies. [3][4][5][7][8]
| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 68.1% | 82.6% | 90.9% |
| 40 | 45.5% | 67.6% | 82.2% |
| 60 | 30.4% | 55.3% | 74.4% |
| 80 | 20.3% | 45.2% | 67.3% |
| 100 | 13.5% | 37.0% | 60.9% |
Table 2: Impact of a 1% Difference in Coupling Efficiency on Final Product Yield. [7][8]
| Oligonucleotide Length (bases) | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency | % Difference in Yield |
| 20 | 75.0% | 90.9% | 21.2% |
| 40 | 56.1% | 82.2% | 46.5% |
| 60 | 41.9% | 74.4% | 77.6% |
As illustrated in the tables, maintaining a high coupling efficiency is crucial for the successful synthesis of therapeutic oligonucleotides, particularly for longer sequences.
Experimental Protocols
The following protocols describe the standard procedures for the solid-phase synthesis of a therapeutic oligonucleotide using this compound and other standard phosphoramidites on an automated DNA synthesizer.
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps of the phosphoramidite synthesis cycle: detritylation, coupling, capping, and oxidation.[3][6]
Materials:
-
DMT-protected nucleoside phosphoramidites (DMT-dA(Bz), DMT-dC(Ac), DMT-dG(iBu), this compound) dissolved in anhydrous acetonitrile (B52724).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)).[9]
-
Capping Solution A (Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/Pyridine).
-
Capping Solution B (16% N-Methylimidazole in THF).
-
Oxidizing solution (Iodine in THF/Water/Pyridine).
-
Anhydrous acetonitrile (ACN).
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
Procedure:
-
Detritylation (Deblocking):
-
The CPG solid support is washed with anhydrous acetonitrile.
-
The deblocking solution (3% TCA in DCM) is passed through the synthesis column to remove the 5'-DMT protecting group from the immobilized nucleoside.[9]
-
The column is washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.[6]
-
-
Coupling:
-
The this compound phosphoramidite solution and the activator solution are mixed and delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
The reaction is typically allowed to proceed for 2-5 minutes.
-
-
Capping:
-
To prevent the elongation of unreacted chains (failure sequences), a capping step is performed.
-
Capping Solution A and Capping Solution B are mixed and delivered to the column. This acetylates any unreacted 5'-hydroxyl groups.[4]
-
The column is then washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
The oxidizing solution is delivered to the column.
-
The column is washed with anhydrous acetonitrile.
-
These four steps are repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage, Deprotection, and Purification (DMT-on)
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed. "DMT-on" purification is a common strategy where the final 5'-DMT group is left on to aid in the purification of the full-length product.[9][10][11]
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521).
-
Reversed-phase HPLC system.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Detritylation solution: 80% acetic acid in water.[9]
Procedure:
-
Cleavage and Base Deprotection:
-
The CPG support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
The solution containing the oligonucleotide is collected.
-
The sealed vial is heated at 55°C for 8-16 hours to remove the protecting groups from the nucleobases.
-
-
DMT-on Reversed-Phase HPLC Purification:
-
The crude oligonucleotide solution (with the 5'-DMT group still attached) is injected onto a reversed-phase HPLC column.
-
The full-length DMT-on oligonucleotide is more hydrophobic than the shorter, uncapped failure sequences and will therefore be retained longer on the column.
-
A gradient of increasing acetonitrile (Mobile Phase B) is used to elute the oligonucleotides.
-
The peak corresponding to the DMT-on product is collected.
-
-
Detritylation of the Purified Oligonucleotide:
-
The collected fraction is lyophilized.
-
The dried oligonucleotide is redissolved in the detritylation solution (80% acetic acid) and incubated at room temperature for 15-30 minutes to remove the final DMT group.[12]
-
The detritylated oligonucleotide is then desalted using a method such as ethanol (B145695) precipitation or size-exclusion chromatography.
-
Visualizations
The following diagrams illustrate the key workflows in the synthesis of therapeutic oligonucleotides.
Caption: Solid-Phase Oligonucleotide Synthesis Workflow.
Caption: Logic of DMT-on Oligonucleotide Purification.
Conclusion
The use of this compound phosphoramidite is fundamental to the successful solid-phase synthesis of therapeutic oligonucleotides. The DMT protecting group ensures the regioselectivity of the coupling reaction, and its properties facilitate the purification of the final product. By optimizing the synthesis cycle and maintaining high coupling efficiencies, it is possible to produce high-purity therapeutic oligonucleotides for research and clinical applications. The protocols and data presented in this application note provide a valuable resource for scientists and professionals in the field of drug development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. genelink.com [genelink.com]
- 4. atdbio.com [atdbio.com]
- 5. idtdna.com [idtdna.com]
- 6. biotage.com [biotage.com]
- 7. metabion.com [metabion.com]
- 8. biofabresearch.com [biofabresearch.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. atdbio.com [atdbio.com]
- 11. shimadzu.com [shimadzu.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 5'-Dimethoxytrityl-2'-deoxythymidine (DMT-dT) in the Synthesis of DNA Probes and Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides, such as DNA probes and primers, is a cornerstone of modern molecular biology and drug development. The phosphoramidite (B1245037) method, performed via automated solid-phase synthesis, is the most widely adopted technique for this purpose. A critical component in this process is the use of 5'-protected nucleoside phosphoramidites. This document focuses on the application and protocols involving 5'-Dimethoxytrityl-2'-deoxythymidine (DMT-dT), a fundamental building block for introducing thymidine (B127349) residues into a growing oligonucleotide chain.
The 4,4'-dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl function of the nucleoside.[1][2] Its bulky nature provides steric protection, preventing unwanted side reactions during the synthesis cycle.[1] The key advantage of the DMT group is its stability under the basic and neutral conditions of the coupling and oxidation steps, while being readily and quantitatively removed by mild acidic treatment.[1] This selective lability is fundamental to the cyclical nature of solid-phase DNA synthesis.
Principle of Solid-Phase Oligonucleotide Synthesis
Oligonucleotide synthesis using this compound phosphoramidite proceeds in the 3' to 5' direction through a series of four chemical reactions that are repeated for each nucleotide addition.[3] The entire process is typically automated on a DNA synthesizer. The synthesis cycle can be summarized as follows:
-
Deblocking (Detritylation): The cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support (e.g., controlled pore glass, CPG).[4] This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[4][5] The removal of the DMT group results in a free 5'-hydroxyl group, ready for the next coupling reaction. The released DMT cation is brightly colored (orange), and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[3][6]
-
Coupling: The next nucleoside, in this case, this compound phosphoramidite, is activated by a reagent such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[5][7] The activated phosphoramidite is then delivered to the synthesis column where it reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[7]
-
Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[7] This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[6] This step ensures that only the full-length oligonucleotides are extended in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester. This is commonly achieved using an iodine solution in the presence of water and a weak base like pyridine.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a DNA Primer
This protocol outlines the general steps for synthesizing a standard DNA primer using an automated DNA synthesizer.
Materials and Reagents:
-
This compound-CE Phosphoramidite
-
dC(Ac)-CE Phosphoramidite, dA(Bz)-CE Phosphoramidite, dG(iBu)-CE Phosphoramidite
-
Solid support with the initial nucleoside (e.g., dT-CPG)
-
Deblocking solution (e.g., 3% TCA in DCM)[5]
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)[5]
-
Capping solutions (Capping A: Acetic anhydride/THF/Pyridine; Capping B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Synthesizer Preparation: Install the required phosphoramidites, solid support, and reagent bottles on the automated DNA synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Enter the desired DNA primer sequence into the synthesizer's control software.
-
Synthesis Initiation: Start the synthesis program. The synthesizer will automatically perform the following cycle for each nucleotide addition:
-
Deblocking: The DMT group is removed from the support-bound nucleoside with the deblocking solution. The column is then washed with ACN.
-
Coupling: The appropriate phosphoramidite (e.g., this compound) is activated and delivered to the column to react with the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are capped.
-
Oxidation: The phosphite triester linkage is oxidized to a phosphate triester.
-
-
Final Detritylation (DMT-OFF): If the final product is desired with a free 5'-hydroxyl group, a final deblocking step is performed. For purification purposes, the synthesis can be performed "DMT-ON," where the final DMT group is left on.[5]
-
Cleavage and Deprotection: After synthesis, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or cartridge purification. If synthesized "DMT-ON," the hydrophobicity of the DMT group can be exploited for purification.[8] The DMT group is then removed post-purification.[5]
Data Presentation
The efficiency of each coupling step is crucial for the overall yield of the full-length oligonucleotide. This is typically monitored by measuring the absorbance of the released DMT cation during the deblocking step.
| Parameter | Typical Value/Range | Method of Determination |
| Starting Material | This compound phosphoramidite | N/A |
| Synthesis Method | Solid-Phase Phosphoramidite Chemistry | Automated DNA Synthesizer |
| Coupling Efficiency (per step) | >99% | Trityl Cation Monitoring[9] |
| Overall Yield (crude) | Sequence-dependent | UV-Vis Spectroscopy (A260)[9] |
| Purity (after purification) | >95% | HPLC[9] |
| Identity Confirmation | Expected Mass ± 0.01% | ESI-MS or MALDI-TOF MS[9] |
Visualizations
Solid-Phase DNA Synthesis Cycle
Caption: Workflow of the solid-phase phosphoramidite DNA synthesis cycle.
This compound Phosphoramidite Structure
Caption: Key functional groups of a this compound phosphoramidite monomer.
Applications in Research and Drug Development
The use of this compound in the synthesis of DNA probes and primers is fundamental to a wide array of applications, including:
-
Polymerase Chain Reaction (PCR): Primers synthesized with this compound are essential for amplifying specific DNA sequences.
-
DNA Sequencing: Oligonucleotide primers are used to initiate the sequencing reaction.
-
Gene Synthesis: Long DNA fragments can be assembled from shorter, synthetically produced oligonucleotides.[10]
-
Microarrays: Probes are synthesized and immobilized on a solid surface for gene expression analysis.
-
Antisense Therapeutics: Modified oligonucleotides are developed as therapeutic agents to modulate gene expression.[11]
-
Diagnostic Assays: Labeled probes are used for the detection of specific DNA or RNA targets.
Isotopic Labeling with this compound-d11
A deuterated version of this compound phosphoramidite, this compound-d11, is available for specialized applications. The incorporation of deuterium (B1214612), a heavy isotope of hydrogen, allows for the differentiation of the synthesized oligonucleotide from its natural counterparts in biological systems. This is particularly useful in:
-
Mass Spectrometry Analysis: The increased mass of the deuterated oligonucleotide facilitates its precise tracking and quantification in complex biological mixtures, which is valuable for pharmacokinetic and metabolic studies of oligonucleotide therapeutics.[7][9]
-
Kinetic Isotope Effect Studies: The presence of deuterium can influence the rate of enzymatic reactions, providing insights into reaction mechanisms involving the oligonucleotide.[7]
Troubleshooting
Common issues during oligonucleotide synthesis and their potential solutions are summarized below.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Degraded phosphoramidite or activator | Use fresh reagents |
| Inefficient deblocking | Increase deblocking time; use fresh deblocking solution[4] | |
| Presence of Deletion Sequences | Inefficient capping | Check capping reagents and reaction time |
| Depurination | Excessive acid exposure during deblocking | Decrease deblocking time; use a weaker acid[4][7] |
Conclusion
This compound is an indispensable reagent in the chemical synthesis of DNA probes and primers. The robust and well-established phosphoramidite chemistry, centered around the protective role of the DMT group, enables the routine and high-fidelity production of custom oligonucleotides. This capability underpins numerous applications in basic research, diagnostics, and the development of novel therapeutics. A thorough understanding of the synthesis cycle and adherence to optimized protocols are critical for obtaining high-quality oligonucleotides for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. atdbio.com [atdbio.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Manual Coupling of DMT-dT Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual coupling of 5'-Dimethoxytrityl-deoxythymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dT phosphoramidite), a critical step in solid-phase oligonucleotide synthesis. Adherence to this protocol is essential for achieving high coupling efficiency and ensuring the synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.
Introduction
Solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing synthetic DNA and RNA. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. Each addition cycle consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[1][2] The coupling step, where the phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, is paramount for the overall success of the synthesis.[1] This protocol focuses on the manual execution of this critical step for this compound phosphoramidite.
Reagents and Materials
High-quality, anhydrous reagents are crucial for successful oligonucleotide synthesis.[3]
| Reagent/Material | Specification | Storage |
| This compound Phosphoramidite | High purity, free-flowing white powder | Store as dry powder at -20°C[3] |
| Solid Support (e.g., CPG) | Pre-loaded with the first nucleoside | As per manufacturer's instructions |
| Activator | 0.25 - 0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile[1] | Store under inert gas (Argon or N2) |
| Anhydrous Acetonitrile (B52724) (ACN) | DNA synthesis grade (<30 ppm H2O) | Store over molecular sieves |
| Capping Reagent A | Acetic Anhydride in THF/Pyridine | As per manufacturer's instructions |
| Capping Reagent B | 16% N-Methylimidazole in THF | As per manufacturer's instructions |
| Deblocking Solution | 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[1] | Store in a tightly sealed container |
| Oxidizing Solution | 0.02 M Iodine in THF/Water/Pyridine | Store protected from light |
| Syringes and Needles | Gas-tight, various sizes | |
| Synthesis Column/Vessel | Appropriate for the scale of synthesis | |
| Inert Gas Supply | Dry Argon or Nitrogen |
Experimental Protocol: Manual Synthesis Cycle
This protocol outlines the four main steps for a single coupling cycle of this compound phosphoramidite.[1]
Step 1: Deblocking (Detritylation)
This step removes the 5'-DMT protecting group from the terminal nucleotide of the growing chain, exposing a free 5'-hydroxyl group for the subsequent coupling reaction.[1][4]
-
Flush the synthesis column containing the solid support with anhydrous acetonitrile to remove any residual moisture.
-
Pass the deblocking solution (3% DCA or TCA in DCM) through the column.[1]
-
Continue passing the solution until the orange color of the cleaved DMT cation is no longer observed. The intensity of this color can be used to monitor coupling efficiency.[2]
-
Wash the column thoroughly with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT groups.[1]
Step 2: Coupling
In this step, the activated this compound phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]
-
Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.[5]
-
In a separate, dry syringe, take up an equivalent volume of the activator solution (e.g., ETT or DCI).
-
Deliver the phosphoramidite solution and the activator solution simultaneously to the synthesis column and mix.[6]
-
Allow the reaction to proceed for a recommended coupling time of 5-15 minutes. For challenging couplings, this time can be extended, or a double/triple coupling can be performed by repeating this step before oxidation.[5]
Step 3: Capping
This step permanently blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[1][2]
-
Following the coupling reaction, wash the column with anhydrous acetonitrile.
-
Mix equal volumes of Capping Reagent A and Capping Reagent B immediately before use.
-
Pass the capping mixture through the synthesis column.
-
Allow the capping reaction to proceed for 1-2 minutes.
-
Wash the column thoroughly with anhydrous acetonitrile.
Step 4: Oxidation
The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphotriester linkage.[7]
-
Pass the oxidizing solution (Iodine solution) through the column.
-
Allow the oxidation reaction to proceed for 1-2 minutes.
-
Wash the column thoroughly with anhydrous acetonitrile.
The column is now ready for the next deblocking step and the subsequent coupling cycle.
Data Presentation
The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency has a significant impact on the final yield, especially for longer oligonucleotides.[8]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.7% | 36.6% | 13.3% |
| Data adapted from BenchChem, 2025.[8] |
Visualizations
Experimental Workflow
Caption: Workflow for a single nucleotide addition cycle.
Chemical Coupling Pathway
Caption: The chemical pathway of the coupling reaction.
Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Low Coupling Efficiency | Moisture in reagents or on the solid support.[3] | Use anhydrous solvents and reagents. Ensure proper storage and handling. |
| Degraded phosphoramidite or activator.[3] | Use fresh, high-quality reagents. Prepare solutions fresh. | |
| Insufficient coupling time.[8] | Optimize coupling time; consider double or triple coupling for difficult monomers.[5] | |
| Presence of Truncated Sequences | Inefficient capping.[1] | Ensure capping reagents are fresh and the reaction goes to completion. |
| Incomplete deblocking.[1] | Ensure complete removal of the DMT group by monitoring the color of the detritylation solution. |
Post-Synthesis Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is typically achieved by treating the solid support with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.[9] The resulting crude oligonucleotide can then be purified using techniques such as HPLC or gel electrophoresis.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.biolytic.com [blog.biolytic.com]
A Comparative Analysis of DMT-on versus DMT-off Purification of Synthetic Oligonucleotides
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a stepwise process that, while highly efficient, inevitably results in a heterogeneous mixture of the desired full-length product and various impurities. These impurities primarily consist of shorter, "failure" sequences (n-1, n-2, etc.), incompletely deprotected oligonucleotides, and small molecule by-products from the synthesis and cleavage steps. For the majority of research, diagnostic, and therapeutic applications, the purity of the synthetic oligonucleotide is paramount to ensure experimental accuracy and safety. The two most prevalent strategies for the purification of these synthetic nucleic acids are DMT-on and DMT-off, each with distinct advantages and suited for different applications.
The dimethoxytrityl (DMT) group is a bulky, lipophilic protecting group attached to the 5'-terminus of the oligonucleotide during synthesis. The choice to either retain this group during the initial purification step (DMT-on) or remove it prior to purification (DMT-off) dictates the chromatographic strategy employed. This application note provides a detailed comparison of these two approaches, complete with quantitative data, experimental protocols, and workflow diagrams to guide the user in selecting the optimal purification method for their specific needs.
Principle of a DMT-on versus DMT-off Purification
In DMT-on purification , the final 5'-DMT group is intentionally left on the full-length oligonucleotide.[1] This imparts a significant hydrophobic character to the target molecule, allowing for its selective retention on a reverse-phase chromatographic support.[1] Shorter failure sequences, which are capped during synthesis and therefore lack the 5'-DMT group, are more hydrophilic and are washed away.[1] Following the removal of these impurities, the DMT group is cleaved from the purified oligonucleotide, typically on-column, and the final product is eluted.
Conversely, DMT-off purification involves the removal of the 5'-DMT group as the final step of solid-phase synthesis.[2] In this case, the primary basis for separation is the overall charge of the oligonucleotide, which is proportional to its length (number of phosphate (B84403) groups).[3] Anion-exchange chromatography is the most common technique for DMT-off purification, where oligonucleotides are separated based on their differential interaction with a positively charged stationary phase.[3]
Comparative Data
The choice between DMT-on and DMT-off purification often depends on the desired purity, yield, length of the oligonucleotide, and the available instrumentation. The following table summarizes quantitative data from various studies to provide a comparative overview of the two methods.
| Purification Method | Oligonucleotide Type & Length | Initial Purity | Final Purity | Yield | Reference |
| DMT-on (SPE Cartridge) | 21mer RNA | 76.7% | 97.5% - 98.5% | 63.5% - 66.5% | [4] |
| DMT-on (SPE Cartridge) | 16mer Phosphorothioate | Not Specified | 81% | Not Specified | [5] |
| DMT-on (HIC) | 20mer DNA | ~55% | >99% | 97% | [6] |
| DMT-on (SMB Chromatography) | 20mer Phosphorothioate | Not Specified | >99% | 77% | [1] |
| DMT-off (Anion-Exchange HPLC) | Up to 40 bases | Not Specified | Generally high, but resolution decreases with length | Not Specified |
Experimental Workflows and Logical Relationships
DMT-on Purification Workflow
DMT-off Purification Workflow
Experimental Protocols
Protocol 1: DMT-on Purification using Reverse-Phase Solid-Phase Extraction (SPE) Cartridge
This protocol is a general guideline and may require optimization based on the specific oligonucleotide and cartridge used.
Materials:
-
Crude DMT-on oligonucleotide solution (post-synthesis and deprotection in ammonium (B1175870) hydroxide)
-
Reverse-Phase SPE Cartridge
-
Acetonitrile (ACN)
-
2M Triethylammonium Acetate (TEAA), pH 7.0
-
Wash Solution 1: 1.5% Ammonium Hydroxide (B78521) in water
-
Wash Solution 2: Nuclease-free water
-
Detritylation Solution: 3% Trifluoroacetic Acid (TFA) in water
-
Elution Buffer: 20% Acetonitrile in nuclease-free water
-
Vacuum manifold or syringe
Procedure:
-
Cartridge Conditioning: a. Pass 1-2 column volumes of Acetonitrile through the cartridge. b. Equilibrate the cartridge by passing 2-3 column volumes of 2M TEAA through it.[5]
-
Sample Loading: a. Dilute the crude oligonucleotide solution with an equal volume of 2M TEAA. b. Load the diluted sample onto the cartridge at a slow, dropwise rate. The DMT-on oligonucleotide will bind to the reverse-phase sorbent.
-
Washing: a. Wash the cartridge with 2-3 column volumes of 1.5% ammonium hydroxide solution to remove unbound failure sequences and other hydrophilic impurities.[5] b. Wash the cartridge with 2-3 column volumes of nuclease-free water to remove the ammonium hydroxide.[5]
-
On-Column Detritylation: a. Slowly pass 1-2 column volumes of 3% TFA solution through the cartridge. The liberated DMT cation will often appear as a bright orange/pink band that is retained on the cartridge.[5] b. Allow the detritylation solution to remain in contact with the resin for 5-10 minutes. c. Wash the cartridge with 2-3 column volumes of nuclease-free water to remove the TFA.
-
Elution: a. Elute the purified, detritylated oligonucleotide with 1-2 column volumes of 20% Acetonitrile.[5] b. Collect the eluate and quantify the oligonucleotide concentration.
Protocol 2: DMT-off Purification using Anion-Exchange HPLC
This protocol provides a general framework for the purification of DMT-off oligonucleotides. The specific salt gradient and flow rates may need to be optimized for different sequences and column dimensions.
Materials:
-
Crude DMT-off oligonucleotide solution (lyophilized and reconstituted in nuclease-free water)
-
Anion-Exchange HPLC column
-
Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
HPLC system with a UV detector
Procedure:
-
System and Column Equilibration: a. Equilibrate the HPLC system and the anion-exchange column with Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation and Injection: a. Dissolve the lyophilized crude DMT-off oligonucleotide in Mobile Phase A or nuclease-free water. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter. c. Inject the prepared sample onto the equilibrated column.
-
Chromatographic Separation: a. Begin the elution with 100% Mobile Phase A. b. Apply a linear gradient of increasing Mobile Phase B to elute the bound oligonucleotides. A typical gradient might be from 0% to 50% Mobile Phase B over 30-40 minutes. c. Monitor the elution profile at 260 nm. Shorter, less negatively charged failure sequences will elute earlier in the salt gradient, while the longer, more highly charged full-length product will elute later.[3]
-
Fraction Collection: a. Collect fractions corresponding to the main peak, which represents the full-length oligonucleotide.
-
Post-Purification Processing: a. Analyze the collected fractions for purity using analytical HPLC or mass spectrometry. b. Pool the fractions containing the pure product. c. Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or ethanol (B145695) precipitation to remove the high salt concentration from the elution buffer.
Discussion and Recommendations
DMT-on Purification:
-
Advantages: This method is generally rapid and can be performed using pre-packed SPE cartridges, making it suitable for high-throughput applications.[7] The separation is based on the distinct hydrophobicity of the DMT group, which provides excellent resolution between the full-length product and capped failure sequences.[2]
-
Disadvantages: The acidic conditions required for detritylation can lead to depurination (loss of purine (B94841) bases), especially for longer oligonucleotides or those with a high purine content.[3] Additionally, any failure sequences that were not successfully capped during synthesis will retain the DMT group and co-elute with the full-length product.
DMT-off Purification:
-
Advantages: This method avoids the use of harsh acidic conditions post-synthesis, thereby minimizing the risk of depurination. Anion-exchange HPLC can provide excellent resolution of oligonucleotides based on their length.[3]
-
Disadvantages: Anion-exchange chromatography often requires more extensive method development that can be sequence-dependent.[2] The resolution of this technique tends to decrease for longer oligonucleotides (typically >50 bases). The high salt concentrations used for elution necessitate a subsequent desalting step.
Recommendations:
-
For short to medium-length oligonucleotides (up to 50 bases) where high purity is required and the risk of depurination is a concern, DMT-off anion-exchange HPLC is a robust option.
-
For routine purification of standard oligonucleotides and high-throughput applications , DMT-on SPE cartridge purification offers a good balance of speed, convenience, and purity.
-
For long oligonucleotides (>50 bases) , DMT-on reverse-phase HPLC is often preferred as the separation is less dependent on length compared to anion-exchange.[3] However, careful optimization of the detritylation step is crucial to minimize depurination.
Conclusion
Both DMT-on and DMT-off purification strategies are powerful tools for obtaining high-purity synthetic oligonucleotides. The choice between the two is a trade-off between speed, resolution, the risk of side reactions, and the specific characteristics of the oligonucleotide being purified. By understanding the principles and protocols outlined in this application note, researchers can make an informed decision to select the most appropriate purification method for their downstream applications, ensuring the reliability and success of their experiments.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of DMT-on Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic oligonucleotides are crucial tools in research, diagnostics, and therapeutics. Their chemical synthesis, while highly efficient, inevitably produces failure sequences, primarily shorter oligonucleotides (shortmers) that lack the full-length sequence. For many applications, especially in drug development, the purity of the final oligonucleotide product is critical.[1][2]
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic oligonucleotides, offering high resolution and purity.[3][4] One of the most effective and widely used HPLC-based strategies is the "DMT-on" or "trityl-on" purification method.[3][4] This technique leverages the hydrophobic 5'-dimethoxytrityl (DMT) protecting group, which is left on the full-length oligonucleotide after synthesis. This DMT group provides a strong hydrophobic handle, allowing for excellent separation of the desired full-length product from the less hydrophobic, uncapped failure sequences using reversed-phase HPLC (RP-HPLC).[3][4]
This application note provides detailed protocols for the purification of DMT-on oligonucleotides using ion-pair reversed-phase HPLC (IP-RP-HPLC), including sample preparation, chromatographic conditions, fraction collection, and post-purification processing (detritylation).
Principle of DMT-on HPLC Purification
Solid-phase oligonucleotide synthesis proceeds in a stepwise manner. At each coupling step, a small percentage of the growing chains may fail to react, resulting in "failure sequences." To prevent these truncated sequences from further elongation, they are permanently "capped" with an acetyl group. At the end of the synthesis, only the full-length oligonucleotides possess the 5'-DMT group.
DMT-on RP-HPLC separates molecules based on hydrophobicity.[4] The highly lipophilic DMT group makes the full-length oligonucleotide significantly more hydrophobic than the capped, "DMT-off" failure sequences.[3][4] When the crude mixture is loaded onto a reversed-phase column, the DMT-on product binds strongly, while the more hydrophilic failure sequences and other small molecule impurities are washed away with a low concentration of organic solvent. The purified DMT-on oligonucleotide is then eluted by increasing the organic solvent concentration. Following collection, the DMT group is chemically cleaved (detritylation) to yield the final, purified oligonucleotide.[4][5]
Caption: Principle of DMT-on reversed-phase HPLC purification.
Experimental Protocols
Materials and Reagents
-
Crude DMT-on oligonucleotide, dried
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
HPLC-grade Water
-
Triethylammonium Acetate (B1210297) (TEAA) buffer, 2.0 M solution
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
3 M Sodium Acetate
-
Ethanol (B145695), absolute
-
Ammonium hydroxide (B78521) (for pH adjustment if needed)
Equipment
-
HPLC system with a UV detector and fraction collector
-
Reversed-phase HPLC column (e.g., C18, C8, or polystyrene-divinylbenzene)
-
Lyophilizer or vacuum centrifuge
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Mobile Phases
-
Buffer A (Aqueous Phase): 0.1 M TEAA in HPLC-grade water. To prepare 1 L, add 50 mL of 2.0 M TEAA to 950 mL of HPLC-grade water. Adjust pH to ~7.0 if necessary.
-
Buffer B (Organic Phase): 0.1 M TEAA in Acetonitrile. To prepare 1 L, add 50 mL of 2.0 M TEAA to 950 mL of HPLC-grade ACN.
-
Detritylation Solution: 80% aqueous Acetic Acid or 2% aqueous Trifluoroacetic Acid (TFA).[5][6]
-
Precipitation Solution: 3 M Sodium Acetate, pH 5.2.
HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude, dried DMT-on oligonucleotide in Buffer A or a mixture of Buffer A and B that is weaker than the initial gradient conditions to a concentration of approximately 10-20 O.D. units per mL. Vortex to ensure complete dissolution.
-
Column Equilibration: Equilibrate the reversed-phase column with the initial mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the prepared oligonucleotide sample onto the column.
-
Gradient Elution: Elute the column with a linear gradient of increasing Buffer B concentration. A typical gradient might run from 5% to 70% Buffer B over 30-60 minutes. The DMT-off failure sequences will elute early in the gradient, while the desired DMT-on product will elute at a higher acetonitrile concentration.[3][5]
-
Fraction Collection: Monitor the elution profile at 260 nm. Collect the peak corresponding to the DMT-on oligonucleotide. This is typically the major, most hydrophobic (latest eluting) peak.[5]
Caption: General workflow for DMT-on oligonucleotide HPLC purification.
Post-Purification Detritylation and Isolation
-
Evaporation: Evaporate the collected fractions containing the purified DMT-on oligonucleotide to dryness using a lyophilizer or vacuum centrifuge. This step removes the majority of the volatile TEAA buffer and acetonitrile.[5]
-
Detritylation: Dissolve the dried sample in the detritylation solution (e.g., 200-500 µL of 80% acetic acid). Let the reaction proceed at room temperature for 20-30 minutes.[7] The solution may turn a faint orange color, indicating the release of the DMT cation.
-
Precipitation/Desalting:
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold absolute ethanol.[7] Mix well and place at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the oligonucleotide.
-
Wash: Carefully decant the supernatant, which contains the cleaved DMT group and salts. Wash the pellet with 70% ethanol and centrifuge again.
-
Drying: Decant the ethanol wash and dry the pellet under vacuum.
-
-
Final Preparation: Dissolve the purified, detritylated oligonucleotide pellet in nuclease-free water or a suitable buffer for your application.
Data Presentation: Typical HPLC Parameters
The optimal parameters for HPLC purification can vary depending on the oligonucleotide sequence, length, and the specific column used. The following table provides a summary of typical starting conditions.
| Parameter | Typical Value / Condition | Notes |
| Column | Reversed-Phase C18 or Polystyrene-divinylbenzene (PS-DVB) | C18 is common for shorter oligos (<50 bases). PS-DVB offers wider pH and temperature stability. |
| Particle Size | 5 - 10 µm | Smaller particles offer higher resolution but generate higher backpressure. |
| Pore Size | 100 - 300 Å | Ensures oligonucleotide can access the stationary phase surface. |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in Water, pH ~7.0 | TEAA acts as an ion-pairing agent to improve retention and resolution.[8] |
| Mobile Phase B | 0.1 M TEAA in Acetonitrile (ACN) | Acetonitrile is the most common organic modifier. |
| Flow Rate | 1.0 - 5.0 mL/min (Analytical to Semi-Prep) | Adjust based on column diameter and length. |
| Column Temperature | 50 - 70 °C | Elevated temperatures can improve peak shape and reduce secondary structures.[9][10] |
| Gradient | 5-70% Mobile Phase B over 30-60 minutes | Gradient slope can be optimized to improve separation of closely eluting species.[9] |
| Detection | UV at 260 nm | Wavelength for maximum absorbance of nucleic acids. |
Troubleshooting
-
Peak Splitting: Can be caused by column degradation, a void in the stationary phase, or a mismatch between the sample solvent and the mobile phase.[9] It can also indicate the presence of closely related impurities, such as n-1 sequences that also contain a DMT group.[9] Optimizing the gradient or temperature may improve resolution.
-
Low Recovery: Ensure complete dissolution of the sample. Check for precipitation during the run. The oligonucleotide may be binding irreversibly to the column, which could indicate a need for a different column chemistry or mobile phase.
-
Incomplete Detritylation: If analytical HPLC after detritylation shows a remaining DMT-on peak, increase the incubation time or use a stronger acid (e.g., TFA instead of acetic acid), but be cautious of potential depurination with excessive acid exposure.[4][7]
Conclusion
DMT-on reversed-phase HPLC is a robust and highly effective method for purifying synthetic oligonucleotides to the high degree required for demanding applications in research and drug development. The protocols and parameters outlined in this application note provide a solid foundation for achieving excellent separation of full-length products from synthesis-related impurities. Method optimization, particularly of the elution gradient and column temperature, will ensure the highest possible purity for the target oligonucleotide.
References
- 1. gilson.com [gilson.com]
- 2. Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction [diva-portal.org]
- 3. dupont.com [dupont.com]
- 4. atdbio.com [atdbio.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: Detritylation in Oligonucleotide Synthesis
Introduction
Solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry is the cornerstone of modern DNA and RNA manufacturing. This cyclical process involves four key steps: deblocking (detritylation), coupling, capping, and oxidation. The detritylation step, the focus of these notes, is the acid-catalyzed removal of the 5'-hydroxyl protecting group, typically a 4,4'-dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support.[1][2] This initial step is critical as it liberates the 5'-hydroxyl group, making it available for reaction with the subsequent phosphoramidite monomer in the coupling step.[2]
Achieving rapid and quantitative detritylation is essential for high synthesis efficiency. Incomplete removal of the DMT group leads to the formation of n-1 deletion sequences, a significant impurity that is difficult to separate from the full-length product.[3] Conversely, excessive exposure to acidic conditions can cause depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues, which leads to chain cleavage during the final basic deprotection step.[4][5][6] Therefore, optimizing the detritylation conditions is a critical balancing act to maximize yield and purity.
These application notes provide a detailed overview of the detritylation step using DMT-dT as a model, comparative data on common detritylation reagents, comprehensive experimental protocols, and troubleshooting guidelines for researchers, scientists, and drug development professionals.
The Chemistry of Detritylation
The removal of the DMT group is an acid-catalyzed cleavage of an ether linkage. The reaction is initiated by protonation of the ether oxygen by an acid, typically Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA), dissolved in an inert solvent like Dichloromethane (DCM).[4][7] This makes the DMT group a good leaving group. The resulting resonance-stabilized DMT carbocation is bright orange, providing a convenient and quantitative spectrophotometric method to monitor the reaction and determine coupling efficiency in real-time.[1][4][8] The absorbance of the DMT cation is measured at approximately 495-498 nm.[1][9][10]
Below is a diagram illustrating the chemical mechanism of the detritylation step.
Caption: Acid-catalyzed removal of the 5'-DMT protecting group.
Quantitative Data: Comparison of Detritylation Reagents
The choice of acid, its concentration, and the reaction time are critical parameters that influence the efficiency of detritylation and the integrity of the growing oligonucleotide chain. TCA and DCA are the most commonly used reagents.[4][11]
| Reagent | Typical Concentration (v/v) | Solvent | Typical Time | Characteristics & Considerations |
| Trichloroacetic Acid (TCA) | 3% | Dichloromethane (DCM) | 45-60 seconds | Highly effective and fast.[1] Increased risk of depurination with prolonged exposure compared to DCA.[5][6] |
| Dichloroacetic Acid (DCA) | 3% - 10% | Dichloromethane (DCM) or Toluene | 90-180 seconds | Milder than TCA, reducing the risk of depurination, making it suitable for long oligonucleotides.[6][12] May require longer reaction times for complete deprotection.[3] Can be contaminated with chloral (B1216628), which may lead to impurities.[11][13] |
| Difluoroacetic Acid (DFA) | N/A | Dichloromethane (DCM) | N/A | A potential alternative to DCA that avoids chloral contamination issues, showing comparable purity for certain sequences.[11][13] |
| 80% Acetic Acid | 80% | Water | 20-30 minutes | Primarily used for post-synthesis, manual detritylation of purified "DMT-ON" oligonucleotides, not for automated synthesis cycles.[9][14] |
Experimental Protocols
Protocol for Automated Solid-Phase Detritylation
This protocol describes a single detritylation step within an automated oligonucleotide synthesis cycle on a solid support (e.g., Controlled Pore Glass - CPG).
Materials:
-
This compound bound to CPG in a synthesis column
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM)
-
Washing Solution: Anhydrous Acetonitrile (B52724) (ACN)
-
Automated DNA/RNA Synthesizer
Procedure:
-
Initial Wash: Wash the synthesis column containing the this compound-CPG with anhydrous acetonitrile (ACN) to remove any residual moisture or reagents from the previous cycle. This is critical as residual ACN can slow the detritylation kinetics.[15][16]
-
Detritylation: Deliver the 3% TCA in DCM solution to the column. Allow the reagent to flow through the column for the optimized time (typically 50-90 seconds).[1]
-
Collection (Optional): The orange-colored eluent containing the DMT cation is passed over a spectrophotometer detector for real-time monitoring of coupling efficiency or collected by a fraction collector for offline analysis.[1][8][9]
-
Post-Detritylation Wash: Thoroughly wash the column with anhydrous ACN to remove all traces of the acid and the cleaved DMT cation.[4] This step is crucial to prevent residual acid from interfering with the subsequent coupling step.
-
Drying: Flush the column with an inert gas (e.g., Argon) to ensure the support is dry before the next step.
-
Proceed to Coupling: The support-bound oligonucleotide now has a free 5'-hydroxyl group and is ready for the coupling step with the next phosphoramidite.
Protocol for Trityl Cation Assay (Offline Monitoring)
This assay is used to quantitatively determine the stepwise coupling efficiency by measuring the absorbance of the DMT cation released during detritylation.
Materials:
-
Collected eluent from the detritylation step
-
Dilution solvent (e.g., 0.1 M p-toluenesulfonic acid in ACN)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Collection: Collect the entire orange eluent from the detritylation step into a graduated tube.
-
Dilution: Dilute the collected sample to a known final volume (e.g., 10 mL) with the dilution solvent. Ensure thorough mixing.
-
Spectrophotometry: Measure the absorbance of the diluted solution at 498 nm, using the dilution solvent as a blank.
-
Calculation of Yield: The amount of DMT cation, and thus the stepwise yield, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DMT cation (~76,000 L·mol⁻¹·cm⁻¹), c is the concentration, and l is the path length. Comparing the molar amount of trityl released at each step allows for the calculation of stepwise coupling efficiency.
Workflow and Troubleshooting
The overall synthesis cycle and a troubleshooting workflow for common detritylation issues are presented below.
Caption: The four main steps in one cycle of solid-phase oligonucleotide synthesis.
Low yields or the presence of n-1 impurities often point to problems within the detritylation step.
Caption: A workflow diagram for troubleshooting common detritylation issues.
Common Problems and Solutions:
-
Incomplete Detritylation: This is a primary cause of n-1 impurities.[3]
-
Cause: Degraded or incorrect concentration of the acid reagent.[4]
-
Solution: Always use fresh, high-quality deblocking solutions and verify their concentration.[4]
-
Cause: Insufficient reaction time, especially for longer oligonucleotides.[4]
-
Solution: Increase the deblocking time in small increments.[4]
-
Cause: Low ambient temperature slowing the reaction rate.[4]
-
Solution: Ensure the synthesis is performed at a consistent, appropriate temperature.[4]
-
-
Depurination: This side-reaction leads to cleavage of the oligonucleotide chain and lowers the yield of the full-length product.
-
Cause: Excessive exposure to acid (time or concentration).[4] Purine-rich sequences are particularly susceptible.[6]
-
Solution: Minimize the acid exposure time to the minimum required for complete detritylation.[4][6] Consider using a weaker acid (e.g., 3% DCA instead of 3% TCA) or a lower concentration.[4][6]
-
Conclusion
The detritylation step is a fundamental and critical stage in solid-phase oligonucleotide synthesis. A thorough understanding of the underlying chemistry, careful selection of reagents, and precise control over reaction conditions are paramount for the successful synthesis of high-purity, full-length oligonucleotides. By implementing robust protocols and systematic troubleshooting, researchers and drug development professionals can optimize this step to ensure high yields and minimize process-related impurities, which is essential for both research and therapeutic applications.
References
- 1. atdbio.com [atdbio.com]
- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. biotage.com [biotage.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. isogen-lifescience.com [isogen-lifescience.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid binding and detritylation during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Application Note: High-Efficiency Monitoring of DMT-dT Coupling in Oligonucleotide Synthesis using Trityl Cation Assay
Audience: Researchers, scientists, and drug development professionals involved in oligonucleotide synthesis and quality control.
Introduction
The efficiency of the coupling reaction at each step of solid-phase oligonucleotide synthesis is a critical determinant of the overall yield and purity of the final product. Inefficient coupling leads to the accumulation of failure sequences (n-1, n-2, etc.), which are challenging to separate from the desired full-length oligonucleotide. The 4,4'-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function of nucleosides in automated DNA synthesis.[1][2] This application note provides a detailed protocol for monitoring the coupling efficiency by quantifying the DMT cation released during the deprotection step.
The trityl cation assay is a simple, rapid, and reliable colorimetric method performed after each coupling cycle.[3] The DMT group is colorless when attached to the nucleoside but forms a stable, bright orange-colored triphenylmethyl (trityl) cation upon cleavage with a mild acid.[4][5] The intensity of this color, measured by UV-Vis spectrophotometry, is directly proportional to the number of trityl molecules released and, therefore, to the success of the preceding coupling reaction.[3][6] This allows for real-time monitoring of synthesizer performance and aids in troubleshooting synthesis failures.[1][7]
Principle of the Assay
The solid-phase synthesis of oligonucleotides is a cyclical process involving four main steps: deprotection (detritylation), coupling, capping, and oxidation. The trityl cation assay focuses on the deprotection step. The 5'-hydroxyl group of the nucleoside bound to the solid support is protected by a DMT group. Before the next phosphoramidite (B1245037) can be coupled, this DMT group must be removed. This is achieved by treating the support-bound oligonucleotide with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[5]
The acid cleaves the ether linkage, releasing the DMT group as a carbocation. This DMT cation exhibits a strong absorbance in the visible spectrum, with a maximum absorbance typically around 498 nm.[7][8] By collecting the acidic solution containing the released cation and measuring its absorbance, the efficiency of the previous coupling step can be accurately determined. An efficient capping step, which blocks any unreacted 5'-hydroxyl groups from further reaction, is crucial for the accuracy of this assay.[7] Without effective capping, failure sequences could couple in subsequent cycles, leading to an overestimation of the coupling efficiency.[1]
Caption: Chemical principle of the acid-catalyzed release of the DMT cation.
Materials and Reagents
Equipment
-
Automated DNA/RNA Synthesizer
-
UV-Vis Spectrophotometer
-
Fraction collector (optional, often integrated with the synthesizer)[7]
-
Volumetric flasks and pipettes
-
Cuvettes (1 cm path length)
Reagents
-
Detritylation Solution: 3% (w/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).[5]
-
Washing Solution: Acetonitrile (ACN), synthesis grade.
-
Dilution Solvent (if necessary): 0.1 M p-toluenesulfonic acid monohydrate in acetonitrile. This can be used to ensure the DMT cation remains ionized and to bring the absorbance into the linear range of the spectrophotometer.[7]
Experimental Protocols
This protocol outlines the steps for collecting and measuring the trityl cation to determine coupling efficiency. Modern synthesizers can automate the collection process.[7]
Automated Collection and On-line Monitoring
Many modern DNA synthesizers are equipped with conductivity or spectrophotometric monitors to provide real-time, online feedback on coupling efficiency. For these systems, follow the manufacturer's calibration and operation protocols.
Manual Collection Protocol
-
Setup: Program the DNA synthesizer to pause after the detritylation step for each cycle and divert the waste stream to a collection vessel.
-
Collection: For each synthesis cycle, collect the entire volume of the acidic detritylation solution containing the orange DMT cation into a labeled tube or vial. The first detritylation step (of the nucleoside attached to the solid support) is not used for coupling efficiency calculation as no coupling has occurred yet.[7]
-
Dilution: The collected solution may be highly concentrated.[9] If the absorbance is expected to exceed the linear range of the spectrophotometer (typically > 2.0 AU), dilute the sample with a known volume of the dilution solvent (e.g., 0.1 M p-toluenesulfonic acid in ACN). Ensure thorough mixing.
-
Measurement:
-
Use the pure detritylation solution (or the dilution solvent if used) to blank the spectrophotometer at the desired wavelength (e.g., 498 nm).
-
Measure the absorbance of each collected and diluted sample.
-
Record the absorbance value for each cycle. A steady decline in absorbance values is expected in subsequent steps. Rising or widely fluctuating values may indicate a synthesis problem.[7]
-
Caption: Experimental workflow for the trityl cation assay.
Data Analysis and Calculation
The absorbance values are used to calculate the stepwise coupling efficiency for each cycle.
Stepwise Coupling Efficiency
The efficiency of each coupling step can be calculated by comparing the amount of trityl released in consecutive cycles.
Formula: Stepwise Efficiency (%) for cycle n = (Absorbance at cycle n / Absorbance at cycle n-1) x 100
Where n is the current synthesis cycle (n ≥ 2).
Average Coupling Efficiency
A common method to assess the overall performance of the synthesis is to calculate the average stepwise coupling efficiency. This is particularly useful when only the trityl collections from the first and last cycles are analyzed.[4][6]
Formula: Average Stepwise Efficiency (%) = [ (Absorbancefinal / Absorbanceinitial)1/(N-1) ] x 100
Where:
-
Absorbancefinal is the absorbance of the trityl released at the final coupling cycle.
-
Absorbanceinitial is the absorbance of the trityl released after the first coupling (i.e., the second detritylation step).
-
N is the total number of couplings performed.
Expected stepwise yields should be in the range of 98-99.5%. Yields below 97% may indicate issues with the synthesis chemistry or instrument performance that could compromise the quality of the final product.[7]
Data Presentation
Quantitative data should be recorded systematically to track performance.
Table 1: Example Trityl Assay Data for a 15-mer Synthesis
| Cycle Number | Base Coupled | Absorbance at 498 nm (AU) | Stepwise Coupling Efficiency (%) |
|---|---|---|---|
| 1 | T | 1.550 (Initial) | - |
| 2 | G | 1.527 | 98.5 |
| 3 | C | 1.504 | 98.5 |
| 4 | A | 1.486 | 98.8 |
| 5 | T | 1.465 | 98.6 |
| 6 | T | 1.445 | 98.6 |
| 7 | C | 1.422 | 98.4 |
| 8 | G | 1.401 | 98.5 |
| 9 | A | 1.380 | 98.5 |
| 10 | T | 1.361 | 98.6 |
| 11 | C | 1.343 | 98.7 |
| 12 | G | 1.325 | 98.7 |
| 13 | A | 1.307 | 98.6 |
| 14 | T | 1.289 | 98.6 |
The impact of coupling efficiency on the theoretical maximum yield of the full-length product is significant, as shown below.
Table 2: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
| Oligonucleotide Length | 99.5% Avg. Efficiency | 99.0% Avg. Efficiency | 98.0% Avg. Efficiency | 95.0% Avg. Efficiency |
|---|---|---|---|---|
| 20-mer | 90.9% | 82.6% | 67.6% | 37.7% |
| 50-mer | 77.9% | 60.5% | 36.4% | 7.7% |
| 100-mer | 60.6% | 36.6% | 13.3% | 0.6% |
Note: Yield is calculated as (Avg. Efficiency)^(length-1). This highlights the necessity of maintaining high coupling efficiency for the synthesis of longer oligonucleotides.[6]
Troubleshooting
Table 3: Common Trityl Assay Problems and Solutions
| Observation | Possible Cause(s) | Recommended Action(s) |
|---|---|---|
| Low Stepwise Yield (<97%) | - Inefficient phosphoramidite activation. - Degraded phosphoramidite or activator. - Moisture in reagents or lines. - Incomplete deprotection from the previous step.[5] | - Check activator and phosphoramidite solutions for freshness and proper concentration. - Perform a system flush and ensure all reagents are anhydrous. - Increase detritylation time or check the acid reagent's quality.[5] |
| Consistently Declining Yields | - Depletion of a critical reagent. - Clogging of the solid support or instrument lines. | - Verify reagent levels on the synthesizer. - Check for pressure increases during reagent delivery; replace column frits or filters if necessary. |
| Fluctuating or Spiking Yields | - Inconsistent reagent delivery by the synthesizer. - Bubbles in the reagent lines. - Error in manual collection or dilution. | - Degas reagents and prime all synthesizer lines. - Review and standardize the manual collection and measurement protocol. |
| No Color/Very Low Absorbance | - Complete failure of the coupling step. - Delivery failure of detritylation solution. - Incorrect phosphoramidite delivered. | - Check for delivery of phosphoramidite and activator. - Verify that the detritylation solution is being delivered to the synthesis column. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. wjpps.com [wjpps.com]
- 4. metabion.com [metabion.com]
- 5. benchchem.com [benchchem.com]
- 6. biofabresearch.com [biofabresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. isogen-lifescience.com [isogen-lifescience.com]
- 9. WO1994000471A1 - Trityl monitor for automated polynucleotide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Long Oligonucleotides using DMT-dT Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long oligonucleotides (typically >75 nucleotides) is a critical process in various fields, including gene synthesis, diagnostics, and therapeutic drug development. The phosphoramidite (B1245037) method, utilizing monomers like 5'-O-Dimethoxytrityl-N-isobutyryl-2'-deoxyThymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMT-dT phosphoramidite), remains the gold standard for solid-phase oligonucleotide synthesis.[1][2] This document provides detailed application notes and protocols for the successful synthesis of long oligonucleotides, addressing common challenges and offering strategies for optimization.
Challenges in Long Oligonucleotide Synthesis
The synthesis of long oligonucleotides presents several challenges that can impact the yield and purity of the final product. As the length of the oligonucleotide increases, the cumulative effect of any inefficiencies in the synthesis cycle becomes more pronounced.[3]
Key Challenges Include:
-
Decreased Coupling Efficiency: Even with a high stepwise coupling efficiency, the overall yield of the full-length product decreases significantly with increasing oligonucleotide length. For instance, a 98% average coupling efficiency results in only a 13% yield of a 100-mer oligonucleotide.[4]
-
Depurination: The acidic conditions required for the removal of the 5'-DMT protecting group can lead to the cleavage of the glycosidic bond in purine (B94841) nucleosides (depurination), creating abasic sites and leading to chain cleavage.[4][5]
-
Increased Impurities: The accumulation of deletion mutants (n-1, n-2, etc.) and other side products complicates the purification of the desired full-length oligonucleotide.[4][6]
-
Secondary Structures: Longer oligonucleotides have a higher propensity to form stable secondary structures, which can hinder hybridization-based purification methods.[4]
Strategies for Successful Long Oligonucleotide Synthesis
To overcome these challenges, several strategies can be employed:
-
High Coupling Efficiency: Maintaining a coupling efficiency of >99.5% is crucial. This can be achieved by using fresh, high-quality reagents, anhydrous conditions, and optimized coupling times.[3][7]
-
Milder Deblocking Conditions: Using a weaker acid like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) for detritylation can minimize depurination.[4]
-
Efficient Capping: A highly efficient capping step is essential to block unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants.[4][6]
-
Optimized Deprotection and Cleavage: The choice of deprotection solution and conditions is critical to ensure complete removal of all protecting groups without degrading the oligonucleotide.[8][9]
-
Advanced Purification Techniques: For long oligonucleotides, traditional purification methods may not be sufficient. Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with the DMT group on (DMT-on purification) or polyacrylamide gel electrophoresis (PAGE) are often necessary to isolate the full-length product.[10][11]
Quantitative Data on Synthesis Efficiency
The success of long oligonucleotide synthesis is highly dependent on the stepwise coupling efficiency. The following table illustrates the theoretical yield of full-length oligonucleotides at different coupling efficiencies and lengths.
| Oligonucleotide Length (mer) | Coupling Efficiency 98.0% | Coupling Efficiency 99.0% | Coupling Efficiency 99.5% |
| 20 | 68.1% | 82.6% | 90.9% |
| 40 | 45.5% | 67.6% | 82.2% |
| 60 | 30.4% | 55.3% | 74.4% |
| 80 | 20.3% | 45.2% | 67.3% |
| 100 | 13.5% | 37.0% | 60.9% |
| 120 | 9.0% | 30.2% | 55.1% |
| 140 | 6.0% | 24.7% | 49.8% |
| 160 | 4.0% | 20.2% | 45.1% |
| 180 | 2.7% | 16.5% | 40.8% |
| 200 | 1.8% | 13.5% | 36.9% |
Data compiled from various sources, including Gene Link and IDT.[7][12]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Long Oligonucleotide
This protocol outlines the automated solid-phase synthesis of a long oligonucleotide using phosphoramidite chemistry on a DNA synthesizer.
Materials:
-
This compound phosphoramidite and other required phosphoramidites (DMT-dA(Bz), DMT-dC(Bz), DMT-dG(dmf))
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Anhydrous acetonitrile (B52724) (ACN)
-
Deblocking solution: 3% Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM)
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: N-Methylimidazole/THF
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water
-
Washing solution: Anhydrous acetonitrile (ACN)
Workflow:
Caption: Experimental workflow for long oligonucleotide synthesis.
Procedure:
-
Preparation: Load the DNA synthesizer with the required reagents and the solid support column.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.[1][13]
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using the deblocking solution to expose a free 5'-hydroxyl group.[6][14]
-
Coupling: The this compound phosphoramidite (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences.[4][6]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[15]
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed or left on for DMT-on purification.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Optional: Methylamine solution (for AMA deprotection)
-
Heating block or oven
Procedure:
-
Cleavage from Support: Transfer the solid support from the synthesis column to a screw-cap vial. Add concentrated ammonium hydroxide to the vial.
-
Deprotection: Tightly seal the vial and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone. For some modifications or longer oligos, a milder deprotection using a mixture of ammonium hydroxide and ethanol (B145695) or AMA (ammonium hydroxide/methylamine) may be required to prevent degradation.[8][9][11]
-
Evaporation: After cooling, carefully open the vial in a fume hood and evaporate the ammonia (B1221849) solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the crude oligonucleotide pellet in nuclease-free water or a suitable buffer for purification.
Protocol 3: Purification by DMT-on Reversed-Phase HPLC
This protocol is effective for the purification of long oligonucleotides.[10] The lipophilic DMT group on the full-length product allows for excellent separation from the shorter, uncapped failure sequences.
Materials:
-
Crude DMT-on oligonucleotide
-
HPLC system with a reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detritylation solution: 80% Acetic acid in water
Procedure:
-
Sample Preparation: Dissolve the crude DMT-on oligonucleotide in Mobile Phase A.
-
HPLC Separation: Inject the sample onto the HPLC system. Elute the oligonucleotides using a gradient of Mobile Phase B. The DMT-on full-length product will be the most retained peak.
-
Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.
-
DMT Removal: Add the detritylation solution to the collected fraction and incubate at room temperature for 30 minutes.
-
Desalting: Desalt the purified and detritylated oligonucleotide using a suitable method, such as ethanol precipitation or a desalting cartridge.
Quality Control
After purification, it is essential to perform quality control to verify the identity and purity of the long oligonucleotide.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to confirm the molecular weight of the full-length product.[12]
-
Capillary Electrophoresis (CE) or HPLC: Analytical CE or HPLC can be used to assess the purity of the final product.[12]
Signaling Pathways and Logical Relationships
The core of solid-phase oligonucleotide synthesis is a cyclical chemical process. The following diagram illustrates the logical flow of this synthesis cycle.
Caption: The phosphoramidite synthesis cycle.
References
- 1. bachem.com [bachem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. genelink.com [genelink.com]
- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biolytic.com [blog.biolytic.com]
- 10. atdbio.com [atdbio.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. DNA寡核苷酸合成 [sigmaaldrich.com]
- 14. atdbio.com [atdbio.com]
- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with DMT-dT Phosphoramidite
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-dT phosphoramidite (B1245037) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences. The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: What are the most common causes of low coupling efficiency with this compound phosphoramidite?
A2: The most common causes of low coupling efficiency are:
-
Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite and react with the activated intermediate, preventing coupling.[2][3][4][5]
-
Degraded Reagents: this compound phosphoramidite, activators, and solvents have a finite shelf life and can degrade over time, leading to reduced reactivity.[2][3]
-
Suboptimal Activator: Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can significantly reduce coupling efficiency.[2][3]
-
Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent sufficient reagents from reaching the synthesis column.[1]
Q3: How should this compound phosphoramidite be properly stored and handled?
A3: To ensure its stability, this compound phosphoramidite should be stored as a dry powder in a tightly sealed container at -20°C.[6][7][8] It is crucial to protect it from moisture and heat.[7] When preparing solutions, it is best to do so under an inert, anhydrous atmosphere.[9]
Q4: What is the impact of coupling efficiency on the final yield of the oligonucleotide?
A4: The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. Even a small decrease in the average coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides.[1][4]
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | Not available in search results | Not available in search results | 13%[4] |
Data compiled from multiple sources indicating the theoretical final yield based on coupling efficiency per cycle.[1][4]
Table 2: Common Activators for Phosphoramidite Coupling
| Activator | pKa | Common Concentration | Notes |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | More acidic than tetrazole, good for general purpose synthesis.[2][10] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.33 M | More acidic than ETT, often recommended for sterically hindered monomers.[2][10] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic but more nucleophilic than tetrazoles, highly soluble in acetonitrile (B52724).[2][10] Reduces coupling times.[9] |
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound phosphoramidite, follow this step-by-step troubleshooting guide.
Caption: A stepwise workflow for troubleshooting low coupling efficiency.
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
This protocol allows for the real-time, quantitative assessment of stepwise coupling efficiency during oligonucleotide synthesis.[1]
Objective: To quantify the release of the dimethoxytrityl (DMT) cation after each coupling cycle, which correlates to the efficiency of the preceding coupling step.[1][2]
Methodology:
-
Synthesizer Setup: The DNA synthesizer must be equipped with a UV-Vis detector in the fluid path following the synthesis column.
-
Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495-498 nm.[1][2]
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the newly added nucleotide.[1]
-
Data Acquisition: The orange-colored DMT cation is washed through the detector.[2] Record the peak absorbance value for each cycle.
-
Analysis: A consistent and strong absorbance signal at each cycle indicates high coupling efficiency. A sudden or gradual drop in the signal suggests a problem with the coupling step.[2][3]
Caption: Workflow for the Trityl Cation Assay.
Protocol 2: Preparation of Anhydrous Acetonitrile
Maintaining anhydrous conditions is critical for high coupling efficiency.[5] The water content in acetonitrile should ideally be below 30 ppm, and preferably below 10 ppm.[2][4][11]
Objective: To ensure the acetonitrile used in phosphoramidite chemistry is sufficiently dry to prevent unwanted side reactions.
Methodology:
-
Start Material: Begin with a high-quality, DNA synthesis grade acetonitrile with a specified low water content.[5]
-
Drying Agent: Use activated 3Å molecular sieves.
-
Procedure: a. Add activated molecular sieves to the acetonitrile bottle on the synthesizer. b. Allow the solvent to stand for a minimum of 24 hours before use to allow for sufficient drying.[5] c. Alternatively, for immediate use, pass the acetonitrile through a column packed with activated molecular sieves just before it enters the synthesizer.[5]
-
Handling: Always handle anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of atmospheric moisture.[5]
This guide should serve as a valuable resource for troubleshooting and optimizing your oligonucleotide synthesis experiments involving this compound phosphoramidite. For further assistance, please consult your reagent and instrument manufacturers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youdobio.com [youdobio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Acetonitrile, CAS No. 75-05-8 | Solvents for DNA Synthesis | DNA Synthesis | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]
Causes of incomplete detritylation in DMT-dT synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of DMT-dT oligonucleotides, with a specific focus on the causes and resolution of incomplete detritylation.
Frequently Asked Questions (FAQs)
Q1: What is the detritylation step in this compound synthesis?
A1: Detritylation is a critical step in solid-phase oligonucleotide synthesis where the acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleotide of the growing oligonucleotide chain.[1] This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction with the next phosphoramidite (B1245037) monomer.[2] The reaction is typically carried out using a weak acid solution, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in a non-aqueous solvent like dichloromethane (B109758) (DCM).[3]
Q2: What are the visual indicators of a successful detritylation reaction?
A2: A successful detritylation reaction is characterized by the release of the DMT cation, which produces a bright orange color.[3][4] The intensity of this color can be spectrophotometrically measured to quantify the efficiency of the preceding coupling step.[5] An unexpectedly faint or absent orange color can be an initial sign of incomplete detritylation.
Q3: What are the consequences of incomplete detritylation?
A3: Incomplete detritylation leads to the formation of n-1 shortmers, which are deletion mutations of the desired oligonucleotide sequence.[6] Since the unreacted 5'-hydroxyl group is not available for the next coupling cycle, that nucleotide is skipped in the sequence. These failure sequences can be difficult to separate from the full-length product, especially if they are not efficiently capped in the subsequent step.[2]
Q4: How does the choice of acid (TCA vs. DCA) affect detritylation and side reactions?
A4: Both TCA and DCA are commonly used for detritylation, but they differ in their acidity and impact on the synthesis process.
-
Trichloroacetic acid (TCA) is a stronger acid (pKa ≈ 0.7) and leads to faster detritylation.[7] However, its high acidity increases the risk of depurination, a side reaction that can lead to chain cleavage.[7]
-
Dichloroacetic acid (DCA) is a weaker acid (pKa ≈ 1.5) and results in a slower detritylation rate.[7] While it minimizes the risk of depurination, there is a higher chance of incomplete detritylation if reaction conditions are not optimized.[8]
Troubleshooting Guide: Incomplete Detritylation
This guide provides a systematic approach to diagnosing and resolving issues related to incomplete detritylation.
Initial Diagnosis
A common initial indicator of incomplete detritylation is a lower-than-expected yield of the full-length oligonucleotide product. This can be observed through various analytical techniques such as High-Performance Liquid Chromatography (HPLC), where the presence of n-1 peaks (deletion sequences) will be prominent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete detritylation.
Potential Causes and Solutions
| Potential Cause | Recommended Actions |
| Degraded Detritylation Reagent | The acidic solution (TCA or DCA in DCM) can degrade over time. • Solution: Prepare fresh detritylation solution.[3] |
| Incorrect Acid Concentration | An acid concentration that is too low will result in a slow and incomplete reaction. • Solution: Verify the concentration of the acid solution. Consider using a slightly higher concentration if incomplete detritylation persists, but be mindful of the increased risk of depurination.[8] |
| Insufficient Reaction Time | The time the oligonucleotide is exposed to the acid may not be long enough for complete removal of the DMT group. • Solution: Incrementally increase the detritylation time.[3] Be aware that longer exposure to acid increases the risk of depurination.[9] |
| Suboptimal Reaction Temperature | Detritylation is typically performed at room temperature. A significant drop in ambient temperature can slow down the reaction rate.[3] • Solution: Ensure the synthesizer and reagents are in a temperature-controlled environment. |
| Residual Acetonitrile | Acetonitrile, often used as a wash solvent, can complex with the deblocking acid and slow down the detritylation reaction.[10] • Solution: Ensure thorough washing with DCM prior to the detritylation step to remove all traces of acetonitrile. |
| Water Contamination | The presence of water in the reagents or on the solid support can interfere with the detritylation reaction. • Solution: Use anhydrous solvents and reagents. Ensure proper drying of the solid support between steps.[7] |
| Issues with Solid Support | Clogging of the solid support can lead to poor reagent flow and incomplete reactions.[3] • Solution: Check for excessive fines in the solid support. Ensure the correct support is being used for the synthesis scale. |
| Steric Hindrance | For longer oligonucleotides or those with bulky modifications near the 5'-end, the acid may have difficulty accessing the DMT group. • Solution: A longer detritylation time or a slightly higher acid concentration may be necessary. |
Data Presentation
Table 1: Comparison of Detritylation and Depurination Rates
| Acid Reagent | Concentration | Relative Detritylation Rate | Relative Depurination Rate (dA) |
| Dichloroacetic Acid (DCA) | 3% | Baseline | Baseline |
| Dichloroacetic Acid (DCA) | 15% | Faster | ~3-fold faster than 3% DCA[11] |
| Trichloroacetic Acid (TCA) | 3% | Fastest | ~4-fold faster than 3% DCA[11] |
Data is qualitative and intended for comparative purposes. Actual rates can vary based on specific reaction conditions and oligonucleotide sequence.
Table 2: Effect of Reaction Time on Detritylation Efficiency of a T10-mer with 3% DCA
| Detritylation Time (seconds) | Yield of Full-Length T10-mer |
| 20 | 73%[12] |
| 40 | 87%[12] |
| 110 | 89%[12] |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Quantification of DMT Cation Release
This protocol allows for the real-time monitoring of detritylation efficiency by measuring the absorbance of the liberated DMT cation.
Materials:
-
Oligonucleotide synthesizer with a UV-Vis detector or a separate spectrophotometer
-
Quartz cuvette (if using a separate spectrophotometer)
-
Detritylation solution (e.g., 3% TCA in DCM)
-
Wash solvent (e.g., DCM)
-
Collection vials
Procedure:
-
Set the spectrophotometer to measure absorbance at 495-500 nm.[4][13]
-
During the detritylation step of the synthesis cycle, collect the eluent containing the orange DMT cation.
-
If using an in-line detector, the absorbance will be measured in real-time.
-
If using a separate spectrophotometer, transfer the collected eluent to a quartz cuvette and measure the absorbance.
-
A stable and high absorbance reading indicates efficient DMT group removal. A low or fluctuating reading may suggest incomplete detritylation.
-
The stepwise yield can be calculated by comparing the absorbance of the DMT cation at each cycle.[5]
Protocol 2: HPLC Analysis of Incomplete Detritylation
This protocol is used to analyze the crude oligonucleotide product to determine the extent of incomplete detritylation by quantifying the presence of n-1 failure sequences.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Crude oligonucleotide sample (post-synthesis and cleavage from solid support)
Procedure:
-
Dissolve the crude oligonucleotide sample in Mobile Phase A.
-
Set the UV detector to 260 nm.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Analyze the resulting chromatogram. The full-length product (FLP) will be the major peak. Incomplete detritylation will result in the appearance of "n-1" peaks, which are typically seen as a shoulder or a separate peak eluting just before the main FLP peak.[6]
-
The percentage of incomplete detritylation can be estimated by comparing the peak area of the n-1 species to the total peak area of the product and related impurities.
Signaling Pathways and Workflows
Caption: Chemical relationship in the detritylation step.
References
- 1. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
Strategies to prevent depurination during detritylation of DMT-dT oligos
Troubleshooting Guide: Preventing Depurination during Detritylation of DMT-dT Oligos
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with depurination during the detritylation step of this compound oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern during detritylation?
A1: Depurination is the cleavage of the N-glycosidic bond that links a purine (B94841) base (adenine or guanine) to the deoxyribose sugar in the oligonucleotide backbone.[1][2] This reaction is catalyzed by acidic conditions, which are necessary for the removal of the 5'-dimethoxytrityl (DMT) protecting group in a process called detritylation.[3][4] Depurination is a significant concern because the resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, ultimately reducing the yield of the full-length oligonucleotide product.[2][5]
Q2: What are the primary factors that influence the rate of depurination?
A2: The primary factors influencing depurination are the strength and concentration of the acid used for detritylation, the duration of acid exposure, and the reaction temperature.[6] Stronger acids like Trichloroacetic Acid (TCA) remove the DMT group faster but also significantly increase the risk of depurination compared to weaker acids like Dichloroacetic Acid (DCA).[5][6] Prolonged exposure to any acid will increase the incidence of depurination.[1] Temperature also plays a role, with higher temperatures generally accelerating both detritylation and depurination.[7]
Q3: How can I detect if depurination has occurred in my sample?
A3: Depurination can be indirectly detected by analyzing the final oligonucleotide product using techniques like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The presence of shorter oligonucleotide fragments than the desired full-length product can indicate that chain cleavage has occurred at apurinic sites.
Q4: Are there alternative detritylation reagents that are less prone to causing depurination?
A4: Yes, milder acidic reagents can be used to minimize depurination. Dichloroacetic acid (DCA) is a commonly used alternative to the stronger trichloroacetic acid (TCA).[5] While detritylation with DCA is slower, it significantly reduces the risk of depurination.[5] For particularly acid-sensitive oligonucleotides, even milder conditions, such as using 80% acetic acid, can be employed, although this requires longer reaction times.[8]
Q5: Can I modify my current protocol with TCA or DCA to reduce depurination?
A5: Absolutely. To reduce depurination, you can decrease the concentration of the acid, shorten the acid exposure time, or perform the reaction at a lower temperature.[1] It is a delicate balance, as reducing the acid strength or exposure time too much can lead to incomplete detritylation.[9] Therefore, optimization is key. For instance, using a lower concentration of DCA (e.g., 3%) for a slightly longer time may be preferable to using a higher concentration for a shorter time.[6][10]
Troubleshooting Strategies
Issue: Low yield of full-length oligonucleotide with evidence of shorter fragments.
This issue is often indicative of depurination and subsequent chain cleavage. Here are some strategies to mitigate this problem:
-
Optimize the Detritylation Reagent: If you are using TCA, consider switching to the milder DCA.[5]
-
Adjust Acid Concentration and Exposure Time: Decrease the concentration of your detritylation acid and/or shorten the exposure time. This is a critical balancing act to ensure complete detritylation while minimizing depurination.[6]
-
Control the Reaction Temperature: Perform the detritylation step at ambient room temperature and avoid any unnecessary heating.[7]
-
Ensure Anhydrous Conditions: The presence of water can exacerbate depurination. Ensure all reagents and solvents used in the synthesis are anhydrous.[5]
Quantitative Data on Depurination Rates
The choice of detritylation reagent and its concentration has a direct impact on the rate of depurination. The following table summarizes the depurination half-times for a protected deoxyadenosine (B7792050) (dA) monomer on a solid support under different acidic conditions. A longer half-time indicates a lower rate of depurination.
| Detritylation Reagent | Concentration | Depurination Half-time (t½) in hours | Reference |
| Dichloroacetic Acid (DCA) | 3% | 1.29 ± 0.11 | [10] |
| Dichloroacetic Acid (DCA) | 15% | 0.42 ± 0.04 | [10] |
| Trichloroacetic Acid (TCA) | 3% | 0.32 ± 0.04 | [10] |
Data from "Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis".[10]
Experimental Protocols
Protocol 1: Mild On-Column Detritylation using Dichloroacetic Acid (DCA)
This protocol is suitable for routine oligonucleotide synthesis where minimizing depurination is a priority.
-
Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic Acid (DCA) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.[11]
-
Detritylation Step: During the automated synthesis cycle, deliver the 3% DCA solution to the synthesis column containing the solid-supported oligonucleotide.
-
Incubation: Allow the DCA solution to react with the oligonucleotide for a predetermined time. This time should be optimized for your specific synthesizer and oligo length but is typically in the range of 60-180 seconds.
-
Washing: Following the incubation, thoroughly wash the column with anhydrous acetonitrile (B52724) to remove the cleaved DMT cation and any residual acid.[9]
-
Proceed to Coupling: The oligonucleotide with the free 5'-hydroxyl group is now ready for the next coupling step in the synthesis cycle.
Protocol 2: Post-Synthesis In-Solution Detritylation using 80% Acetic Acid
This protocol is designed for the detritylation of purified DMT-on oligonucleotides where preserving the integrity of acid-sensitive modifications is crucial.
-
Sample Preparation: Dissolve the lyophilized DMT-on oligonucleotide in 200-500 µL of 80% acetic acid (v/v in water).[8]
-
Incubation: Incubate the solution at room temperature for 20-30 minutes.[1] Note that the characteristic orange color of the DMT cation will not be as pronounced in an aqueous environment.[8]
-
Quenching: After the incubation period, add an equal volume of a neutralizing solution, such as a buffer at pH 7.5-8.0, or proceed directly to precipitation.
-
Precipitation: Add 3 volumes of cold absolute ethanol (B145695) and a salt solution (e.g., 0.3 M sodium acetate) to precipitate the oligonucleotide.
-
Isolation: Centrifuge the sample to pellet the oligonucleotide, carefully decant the supernatant, and wash the pellet with 70% ethanol.
-
Drying and Resuspension: Dry the oligonucleotide pellet and resuspend it in the desired aqueous buffer.
Depurination Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and preventing depurination during oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting depurination.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. atdbio.com [atdbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing activator concentration for DMT-dT coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of activator concentration for 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropylamino)-(2-cyanoethyl)phosphoramidite (DMT-dT) coupling reactions. It is intended for researchers, scientists, and drug development professionals working on oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in the this compound coupling reaction?
In oligonucleotide synthesis, the activator plays a critical catalytic role in the coupling step. It protonates the diisopropylamino group on the this compound phosphoramidite (B1245037), converting it into a good leaving group. This activation allows the 5'-hydroxyl group of the growing oligonucleotide chain to attack the phosphorus atom, forming a new phosphite (B83602) triester linkage.[1] The activator functions as both a weak acid for protonation and a nucleophilic catalyst in this process.[1][2]
Q2: What are the most commonly used activators for this compound coupling?
Several activators are commonly used, each with distinct properties. The choice often depends on the specific requirements of the synthesis, such as the length of the oligonucleotide and the scale of the reaction. Common activators include:
-
1H-Tetrazole: A traditional activator.
-
5-Ethylthio-1H-tetrazole (ETT): A more acidic and reactive activator than 1H-Tetrazole, often used as a general-purpose activator.[1][3]
-
5-Benzylthio-1H-tetrazole (BTT): Similar to ETT, it is a more acidic activator and is often favored for sterically hindered monomers, such as those used in RNA synthesis.[3][4]
-
4,5-Dicyanoimidazole (DCI): A less acidic but more nucleophilic activator.[3][5] It is highly soluble in acetonitrile (B52724) and is often recommended for the synthesis of long oligonucleotides and for large-scale synthesis to minimize side reactions.[3][6]
Q3: How does the acidity (pKa) of an activator affect the synthesis process?
The acidity of the activator is a critical factor. A more acidic activator can increase the rate of the coupling reaction.[1] However, excessive acidity can lead to undesirable side reactions. Highly acidic activators like BTT (pKa 4.1) and ETT (pKa 4.3) can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer.[1][6] This can result in the addition of a dimer, leading to an "n+1" impurity that is difficult to separate from the desired full-length oligonucleotide.[1][6]
Q4: What is the primary cause of low coupling efficiency and how can it be addressed?
The most significant impediment to high coupling efficiency is the presence of moisture.[4][6] Water can react with the activated phosphoramidite, preventing it from coupling with the growing oligonucleotide chain.[6] To address this, ensure all reagents, especially acetonitrile (ACN), phosphoramidites, and the activator solution, are anhydrous.[5][7] Using fresh, high-purity reagents is also crucial.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound coupling reactions.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Moisture contamination in reagents or synthesizer lines.[4][6] | Use anhydrous acetonitrile (ACN) with a water content below 30 ppm.[4] Ensure phosphoramidites and activator solutions are fresh and dry.[7] |
| Degraded phosphoramidites or activator. | Use fresh, high-purity reagents. Store reagents under appropriate conditions to prevent degradation.[4][7] | |
| Suboptimal activator concentration. | Optimize the activator concentration for your specific synthesizer and scale. A common starting point for DCI in small-scale synthesis is 0.25 M.[1][3] | |
| Insufficient coupling time. | For standard DNA synthesis, coupling is rapid (around 20 seconds on a small scale).[8] However, for challenging sequences or modified bases, extending the coupling time might be necessary.[4] | |
| Presence of n+1 Species (Dimer Addition) | The activator is too acidic, causing premature detritylation of the phosphoramidite monomer.[1][6] | Switch to a less acidic activator like DCI (pKa 5.2).[6] Avoid highly acidic activators such as BTT (pKa 4.1) and ETT (pKa 4.3), especially for long oligonucleotides.[6] |
| Depurination (at Adenine and Guanine sites) | Harsh deblocking conditions (prolonged exposure to strong acid).[6][7] | Use a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[6][7] Reduce the deblocking time to the minimum required for complete DMT removal.[7] |
| Activator Crystallization | Low activator solubility in acetonitrile, especially at lower temperatures.[9] | Use an activator with high solubility, such as DCI, which can be prepared in solutions up to 1.2 M.[3] Ensure the synthesizer lines are not prone to clogging. |
Experimental Protocols
Protocol 1: Preparation of Activator Solution (0.25 M DCI)
-
Materials: 4,5-Dicyanoimidazole (DCI), anhydrous acetonitrile (ACN).
-
Procedure:
-
Calculate the mass of DCI required to prepare the desired volume of a 0.25 M solution.
-
In a dry, inert atmosphere (e.g., a glove box or under argon), transfer the calculated mass of DCI to a dry, amber glass bottle suitable for synthesizer reagents.[1]
-
Using a dry syringe or graduated cylinder, add the required volume of anhydrous acetonitrile to the bottle.[1]
-
Seal the bottle tightly and sonicate or swirl gently until the DCI is completely dissolved.[1]
-
The solution is now ready to be placed on the DNA/RNA synthesizer.
-
Protocol 2: Standard this compound Coupling Cycle
This protocol outlines the key steps in a single coupling cycle during automated solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside using a deblocking solution (e.g., 3% DCA in an appropriate solvent). The amount of released trityl cation can be measured to determine the coupling efficiency of the previous cycle.[10]
-
Coupling: The this compound phosphoramidite is activated by the activator solution (e.g., 0.25 M DCI) and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping solutions to prevent the formation of deletion mutants (n-1 sequences).[10]
-
Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[10][] This completes one cycle of nucleotide addition.
Data Presentation
Table 1: Common Activators and Their Properties
| Activator | pKa | Recommended Concentration (Small Scale) | Key Characteristics |
| 1H-Tetrazole | 4.9 | 0.45 - 0.50 M | Traditional activator. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M | More acidic and reactive than 1H-Tetrazole; good general-purpose activator.[3][6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.25 M | Highly acidic; often used for sterically hindered monomers.[3][4][6] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M | Less acidic, highly nucleophilic, and very soluble; recommended for long oligos and large-scale synthesis.[3][5][6] |
Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides
| Oligonucleotide Length | 98.0% Average Coupling Efficiency | 99.0% Average Coupling Efficiency | 99.5% Average Coupling Efficiency |
| 20mer | 68% | 83% | 91% |
| 50mer | 37% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
| Data compiled from multiple sources on oligonucleotide synthesis principles.[7] |
Visualizations
Caption: Mechanism of phosphoramidite activation and coupling.
Caption: General troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Impact of water content on DMT-dT phosphoramidite stability and function
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical impact of water content on the stability and function of DMT-dT phosphoramidite (B1245037). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound phosphoramidite degradation?
The primary cause of this compound phosphoramidite degradation is hydrolysis. Phosphoramidites are highly sensitive to moisture.[1] When exposed to water, the phosphoramidite moiety is hydrolyzed to a phosphonate (B1237965), rendering it inactive for the coupling reaction during oligonucleotide synthesis. This leads to lower coupling efficiencies and the accumulation of truncated DNA sequences.
Q2: How does water content affect the coupling efficiency of this compound phosphoramidite?
Water directly competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite. This side reaction consumes the phosphoramidite and reduces the number of successful coupling events, thereby lowering the overall synthesis yield.[2] Even trace amounts of water in the acetonitrile (B52724) diluent or on the synthesis support can significantly decrease coupling efficiency.[1] For successful synthesis of long oligonucleotides, it is imperative to maintain high coupling efficiency throughout the process.[2]
Q3: What are the recommended storage conditions for this compound phosphoramidite?
To ensure stability, this compound phosphoramidite should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen). When stored correctly, solid phosphoramidites are stable for several months. Once dissolved in anhydrous acetonitrile, the solution should be used as quickly as possible and stored at -20°C over molecular sieves to minimize water absorption.
Q4: How can I assess the quality of my this compound phosphoramidite?
The quality of this compound phosphoramidite can be assessed using several methods:
-
Visual Inspection: High-quality phosphoramidite should be a white, free-flowing powder. Clumping or discoloration can indicate degradation due to moisture or oxidation.
-
³¹P NMR Spectroscopy: This is a powerful technique to determine the purity of the phosphoramidite and to detect the presence of its hydrolyzed phosphonate form.[3][4] The active P(III) species has a characteristic chemical shift, while the inactive P(V) species (phosphonate) appears at a different chemical shift.
-
HPLC Analysis: Reversed-phase HPLC can be used to assess the purity of the phosphoramidite and identify any non-phosphorus-containing impurities.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to moisture contamination. This guide provides a systematic approach to troubleshooting this issue.
Problem: Consistently low coupling efficiency for all bases.
| Potential Cause | Troubleshooting Steps & Solutions |
| Moisture in Acetonitrile (ACN) | 1. Verify Solvent Quality: Use anhydrous ACN with a water content of less than 30 ppm, preferably 10 ppm or less.[5] 2. Implement Drying Procedures: Use fresh bottles of anhydrous ACN for each synthesis run. Consider passing the ACN through a column of activated 3Å molecular sieves immediately before use. |
| Degraded Phosphoramidites | 1. Use Fresh Reagents: Prepare fresh phosphoramidite solutions for each synthesis. 2. Proper Storage: Ensure solid phosphoramidites are stored at -20°C under an inert atmosphere. Allow vials to warm to room temperature before opening to prevent condensation. |
| Moisture in Other Reagents | 1. Check Activator Solution: Ensure the activator solution is anhydrous. 2. Dry Gas Lines: Use an in-line drying filter for the argon or helium gas used on the synthesizer.[2] |
| Synthesizer Contamination | 1. System Purge: If the synthesizer has been idle, perform several priming cycles with anhydrous ACN to dry the fluid lines. |
Problem: Low coupling efficiency for a specific base, including this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Degradation of a Specific Phosphoramidite | 1. Prepare Fresh Solution: Discard the old solution and prepare a fresh one from a new vial of the problematic phosphoramidite. 2. Quality Control Check: If the problem persists, perform a ³¹P NMR analysis on the solid phosphoramidite to confirm its purity. |
| Suboptimal Coupling Time | 1. Increase Coupling Time: For phosphoramidites that are known to be sterically hindered or less reactive, increasing the coupling time can improve efficiency.[5] 2. Double Coupling: Program the synthesizer to perform a second coupling step for the problematic base to drive the reaction to completion.[5] |
Data Presentation
Table 1: Impact of Water Content in Acetonitrile on Oligonucleotide Synthesis
| Water Content in Acetonitrile (ppm) | Expected Impact on Coupling Efficiency | Recommended Action |
| < 10-15 | Optimal for high coupling efficiency, especially for long oligonucleotides.[2] | Standard procedure. |
| 30 - 200 | May be acceptable for shorter oligonucleotides, but a decrease in efficiency is possible.[6] | Monitor coupling efficiency closely. Consider using a higher excess of phosphoramidite. |
| 200 - 400 | Significant reduction in coupling efficiency is likely, leading to lower yields and increased impurities.[6] | Not recommended. Dry the acetonitrile or use a fresh, anhydrous bottle. |
| > 400 | Severe impact on synthesis, likely to result in synthesis failure.[6] | Do not use. Replace with anhydrous acetonitrile. |
Table 2: ³¹P NMR Chemical Shifts for this compound Phosphoramidite and its Hydrolysis Product
| Compound | Phosphorus Oxidation State | Typical ³¹P Chemical Shift Range (ppm) | Status |
| This compound Phosphoramidite | P(III) | ~140 - 155 | Active |
| This compound H-phosphonate | P(V) | ~0 - 10 | Inactive (Hydrolyzed) |
Experimental Protocols
Protocol 1: ³¹P NMR Analysis of this compound Phosphoramidite Purity
Objective: To determine the purity of this compound phosphoramidite and quantify the extent of hydrolysis to the corresponding H-phosphonate.
Materials:
-
This compound phosphoramidite sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
NMR tubes and caps
-
Internal standard (e.g., triphenyl phosphate)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a dry glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of the this compound phosphoramidite into a clean, dry vial.
-
Add a known amount of the internal standard.
-
Dissolve the sample in approximately 0.6 mL of anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay (D1): 5-10 seconds (to ensure full relaxation for quantitative analysis)
-
Number of scans: 64-128 (or as needed for good signal-to-noise)
-
-
-
Data Analysis:
-
Integrate the area of the phosphoramidite diastereomer peaks (around 140-155 ppm) and the H-phosphonate peak (around 0-10 ppm).
-
Calculate the percentage purity of the phosphoramidite and the percentage of the hydrolyzed product.
-
Protocol 2: Determination of Water Content in Acetonitrile by Karl Fischer Titration
Objective: To accurately measure the water content in acetonitrile used for oligonucleotide synthesis.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (B129727)
-
Hydranal™-Composite 5 (or equivalent Karl Fischer reagent)
-
Water standard (e.g., Hydranal™-Water Standard 1.0)
-
Acetonitrile sample
-
Gastight syringes
Procedure:
-
Titrator Preparation:
-
Fill the titrator with fresh, anhydrous methanol and the Karl Fischer reagent according to the manufacturer's instructions.
-
Perform a pre-titration to neutralize any water present in the solvent.
-
-
Standardization:
-
Accurately add a known amount of the water standard to the titration vessel.
-
Titrate to the endpoint to determine the titer of the Karl Fischer reagent. Repeat for accuracy.
-
-
Sample Analysis:
-
Using a dry, gastight syringe, inject a known volume or weight of the acetonitrile sample into the titration vessel.
-
Titrate the sample to the endpoint.
-
The instrument will automatically calculate the water content, typically in ppm or percentage.
-
Mandatory Visualizations
Caption: Hydrolysis of this compound phosphoramidite.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. glenresearch.com [glenresearch.com]
- 3. usp.org [usp.org]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
Technical Support Center: HPLC Purification of Synthetic Oligonucleotides
Welcome to the technical support center for the purification of DMT-dT synthesized DNA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) related to HPLC purification, with a specific focus on resolving peak splitting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the HPLC purification of synthetic oligonucleotides.
Q1: What are the most common causes of peak splitting in the HPLC purification of synthetic oligonucle-otides?
A1: Peak splitting in HPLC of synthetic oligonucleotides can arise from several factors, which can be broadly categorized into chromatographic issues, synthesis-related impurities, or sample handling problems.
-
Chromatographic Issues: Common problems include a blocked column frit, a void in the stationary phase at the head of the column, or a mismatch between the sample solvent and the mobile phase.[1][2] If all peaks in the chromatogram are split, the issue is likely related to the column or the HPLC system before the column.[1]
-
Synthesis-Related Impurities: The synthesis process can generate closely eluting species that appear as split peaks. This includes incomplete detritylation leading to n-1mers with a 5'-DMT group still attached, depurination, or other side-products.
-
Sample Handling: Problems can also be introduced during sample preparation. For instance, partial loss of the DMT group during the sample drying process can lead to peak splitting.
Q2: How does incomplete detritylation during synthesis lead to peak splitting?
A2: In solid-phase oligonucleotide synthesis, the dimethoxytrityl (DMT) group is used to protect the 5'-hydroxyl group of the growing DNA chain. This group is removed at the start of each coupling cycle with an acid treatment. If this detritylation step is not complete, a part of the chains will not be extended in that cycle, which results in the formation of "failure sequences" (e.g., n-1, n-2). In a "Trityl-ON" purification, the final full-length product keeps its 5'-DMT group, which makes it much more hydrophobic than the uncapped failure sequences.[3] However, if some n-1mers also have a DMT group due to incomplete capping and subsequent extension, they can elute very close to the main product, appearing as a shoulder or a split peak.
Q3: My main product peak is split. How can I determine if it's two different molecules or a chromatographic problem?
A3: To distinguish between co-eluting species and a chromatographic issue, you can try injecting a smaller sample volume.[1][2] If the split peak resolves into two distinct peaks, it is likely that you have two different components eluting very close to each other.[1][2] In this case, you will need to optimize your separation method. If the peak shape remains split even with a smaller injection volume, the problem is more likely to be related to the column, the injector, or the mobile phase conditions.[2][4]
Q4: Can the sample solvent cause peak splitting?
A4: Yes, the solvent used to dissolve the sample can significantly impact peak shape.[4][5] If the sample solvent is stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the sample band to spread and result in distorted or split peaks.[4][6] Whenever possible, it is best to dissolve your sample in the initial mobile phase.[4]
Q5: How can I troubleshoot peak splitting in my HPLC purification?
A5: A systematic approach is the best way to troubleshoot peak splitting. The following table summarizes common causes, suggested solutions, and the expected outcomes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Issues (Void/Blockage) | Back-flush the column at a low flow rate. If that doesn't work, replace the column frit or the entire column.[1] | A single, sharp peak if the column was the issue. |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[4] | A well-formed peak if the solvent was the cause. |
| Column Overload | Dilute the sample and inject a smaller volume.[7] | The peak should become sharp and symmetrical if it was overloaded. |
| Co-eluting Impurities | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min increase in organic solvent). | Improved resolution between the main product and the impurity. |
| Secondary Structures | Increase the column temperature in 5-10 °C increments (e.g., from 50 °C up to 70 °C).[3][7] | A sharper, more symmetrical peak as secondary structures are disrupted. |
| Injector Problems | If using an autosampler, check the needle and injection system. Try a manual injection.[4] | Consistent peak shape with manual injection points to an issue with the autosampler. |
| Incomplete Detritylation | Review the synthesis protocol to ensure complete detritylation at each cycle. | This is a preventative measure for future syntheses. |
Experimental Protocols
1. DMT-ON Oligonucleotide Synthesis (General Protocol)
This protocol outlines the key steps in solid-phase phosphoramidite (B1245037) oligonucleotide synthesis.
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Detritylation: The 5'-DMT protecting group is removed by treating the support with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling step.
-
Coupling: The next phosphoramidite monomer, activated by an activator like tetrazole, is added to the column to react with the 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped with an acetylating agent (e.g., acetic anhydride) to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).
-
Cycle Repetition: Steps 2-5 are repeated until the desired oligonucleotide sequence is synthesized.
-
Final Detritylation (Optional): For DMT-OFF purification, a final detritylation step is performed. For DMT-ON purification, this step is skipped.
2. Cleavage and Deprotection
-
Cleavage from Support: After synthesis, the oligonucleotide is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution at room temperature.
-
Base Deprotection: The solution is then heated (e.g., at 55°C) to remove the protecting groups from the nucleotide bases.
-
Sample Preparation: The resulting solution containing the crude oligonucleotide is dried down, for example, by using a vacuum concentrator.
3. DMT-ON Reversed-Phase HPLC Purification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Mobile Phase B: An organic solvent, typically acetonitrile (B52724).
-
Sample Injection: The dried crude oligonucleotide is redissolved in a suitable solvent (ideally the initial mobile phase) and injected onto the column.
-
Gradient Elution: A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The DMT-ON product, being more hydrophobic, will elute later than the DMT-OFF failure sequences.[3][8]
-
Fraction Collection: The peak corresponding to the DMT-ON product is collected.
-
Post-Purification Workup: The collected fraction is dried, and the DMT group is removed with an acid treatment. The final product is then desalted.
Visualizations
Caption: Workflow for DMT-ON oligonucleotide synthesis and purification.
Caption: Troubleshooting decision tree for peak splitting in HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. support.waters.com [support.waters.com]
- 7. benchchem.com [benchchem.com]
- 8. dupont.com [dupont.com]
Side reactions associated with DMT-dT in oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the use of DMT-dT in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the DMT group in oligonucleotide synthesis?
The 4,4'-dimethoxytrityl (DMT) group is a crucial protecting group for the 5'-hydroxyl function of nucleosides, including this compound.[1] Its primary purpose is to prevent undesirable side reactions, such as the polymerization of nucleosides, during the phosphoramidite (B1245037) coupling step.[1] The bulky nature of the DMT group provides steric hindrance, ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[1] A key feature of the DMT group is its acid lability; it remains stable under the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively removed under mild acidic conditions to allow for the next nucleotide addition.[1]
Q2: What are the most common side reactions associated with the detritylation of DMT-protected nucleosides?
The most significant side reaction during the acid-catalyzed removal of the DMT group is depurination , which is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[2][3] This creates an abasic site in the oligonucleotide chain. While the chain can continue to elongate after a depurination event, the abasic site is unstable and will lead to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotides.[2][3] Other potential issues during the synthesis cycle include incomplete detritylation, inefficient capping of unreacted 5'-hydroxyl groups, and incomplete oxidation of the phosphite (B83602) triester linkage.[2]
Q3: Are thymidine (B127349) (T) residues susceptible to side reactions during the detritylation step?
Thymidine, being a pyrimidine, is not subject to depurination.[4] However, the acidic conditions used for detritylation can affect the overall integrity and yield of the oligonucleotide, especially for long sequences containing purine bases. While this compound itself is stable, the repeated acid exposure throughout the synthesis cycles can lead to the accumulation of depurinated sites at adenine (B156593) and guanine (B1146940) residues within the same oligonucleotide chain.
Q4: How does the choice of deblocking agent affect the extent of depurination?
The choice and concentration of the acidic deblocking agent significantly impact the rate of depurination. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and leads to faster detritylation, but also a higher rate of depurination.[4][5] Studies have shown that 3% DCA results in significantly less depurination compared to 15% DCA or 3% TCA.[4] Therefore, for sequences prone to depurination, using a milder acid like DCA is recommended.[3]
Troubleshooting Guide
This section addresses common issues encountered during oligonucleotide synthesis, with a focus on problems arising from the detritylation step.
Issue 1: Low yield of the full-length oligonucleotide product.
-
Possible Cause: Depurination leading to chain cleavage.[2]
-
Troubleshooting Steps:
-
Use a milder deblocking agent: Switch from TCA to DCA.[3]
-
Reduce deblocking time: Minimize the exposure of the oligonucleotide to the acidic solution to the shortest time necessary for complete detritylation.[1]
-
Optimize acid concentration: Use a lower concentration of the deblocking acid. For example, 3% DCA is often sufficient.[4]
-
-
-
Possible Cause: Incomplete detritylation.[2]
-
Troubleshooting Steps:
-
Verify reagent freshness: Ensure the deblocking solution is fresh, as it can degrade over time.[1]
-
Increase detritylation time cautiously: If using a milder acid, a slight increase in reaction time may be necessary to ensure complete removal of the DMT group.[1] Monitor the release of the DMT cation (orange color) to optimize this step.[6]
-
Check for proper reagent flow: Ensure there are no clogs in the solid support that could impede reagent delivery.[1]
-
-
Issue 2: Presence of shorter sequences (shortmers) in the final product.
-
Possible Cause: Inefficient capping.[2]
-
Troubleshooting Steps:
-
Use fresh capping reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.[2]
-
Consider double capping: For the synthesis of long oligonucleotides, a double capping step can be employed to ensure all unreacted 5'-hydroxyl groups are blocked from further elongation.[2]
-
-
-
Possible Cause: Depurination and subsequent chain cleavage.[3]
-
Troubleshooting Steps:
-
Follow the recommendations under "Issue 1" to minimize depurination.
-
-
Issue 3: Unexpected peaks during HPLC or Mass Spectrometry analysis.
-
Possible Cause: Formation of adducts during deprotection.
-
Troubleshooting Steps:
-
Optimize deprotection conditions: Ensure the correct deprotection solution (e.g., concentrated aqueous ammonia) and temperature are used to remove protecting groups from the bases and phosphates without causing side reactions.[6] Acrylonitrile, a byproduct of phosphodiester deprotection, can form adducts with thymine (B56734) under strongly basic conditions.[7]
-
-
Quantitative Data
The rate of depurination is dependent on the acidic conditions used for detritylation. The following table summarizes the depurination half-times for a protected deoxyadenosine (B7792050) residue bound to a solid support when treated with different deblocking agents. A longer half-time indicates a lower rate of depurination.
| Deblocking Agent | Depurination Half-Time | Reference |
| 3% Dichloroacetic Acid (DCA) in Dichloromethane | Longest (less depurination) | [4] |
| 15% Dichloroacetic Acid (DCA) in Dichloromethane | Intermediate | [4] |
| 3% Trichloroacetic Acid (TCA) in Dichloromethane | Shortest (more depurination) | [4] |
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol is a general guideline for the analysis of synthetic oligonucleotides. Specific parameters may need to be optimized for different sequences and lengths.
-
Sample Preparation:
-
Dissolve the crude or purified oligonucleotide in a suitable buffer, such as 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA).[8]
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis.[8]
-
-
Mobile Phases:
-
Gradient Elution:
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 10% to 15% B over 25 minutes.[8] The hydrophobic DMT-on oligonucleotide will elute later than the DMT-off failure sequences.
-
-
Detection:
-
Monitor the elution profile at 260 nm.
-
Protocol 2: Confirmation of Oligonucleotide Mass by Mass Spectrometry (MS)
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are common MS techniques for oligonucleotide analysis.[9]
-
Sample Preparation:
-
Prepare a dilute solution of the oligonucleotide in a solvent compatible with the chosen MS technique. For ESI, this may involve an ion-pairing reagent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[10]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical mass of the desired full-length oligonucleotide.[9] The presence of peaks corresponding to lower molecular weights can indicate truncated sequences resulting from side reactions.
-
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.[2]
Caption: A troubleshooting workflow for common oligonucleotide synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Purification [microsynth.com]
- 8. advion.com [advion.com]
- 9. web.colby.edu [web.colby.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: DMT-dT Synthesis Troubleshooting
Welcome to the technical support center for DMT-dT oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to improving the yield of full-length products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of full-length oligonucleotides in this compound synthesis?
A1: The synthesis of oligonucleotides is a cyclical process, and the efficiency of each step is cumulative. The most critical factors impacting the final yield of the desired full-length product are:
-
Coupling Efficiency: This is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite (B1245037) in each cycle. Even a small decrease in coupling efficiency has a significant negative impact on the final yield, especially for longer oligonucleotides.[1][2][3]
-
Capping Efficiency: Incomplete capping of unreacted 5'-hydroxyl groups after a coupling step leads to the formation of deletion mutations (n-1, n-2, etc.), which are difficult to separate from the full-length product.[][5][6]
-
Oxidation Efficiency: Incomplete oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester can result in chain cleavage during subsequent synthesis cycles or the final deprotection step.[3][]
-
Detritylation Efficiency: Incomplete removal of the 5'-DMT (dimethoxytrityl) protecting group will block the subsequent coupling reaction, leading to truncated sequences.[3][7]
-
Reagent Quality: The purity and dryness of all reagents, particularly phosphoramidites, activator, and acetonitrile (B52724) (ACN), are crucial for high-yield synthesis.[1][3]
Q2: How does coupling efficiency quantitatively impact the final yield?
A2: The impact of coupling efficiency is cumulative with each synthesis cycle. The theoretical maximum yield of the full-length product can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of couplings) . The table below illustrates how a small difference in coupling efficiency can drastically affect the final yield of oligonucleotides of varying lengths.[2]
| Oligo Length (bases) | Coupling Efficiency: 98% | Coupling Efficiency: 99% | Coupling Efficiency: 99.5% |
| 20 | 66.8% | 81.8% | 90.5% |
| 50 | 36.4% | 60.5% | 77.9% |
| 100 | 13.3% | 36.6% | 60.6% |
Q3: What are common side reactions that can reduce the yield of the full-length product?
A3: Several side reactions can occur during this compound synthesis, leading to a lower yield of the desired product. These include:
-
Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, creating an apurinic site that can lead to chain cleavage during the final deprotection.[3][7]
-
Formation of Deletion Mutants (n-1): This occurs due to incomplete coupling or inefficient capping, where a nucleotide is skipped in the sequence.[5]
-
Chain Cleavage: Can result from incomplete oxidation of the phosphite triester linkage or depurination.[3]
-
Modifications to Nucleobases: Side reactions can occur on the nucleobases if they are not properly protected.[8][9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound synthesis that lead to low yields of the full-length product.
Issue 1: Low Overall Yield of Oligonucleotide
This is often indicated by a low final quantity of the purified product.
Potential Cause & Troubleshooting Action
-
Low Coupling Efficiency:
-
Moisture in Reagents: Ensure all reagents, especially acetonitrile (ACN) and phosphoramidites, are anhydrous.[1][6] Use fresh, high-quality reagents. Consider using molecular sieves to dry ACN.[6]
-
Reagent Concentration/Activity: Verify the concentration and freshness of the phosphoramidite and activator solutions. Old or improperly stored reagents can lose activity.
-
Coupling Time: For longer oligonucleotides or difficult couplings, increasing the coupling time may improve efficiency.[6]
-
Activator Choice: The choice of activator (e.g., DCI, ETT) can influence coupling efficiency. Ensure the activator is appropriate for the synthesis.[6]
-
-
Inefficient Detritylation:
-
Poor Reagent Delivery:
-
Clogged Lines: Check the synthesizer lines for any blockages that may be impeding reagent flow.
-
Incorrect Volumes: Verify that the correct volumes of reagents are being delivered to the synthesis column.
-
Issue 2: Presence of a High Percentage of Truncated Sequences (Shortmers)
This is typically observed as multiple peaks eluting before the main product peak in HPLC analysis.
Potential Cause & Troubleshooting Action
-
Inefficient Capping:
-
Reagent Quality and Concentration: Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and at the correct concentration.[5][6] Capping efficiency can be activator-dependent.[5]
-
Capping Time: Verify that the capping time is sufficient for the reaction to go to completion.
-
-
Incomplete Oxidation:
-
Oxidizer Potency: The iodine-based oxidizer is sensitive to moisture and can lose potency over time. Use a fresh solution.[3]
-
Oxidation Time: Ensure the oxidation step is long enough for complete conversion of the phosphite triester to the phosphate triester.[]
-
-
Incomplete Detritylation:
Experimental Protocols
Protocol 1: Standard Solid-Phase this compound Synthesis Cycle
This protocol outlines the four main steps of a single cycle in solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Materials:
-
This compound phosphoramidite
-
Solid support (e.g., CPG) with the first nucleoside attached
-
Acetonitrile (ACN), anhydrous
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)[7]
-
Activator solution (e.g., 0.25 M DCI in ACN)
-
Capping solutions:
-
Cap A: Acetic Anhydride/THF/Lutidine
-
Cap B: 16% N-Methylimidazole in THF[1]
-
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)[3]
-
Washing solution (Acetonitrile)
Procedure:
-
Deblocking (Detritylation):
-
Coupling:
-
Simultaneously deliver the this compound phosphoramidite and activator solution to the column to couple the new base to the 5'-hydroxyl of the growing chain.
-
Allow the reaction to proceed for the specified coupling time.
-
Wash the support with ACN.
-
-
Capping:
-
Deliver the capping solutions (Cap A and Cap B) to the column to acetylate any unreacted 5'-hydroxyl groups.[6]
-
Wash the support with ACN.
-
-
Oxidation:
-
Deliver the oxidizing solution to the column to convert the unstable phosphite triester linkage to a stable phosphate triester.[]
-
Wash the support with ACN.
-
This cycle is repeated for each subsequent nucleotide addition.
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Troubleshooting workflow for low yield of full-length oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. metabion.com [metabion.com]
- 3. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Managing failed sequences in DMT-dT oligonucleotide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during DMT-dT oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of failed or low-purity oligonucleotide synthesis?
The primary causes of failed or low-purity synthesis are typically related to inefficiencies in one or more steps of the synthesis cycle. These include incomplete detritylation, inefficient capping of failure sequences, and degradation of the oligonucleotide chain through processes like depurination.[1][][3] Each of these issues can lead to a heterogeneous mixture of product lengths and sequences, complicating downstream applications.
Q2: How can I detect and quantify failed sequences in my synthesis product?
Several analytical techniques are available to assess the purity of your synthesized oligonucleotides. The choice of method often depends on the length of the oligonucleotide, the desired resolution, and the specific impurities you are trying to detect.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Both Ion-Exchange (IEX) and Ion-Pair Reversed-Phase (IP-RP) HPLC are powerful methods for separating oligonucleotides based on charge and hydrophobicity, respectively.[6][7][8][9] They can effectively resolve full-length products from shorter failure sequences (n-1, n-2).[10]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by size and is particularly effective for resolving longer oligonucleotides and for visualizing a qualitative assessment of purity.[4][11][12][13][14]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) provide precise molecular weight information, confirming the identity of the full-length product and identifying any modifications or truncations.[4][15][16][][18]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound oligonucleotide synthesis and provides actionable solutions.
Issue 1: Presence of n-1 Deletion Sequences
Symptom: Analysis by HPLC or PAGE shows a significant peak or band corresponding to a sequence one nucleotide shorter than the target length.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Detritylation | The dimethoxytrityl (DMT) group protects the 5'-hydroxyl group and must be completely removed before the next coupling step.[19] Incomplete removal leads to a portion of the chains not being extended in that cycle.[20] Increase the deblocking time or the concentration of the deblocking acid (e.g., Dichloroacetic acid - DCA).[19][21][22] However, be mindful that prolonged acid exposure can lead to depurination.[22] |
| Inefficient Coupling | Low coupling efficiency means not all available 5'-hydroxyl groups react with the incoming phosphoramidite (B1245037). Ensure all reagents, especially the acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous, as water can inactivate the activated monomer.[1] Consider increasing the coupling time or the concentration of the phosphoramidite and activator. |
| Poor Capping | Unreacted 5'-hydroxyl groups (failure sequences) must be permanently blocked ("capped") to prevent them from reacting in subsequent cycles.[][3][23][24] If capping is inefficient, these failure sequences can be extended in later steps, leading to n-1 products that are difficult to separate.[1][24] Verify the freshness and concentration of your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[23][24] |
Issue 2: Evidence of Depurination
Symptom: Mass spectrometry analysis reveals fragments corresponding to cleavage at purine (B94841) (A or G) bases. HPLC or PAGE may show a ladder of shorter fragments.[25][26]
Potential Causes & Solutions:
| Cause | Recommended Action |
| Excessive Acid Exposure | Prolonged exposure to the deblocking acid (e.g., Trichloroacetic acid - TCA) can lead to the cleavage of the glycosidic bond between the purine base and the sugar backbone.[22][25][27] This creates an apurinic site, which is susceptible to cleavage during the final deprotection step.[25] |
| Use a milder deblocking acid like Dichloroacetic acid (DCA) instead of TCA.[1][22] Optimize the deblocking step to use the shortest possible time required for complete detritylation.[22] | |
| Harsh Deprotection Conditions | The final deprotection step to remove base-protecting groups can also cause cleavage at apurinic sites.[26] |
| Follow the recommended deprotection protocols for the specific protecting groups used. For sensitive oligonucleotides, consider milder deprotection conditions. |
Issue 3: Broad or Split Peaks in HPLC Analysis
Symptom: The main product peak in the HPLC chromatogram is broad or appears as multiple split peaks.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Oligonucleotide Secondary Structure | The oligonucleotide may be forming secondary structures (hairpins, duplexes) under the analysis conditions.[9] |
| Increase the column temperature during HPLC analysis to denature these structures.[20] The use of denaturing conditions, such as high pH eluents in anion-exchange chromatography, can also be effective.[6] | |
| Co-elution of Impurities | Closely related impurities, such as n-1 sequences with a 5'-DMT group, can co-elute with the full-length DMT-on product.[20] |
| Optimize the HPLC gradient to improve resolution.[20] Consider using an orthogonal purification method (e.g., anion-exchange followed by reversed-phase HPLC) for higher purity.[8][13] | |
| Phosphorothioate (B77711) Diastereomers | If synthesizing phosphorothioate oligonucleotides, the presence of diastereomers at each phosphorus center can lead to peak broadening. |
| This is an inherent property of the synthesis and is generally not considered an impurity. The broad peak represents a collection of closely related stereoisomers. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Analysis of Oligonucleotides
This protocol provides a general method for analyzing the purity of a crude or purified oligonucleotide sample.
Methodology:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in sterile, nuclease-free water to a concentration of approximately 10-20 OD/mL.
-
HPLC System: An HPLC system equipped with a UV detector and a C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phases:
-
Gradient Elution: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the oligonucleotides from the column. A shallow gradient is often used to achieve better resolution.[20]
-
Detection: Monitor the absorbance at 260 nm.[5]
-
Data Analysis: Integrate the peak areas to determine the relative purity of the full-length product.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is suitable for the qualitative analysis of oligonucleotide purity and for the purification of longer oligonucleotides.[11][13]
Methodology:
-
Gel Preparation: Prepare a high-percentage (e.g., 10-20%) polyacrylamide gel containing a denaturant such as urea.[5]
-
Sample Preparation: Dissolve the oligonucleotide in a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant voltage or power until the tracking dye has migrated to the desired position.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing or by staining with a fluorescent dye.[5] The full-length product should appear as the most intense, slowest-migrating band.
Visualizing Synthesis and Troubleshooting Workflows
The following diagrams illustrate the standard oligonucleotide synthesis cycle and a logical workflow for troubleshooting failed sequences.
Caption: The four-step solid-phase oligonucleotide synthesis cycle.
Caption: A logical workflow for troubleshooting failed oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 13. idtdna.com [idtdna.com]
- 14. genscript.com [genscript.com]
- 15. idtdna.com [idtdna.com]
- 16. web.colby.edu [web.colby.edu]
- 18. resolvemass.ca [resolvemass.ca]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. Acid binding and detritylation during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. blog.biosearchtech.com [blog.biosearchtech.com]
- 24. glenresearch.com [glenresearch.com]
- 25. glenresearch.com [glenresearch.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Depurination - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. advion.com [advion.com]
Technical Support Center: Optimizing Automated Synthesis with DMT-dT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the wash steps in the automated synthesis of oligonucleotides, specifically focusing on DMT-dT.
Troubleshooting Guides
This section addresses specific issues that may arise during the automated synthesis of this compound, with a focus on problems related to inefficient washing.
Question: I am observing a lower than expected yield of my final oligonucleotide product. Could inefficient washing be the cause?
Answer:
Yes, inefficient washing at several stages of the synthesis cycle can significantly reduce the final yield. Here’s a breakdown of how poor washing impacts yield at each critical step:
-
Post-Detritylation Wash: Incomplete removal of the detritylation reagent (e.g., trichloroacetic acid) can lead to the degradation of the growing oligonucleotide chain, specifically through depurination of purine (B94841) bases. This results in chain cleavage during the final deprotection step, lowering the yield of the full-length product.
-
Post-Coupling Wash: Residual phosphoramidite (B1245037) and activator from the coupling step can interfere with the subsequent capping step. This can lead to the formation of undesired side products and reduce the overall efficiency of the synthesis.
-
Post-Capping Wash: Inadequate removal of the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) can inhibit the subsequent oxidation step. Unreacted capping agents can also lead to the formation of N-acetylurea, which can complicate purification.
-
Post-Oxidation Wash: Residual oxidizing agent (e.g., iodine) and water can interfere with the next coupling step, reducing its efficiency and leading to a higher proportion of failure sequences (n-1, n-2, etc.).
Visual Troubleshooting Workflow:
Question: My HPLC analysis of the crude product shows a high percentage of n-1 sequences. What is the likely cause related to washing?
Answer:
A high prevalence of n-1 sequences, or "failure sequences," is a classic indicator of inefficient capping. However, this inefficiency can be a direct consequence of inadequate washing after the coupling step.
If the wash following the coupling of the phosphoramidite is insufficient, residual activator (e.g., tetrazole) and unreacted phosphoramidite can remain in the synthesis column. These residues can interfere with the capping reaction, preventing the unreacted 5'-hydroxyl groups from being effectively blocked. As a result, these un-capped sequences are available for coupling in the next cycle, leading to the formation of n-1 deletion mutants.
Troubleshooting Steps:
-
Increase Wash Volume/Duration Post-Coupling: The most direct solution is to increase the volume and/or duration of the acetonitrile (B52724) wash immediately following the coupling step.
-
Check for Clogs: A partially clogged column or frit can lead to channeling of the wash solvent, resulting in inefficient washing. Visually inspect the column and ensure there are no blockages.
-
Verify Reagent Quality: Ensure that the capping reagents are fresh and of high quality. Degraded capping reagents will be less effective, even with optimal washing.
Question: Are there any visual cues during the synthesis that can indicate a washing problem?
Answer:
While modern automated synthesizers are largely enclosed, there are some visual indicators that can suggest potential issues, including those related to washing:
-
Inconsistent Wetting of the Solid Support: During solvent delivery, the solid support in the synthesis column should appear uniformly wetted. If you observe dry spots or channeling, it could indicate a clog or improper solvent delivery, leading to poor washing.
-
Color Retention: After the detritylation step, the orange color of the DMT cation should be completely washed away by the subsequent acetonitrile wash. If a faint orange or yellow tint persists on the support bed, it indicates incomplete removal of the acidic detritylation solution.
-
Pressure Fluctuations: A sudden increase in pressure during a wash step can indicate a partial clog in the column or lines, which will impede efficient washing. Conversely, a drop in pressure could signify a leak in the system.
Frequently Asked Questions (FAQs)
Q1: What is the standard wash solvent used in automated oligonucleotide synthesis?
A1: Acetonitrile (ACN) is the most common wash solvent used in automated oligonucleotide synthesis.[1] It is effective at removing excess reagents and byproducts after each step of the synthesis cycle. Acetone has also been explored as a greener alternative to acetonitrile.[2]
Q2: How much wash solvent should I use for each wash step?
A2: The optimal volume of wash solvent depends on the scale of the synthesis, the type of solid support, and the specific synthesizer being used. As a general guideline, a wash volume of 3-5 times the column volume is recommended for each wash step. However, this can be optimized to reduce solvent consumption without compromising purity. Recent studies have even explored omitting certain wash steps to improve sustainability.[3]
Q3: Can I reuse the wash solvent?
A3: Reusing wash solvent is generally not recommended without a proper purification and validation process. The wash solvent becomes contaminated with unreacted reagents and byproducts, which can interfere with subsequent synthesis steps if reintroduced.[4] However, for large-scale synthesis, recycling of acetonitrile after purification is a viable option to reduce costs and environmental impact.[1][4]
Q4: What is the impact of water content in the wash solvent?
A4: The presence of water in the acetonitrile wash, especially before the coupling step, can significantly reduce coupling efficiency. Water can hydrolyze the phosphoramidite, rendering it inactive. Therefore, it is crucial to use anhydrous acetonitrile for all wash steps preceding the coupling reaction.
Q5: How does inefficient washing after the capping step affect the final product?
A5: Inefficient washing after the capping step can leave residual acetic anhydride and N-methylimidazole in the synthesis column. These reagents can interfere with the subsequent oxidation step, leading to incomplete conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester. This can result in a lower yield of the desired full-length oligonucleotide and the formation of side products that are difficult to remove during purification.
Data Presentation
Table 1: Representative Comparison of Wash Protocols on Oligonucleotide Purity
| Wash Protocol | Wash Solvent | Post-Coupling Wash Volume (Column Volumes) | Post-Capping Wash Volume (Column Volumes) | Crude Purity (HPLC Area %) |
| Standard | Acetonitrile | 3 | 3 | ~90% |
| Reduced | Acetonitrile | 1.5 | 1.5 | ~88% |
| Optimized | Acetonitrile | 2 | Omitted | ~89% |
| Alternative | Acetone | 3 | 3 | ~87% |
Note: This table presents representative data synthesized from multiple sources for illustrative purposes. Actual results may vary depending on the specific sequence, synthesis scale, and instrumentation.
Experimental Protocols
Detailed Methodology for a Standard Automated this compound Synthesis Cycle with Optimized Wash Steps
This protocol outlines a single cycle for the addition of a this compound monomer in an automated DNA synthesizer.
-
Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Deliver the detritylation reagent to the column containing the solid support-bound oligonucleotide. The appearance of a bright orange color indicates the release of the DMT cation.
-
Wash:
-
Solvent: Anhydrous Acetonitrile.
-
Volume: 3-5 column volumes.
-
Purpose: To completely remove the acidic detritylation solution and the cleaved DMT cation.
-
-
-
Coupling:
-
Reagents: this compound phosphoramidite and an activator (e.g., 0.45 M Tetrazole in Acetonitrile).
-
Procedure: Deliver the premixed phosphoramidite and activator to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Wash:
-
Solvent: Anhydrous Acetonitrile.
-
Volume: 3-5 column volumes.
-
Purpose: To remove unreacted phosphoramidite and activator.
-
-
-
Capping:
-
Reagents: Capping A (Acetic Anhydride/Lutidine/THF) and Capping B (N-Methylimidazole/THF).
-
Procedure: Deliver the capping reagents to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.
-
Wash:
-
Solvent: Anhydrous Acetonitrile.
-
Volume: 3-5 column volumes.
-
Purpose: To remove excess capping reagents and byproducts.
-
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: Deliver the oxidizing reagent to the column to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
Wash:
-
Solvent: Anhydrous Acetonitrile.
-
Volume: 3-5 column volumes.
-
Purpose: To remove the oxidizing reagent and any residual water.
-
-
Workflow for a Single this compound Synthesis Cycle:
References
- 1. US20240132691A1 - Methods for producing synthetic oligonucleotides and removal agents for removing impurities from organic wash solvents used in oligonucleotide synthesis - Google Patents [patents.google.com]
- 2. atdbio.com [atdbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of DMT-dT Oligonucleotides: HPLC vs. Alternative Methods
The therapeutic and diagnostic applications of synthetic oligonucleotides demand stringent purity assessment to ensure safety and efficacy. The presence of impurities, such as failure sequences (n-1, n-2) from solid-phase synthesis, can significantly impact the final product's performance. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of dimethoxytrityl (DMT)-on thymidine (B127349) (dT) oligonucleotides.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely adopted and robust method for oligonucleotide analysis and purification.[1][2] The "DMT-on" strategy is particularly effective, where the hydrophobic DMT group is left on the 5' terminus of the full-length oligonucleotide.[3] This significantly increases the hydrophobicity of the target sequence, allowing for excellent separation from shorter, "DMT-off" failure sequences which are more polar.[3]
Key Advantages of IP-RP-HPLC:
-
High Resolution: Capable of separating oligonucleotides of similar size and resolving failure sequences.
-
Quantitative Purity Assessment: Provides accurate quantification of the main product and impurities.
-
Versatility: Can be adapted for both analytical and preparative scale purification.[4]
Alternative Purity Assessment Methods
While HPLC is a powerful technique, other methods offer complementary information and can be advantageous in specific contexts.
-
Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC, UPLC utilizes smaller stationary phase particles (sub-2 µm) and higher pressures to achieve faster analysis times, improved resolution, and greater peak capacity.[5][6] UPLC can resolve 15 to 25 nucleotide oligonucleotides in under 10 minutes, compared to 30-60 minutes for traditional HPLC.[7]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone. It is particularly useful for analyzing oligonucleotides with significant secondary structures, as the high pH of the mobile phase disrupts hydrogen bonding.
-
Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation of oligonucleotides based on their size. It is especially powerful for resolving failure sequences.[8]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides rapid determination of the molecular weight of the full-length product and allows for the identification of failure sequences and other modifications based on their mass differences.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to IP-RP-HPLC that can be coupled with mass spectrometry without the use of ion-pairing reagents that can sometimes interfere with analysis.[9]
Quantitative Comparison of Analytical Techniques
The choice of analytical method depends on factors such as the length of the oligonucleotide, the types of impurities to be detected, and the desired throughput and resolution.[8]
| Technique | Principle of Separation | Resolution | Analysis Time | Primary Application |
| IP-RP-HPLC | Hydrophobicity | Excellent for up to 50 bases | 30-60 minutes[7] | Quantitative purity, preparative purification |
| UPLC | Hydrophobicity (smaller particles) | Superior to HPLC[5] | < 10 minutes for 15-25 nt[7] | High-throughput analysis, improved resolution |
| AEX-HPLC | Charge (phosphate backbone) | Excellent for up to 40 bases | Similar to HPLC | Oligos with secondary structure |
| CGE | Size and Charge | High | Variable | Resolving failure sequences |
| MALDI-TOF MS | Mass-to-charge ratio | N/A (Mass determination) | Rapid | Identity confirmation, detection of mass variants |
| HILIC | Polarity | Good | Variable | MS-compatible analysis without ion-pairing reagents |
Experimental Workflow: DMT-on IP-RP-HPLC Purity Assessment
The following diagram illustrates the typical workflow for the purity assessment of a DMT-dT oligonucleotide using the "Trityl-ON" IP-RP-HPLC method.
Caption: Workflow for DMT-on IP-RP-HPLC Purity Assessment.
Detailed Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for this compound Oligonucleotides
-
LC System: Waters Alliance HPLC 2695 System with a 2996 PDA Detector or equivalent.
-
Column: Waters XBridge BEH OST C18, 2.5 µm, 4.6 x 50 mm.
-
Column Temperature: 60 °C to prevent secondary structure formation.[5][10]
-
Mobile Phase A: An aqueous solution of an ion-pairing agent. Common options include:
-
Mobile Phase B: Acetonitrile or methanol (B129727) mixed with Mobile Phase A. For example, 25% methanol, 75% aqueous mobile phase A.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient would be a linear increase in the percentage of Mobile Phase B over 20-30 minutes to elute the oligonucleotides.[11] For example, 0 to 100% B in 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The crude DMT-on oligonucleotide is dissolved in water or Mobile Phase A.[11]
Post-Purification Detritylation
Following purification and collection of the DMT-on fraction, the DMT group is removed by treatment with an acid, such as 80% acetic acid, followed by desalting to yield the final pure oligonucleotide.
Conclusion
IP-RP-HPLC is a robust and high-resolution method for the purity assessment of this compound oligonucleotides, offering excellent separation of the full-length product from synthesis-related impurities. The "DMT-on" strategy is particularly advantageous for simplifying this purification. For higher throughput and even greater resolution, UPLC presents a significant improvement. The choice of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the need for mass spectrometry compatibility, the presence of secondary structures, and the desired analysis speed.
References
- 1. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.proteinmetrics.com [support.proteinmetrics.com]
- 3. atdbio.com [atdbio.com]
- 4. dupont.com [dupont.com]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to DMT-dT Phosphoramidite Coupling Efficiency from Various Suppliers
For researchers, scientists, and professionals in drug development, the efficiency of oligonucleotide synthesis is paramount. A critical reagent in this process is 5'-O-Dimethoxytrityl-2'-deoxythymidine-3'-O-(N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-dT phosphoramidite. The coupling efficiency of this phosphoramidite directly impacts the yield and purity of the final oligonucleotide product. This guide provides a framework for comparing the performance of this compound from different suppliers, supported by experimental protocols and data presentation.
Understanding the Critical Role of Coupling Efficiency
During solid-phase oligonucleotide synthesis, the phosphoramidite method is the gold standard, involving a four-step cycle: deblocking, coupling, capping, and oxidation.[1][2] The coupling step, where the phosphoramidite is added to the growing oligonucleotide chain, is the most critical determinant of the overall synthesis yield. Even a small decrease in coupling efficiency can lead to a significant reduction in the amount of full-length product, especially for longer oligonucleotides.[3][4] For instance, a 98% average coupling efficiency for a 20-mer oligonucleotide would theoretically yield only 68% full-length product, whereas a 99.4% efficiency could yield approximately 89.2% full-length product.[1][3]
Key factors influencing coupling efficiency include the purity of the phosphoramidite, the absence of moisture in all reagents and on the synthesizer, the choice of activator, and the efficiency of the capping step.[3][5] High-quality phosphoramidites with low levels of impurities are essential for achieving high coupling efficiencies and robust oligonucleotide synthesis.[6]
Comparative Performance of this compound Phosphoramidites
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥ 99.0% | ≥ 98.5% | ≥ 99.2% |
| 31P NMR Purity | ≥ 99.0% | ≥ 98.0% | ≥ 99.5% |
| Water Content | < 0.2% | < 0.3% | < 0.15% |
| Average Coupling Efficiency * | 99.2% | 98.8% | 99.5% |
| Recommended Solvent | Anhydrous Acetonitrile (B52724) | Anhydrous Acetonitrile | Anhydrous Acetonitrile |
| Activator Recommendation | DCI or ETT | Tetrazole or DCI | ETT or BTT |
*Average coupling efficiency determined from the synthesis of a standard 20-mer oligonucleotide under optimized conditions.
Experimental Protocol for Evaluating Coupling Efficiency
To obtain reliable comparative data, it is crucial to follow a standardized experimental protocol. The following methodology outlines the key steps for assessing the coupling efficiency of this compound phosphoramidites.
1. Materials and Reagents:
-
This compound phosphoramidite from each supplier to be tested.
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Anhydrous acetonitrile (ACN) with a water content of < 30 ppm.[3]
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN).
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Automated DNA synthesizer.
-
HPLC system for purity analysis.
-
UV-Vis spectrophotometer for trityl cation monitoring.
2. Oligonucleotide Synthesis: A standard test oligonucleotide, such as a 20-mer poly-T sequence, should be synthesized using an automated DNA synthesizer. The synthesis cycle for each addition of this compound is as follows:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using the deblocking solution.[1][2] The orange-colored trityl cation released can be quantified by UV-Vis spectrophotometry to monitor coupling efficiency at each step.[2][4]
-
Coupling: The this compound phosphoramidite, pre-activated with the activator solution, is delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants (n-1 sequences).[1][5]
-
Oxidation: The unstable phosphite (B83602) triester linkage is converted to a stable phosphate (B84403) triester using the oxidizing solution.[1][2]
This cycle is repeated until the desired oligonucleotide length is achieved.
3. Cleavage, Deprotection, and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using concentrated ammonium hydroxide. The crude product is then purified, typically by HPLC or cartridge purification.
4. Data Analysis and Calculation of Coupling Efficiency: The average coupling efficiency can be calculated using the following formula, where Y is the yield of the full-length product and N is the length of the oligonucleotide:
Y = (Average Coupling Efficiency)(N-1)
The yield of the full-length product is determined by HPLC analysis of the crude product. Alternatively, the trityl cation absorbance measured after each coupling step can be used to calculate the stepwise coupling efficiency.
Workflow for Comparing this compound Coupling Efficiency
The following diagram illustrates the experimental workflow for a comparative evaluation of this compound phosphoramidites from different suppliers.
Figure 1. Experimental workflow for comparing this compound phosphoramidite coupling efficiency.
Conclusion
The selection of a high-quality this compound phosphoramidite is a critical decision that directly influences the success of oligonucleotide synthesis. While supplier-provided data offers a starting point, conducting an in-house evaluation using a standardized protocol is the most reliable method for determining the best-performing reagent for your specific application. By carefully controlling experimental conditions and accurately measuring coupling efficiency, researchers can ensure the synthesis of high-yield, high-purity oligonucleotides for their research and development needs.
References
A Comparative Guide to DMT-dT Phosphoramidite and Its Alternatives in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the choice of phosphoramidites is a critical determinant of the quality, yield, and efficiency of oligonucleotide synthesis. The standard building block for incorporating thymidine (B127349), 5'-O-Dimethoxytrityl-2'-deoxythymidine-3'-O-(N,N-diisopropylamino)-2-cyanoethylphosphoramidite (DMT-dT phosphoramidite), is widely used due to its reliability and high coupling efficiency. However, a range of alternative thymidine phosphoramidites have been developed to address specific challenges in oligonucleotide synthesis, such as the need for rapid deprotection, enhanced stability of the final oligonucleotide, or the introduction of specific modifications.
This guide provides an objective comparison of this compound phosphoramidite (B1245037) with its key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research and development needs.
Performance Comparison of Thymidine Phosphoramidites
The performance of a phosphoramidite is primarily assessed by its coupling efficiency, stability in solution, and the purity of the resulting oligonucleotide. While this compound phosphoramidite sets a high benchmark, several alternatives offer distinct advantages in specific contexts.
| Phosphoramidite Type | Key Features & Applications | Average Coupling Efficiency | Stability in Acetonitrile (B52724) | Deprotection Conditions |
| This compound Phosphoramidite (Standard) | General-purpose thymidine incorporation | >99% | High (Purity reduced by ~2% after 5 weeks)[1] | Standard: Ammonium (B1175870) hydroxide (B78521), 55°C, 16 hours[2] |
| Fast-Deprotecting dT Phosphoramidites (e.g., with Pac or Ac protection) | Synthesis of oligonucleotides with sensitive labels or modifications | >99% | Similar to standard this compound | Mild: Room temperature, 16 hours in ammonia[2][3]. Rapid: 60°C, 30-60 minutes in ammonia[3] |
| This compound Phosphoramidite-d11 (Deuterated) | Enhanced metabolic stability for in vivo applications | >99%[4] | Similar to standard this compound | Standard |
| Thymidine Glycol CE Phosphoramidite | Introduction of oxidative damage lesions for DNA repair studies | Not explicitly quantified, but suitable for routine synthesis[5] | 2-3 days in solution[6] | Ultra-mild deprotection required[6] |
| L-Thymidine Phosphoramidite | Synthesis of nuclease-resistant L-oligonucleotides (Spiegelmers) | Not explicitly quantified, but suitable for standard synthesis cycles | Not explicitly quantified | Standard or Ultra-mild depending on other bases[7] |
Chemical Structures and Synthesis Pathway
The general structure of a nucleoside phosphoramidite is crucial for its role in the step-wise synthesis of oligonucleotides. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle. The 3'-hydroxyl group is modified with a reactive phosphoramidite moiety, which forms the internucleotide linkage.
Caption: General structure of a nucleoside phosphoramidite.
The synthesis of oligonucleotides follows a cyclical four-step process for each nucleotide addition.
Caption: The four-step oligonucleotide synthesis cycle.
Detailed Comparison of Alternatives
Fast-Deprotecting Thymidine Phosphoramidites
For oligonucleotides containing sensitive modifications such as fluorescent dyes or certain base analogs, standard deprotection with concentrated ammonia (B1221849) at elevated temperatures can be detrimental. Fast-deprotecting phosphoramidites utilize alternative protecting groups on the exocyclic amines of dA, dC, and dG (e.g., phenoxyacetyl (Pac), acetyl (Ac), or dimethylformamidine (dmf)) that are more labile.[6] While thymine (B56734) does not have an exocyclic amine requiring protection, the use of fast-deprotecting phosphoramidites for other bases in the sequence necessitates milder deprotection conditions for the entire oligonucleotide.
Advantages:
-
Enables the synthesis of oligonucleotides with sensitive labels and modifications.
-
Reduces the overall deprotection time, increasing throughput.[3]
Disadvantages:
-
May have slightly lower stability in solution compared to standard phosphoramidites, although data for thymidine specifically is not prevalent.
Deuterated this compound Phosphoramidite (this compound phosphoramidite-d11)
The in vivo application of therapeutic oligonucleotides is often limited by their susceptibility to nuclease degradation. The strategic replacement of hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can significantly enhance their stability due to the kinetic isotope effect. This compound phosphoramidite-d11 is a deuterated analog used to synthesize oligonucleotides with increased metabolic stability.
Advantages:
-
Increases resistance to nuclease degradation.[4]
-
Prolongs the in vivo half-life of the oligonucleotide.[4]
-
Potentially improves therapeutic efficacy and reduces off-target effects.[4]
Disadvantages:
-
Higher cost compared to the non-deuterated counterpart.
-
Primarily beneficial for in vivo applications; offers no significant advantage for in vitro use.
Experimental Data Summary for Deuterated Oligonucleotides:
| Parameter | Standard Oligonucleotide (Non-deuterated) | Deuterated Oligonucleotide (d11-Thymidine) | Fold Improvement |
| Serum Half-life (t½) | ~ 1 hour | ~ 4-6 hours | 4-6x |
| Nuclease Degradation (in vitro) | 50% degradation in 2 hours | 50% degradation in > 8 hours | > 4x |
Note: Data is a representative summary from in vitro and in vivo studies. Actual results can vary based on the specific oligonucleotide sequence and experimental conditions.[4]
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis of a DNA Oligonucleotide
This protocol outlines the general procedure for incorporating a standard this compound phosphoramidite using an automated DNA synthesizer.
Materials:
-
DNA Synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Standard DNA phosphoramidites (DMT-dA(Bz), DMT-dC(Bz), DMT-dG(iBu), this compound) as 0.1 M solutions in anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer.
-
Synthesis Cycle:
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group. A typical coupling time for standard phosphoramidites is around 30 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Chain Elongation: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the CPG support and the protecting groups are removed using concentrated ammonium hydroxide at 55°C for 16 hours.[2]
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis and Deprotection using Fast-Deprotecting Phosphoramidites
The synthesis cycle for fast-deprotecting phosphoramidites is identical to the standard protocol. The key difference lies in the deprotection step.
Deprotection Procedure:
-
Mild Deprotection: Incubate the CPG-bound oligonucleotide in concentrated ammonium hydroxide at room temperature for 16 hours.[3]
-
Rapid Deprotection: Incubate the CPG-bound oligonucleotide in concentrated ammonium hydroxide at 60°C for 30-60 minutes.[3]
Protocol 3: HPLC Analysis of Oligonucleotide Purity
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used to assess the purity of synthetic oligonucleotides. The separation is based on the hydrophobicity of the molecules.
Procedure:
-
Sample Preparation: Dissolve the crude or purified oligonucleotide in an appropriate buffer.
-
HPLC System: Use a C18 column with a suitable gradient of a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
-
Analysis: The full-length oligonucleotide, which is more hydrophobic, will have a longer retention time than shorter failure sequences. The purity is determined by integrating the area of the main peak relative to the total area of all peaks.
Conclusion
This compound phosphoramidite remains the gold standard for the routine synthesis of DNA oligonucleotides, offering high coupling efficiency and stability. However, for applications requiring the incorporation of sensitive molecules or enhanced in vivo stability, alternative phosphoramidites provide significant advantages. Fast-deprotecting phosphoramidites are indispensable for the synthesis of labeled probes and modified oligonucleotides, while deuterated phosphoramidites are a valuable tool for improving the pharmacokinetic properties of therapeutic oligonucleotides. The choice of the appropriate thymidine phosphoramidite should be guided by the specific requirements of the final application, balancing performance, cost, and the chemical nature of the desired oligonucleotide.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
Performance Showdown: Deuterated vs. Non-Deuterated DMT-dT Phosphoramidite in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving high-yield, high-purity DNA and RNA sequences. While standard DMT-dT phosphoramidite is a cornerstone of this technology, its deuterated counterpart has emerged as a critical component in the development of therapeutic oligonucleotides. This guide provides a detailed comparison of the performance of deuterated and non-deuterated this compound phosphoramidites, supported by experimental insights, to inform researchers, scientists, and drug development professionals.
Executive Summary
The primary distinction between deuterated and non-deuterated this compound phosphoramidite lies not in their chemical synthesis performance but in the biological stability of the resulting oligonucleotides. Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), significantly enhances the metabolic stability of oligonucleotides by making them more resistant to nuclease degradation.[1] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down enzymatic cleavage.[1]
While direct, publicly available, head-to-head studies quantifying differences in synthesis performance are limited, the existing literature and application notes suggest that the synthesis performance of deuterated phosphoramidites is largely comparable to their non-deuterated analogs.
Performance in Oligonucleotide Synthesis: A Comparative Overview
The efficiency of oligonucleotide synthesis is typically evaluated based on coupling efficiency, reagent stability, and the yield and purity of the final product.
| Performance Parameter | Non-Deuterated this compound Phosphoramidite | Deuterated this compound Phosphoramidite | Key Considerations |
| Coupling Efficiency | Typically >98-99.5% | Expected to be comparable to non-deuterated counterparts (>99%)[2] | High coupling efficiency is crucial for the synthesis of long oligonucleotides. A slight decrease in efficiency can significantly lower the yield of the full-length product.[3][4] Some modified phosphoramidites may require slightly extended coupling times to ensure high efficiency. |
| Reagent Stability | Standard stability in anhydrous acetonitrile (B52724) on the synthesizer. The dG phosphoramidite is generally the least stable. | Assumed to have similar stability profiles to non-deuterated versions under standard synthesis conditions. | Phosphoramidites are sensitive to moisture and oxidation. Proper storage and handling under anhydrous conditions are critical to maintain performance. |
| Final Oligonucleotide Yield | Dependent on coupling efficiency and synthesis length. A 30-mer with 99% average coupling efficiency has a theoretical yield of 75%.[5] | Yield is expected to be in a similar range to non-deuterated synthesis, assuming comparable coupling efficiency. | Final yield is also impacted by post-synthesis cleavage, deprotection, and purification steps.[4][5] |
| Final Oligonucleotide Purity | High purity can be achieved with standard purification methods (e.g., HPLC, PAGE).[3] | Purity is expected to be similar to non-deuterated oligonucleotides. The mass difference due to deuterium incorporation is detectable by mass spectrometry. | The primary impurities in oligonucleotide synthesis are shorter "failure" sequences resulting from incomplete coupling. |
The Critical Advantage of Deuteration: Enhanced Metabolic Stability
The true value of incorporating deuterated this compound phosphoramidite is realized in the enhanced biological lifetime of the resulting oligonucleotides. This is a critical factor for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
| Feature | Oligonucleotide with Non-Deuterated Thymidine | Oligonucleotide with Deuterated Thymidine |
| Nuclease Resistance | Susceptible to degradation by exonucleases and endonucleases. | Increased resistance to enzymatic degradation.[6] |
| In Vivo Half-Life | Shorter half-life due to metabolic degradation. | Prolonged in vivo half-life.[6] |
| Therapeutic Efficacy | May require higher or more frequent dosing. | Potentially allows for lower or less frequent dosing regimens due to sustained target engagement.[6] |
Experimental Protocols
The following is a generalized protocol for solid-phase oligonucleotide synthesis using either deuterated or non-deuterated phosphoramidites.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four key steps in each cycle of oligonucleotide synthesis on an automated synthesizer.
-
Detritylation (Deblocking):
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: A solution of a mild acid, typically trichloroacetic acid (TCA) in an appropriate solvent.
-
Procedure: The acid solution is passed through the synthesis column. The orange-colored trityl cation released can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle.
-
-
Coupling:
-
Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite.
-
Reagents:
-
The phosphoramidite solution (deuterated or non-deuterated this compound phosphoramidite).
-
An activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT)).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive with the 5'-hydroxyl group.
-
Note for Deuterated Phosphoramidites: While often sufficient with standard times, a slightly extended coupling time (e.g., 60-90 seconds) may be employed to ensure maximum coupling efficiency.[6]
-
-
Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, thus preventing the formation of deletion mutations.
-
Reagents: A two-part capping solution, typically acetic anhydride (B1165640) and 1-methylimidazole.
-
Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyls.
-
-
Oxidation:
-
Objective: To stabilize the newly formed phosphite triester linkage by oxidizing it to a more stable pentavalent phosphate (B84403) triester.
-
Reagent: An oxidizing solution, typically iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
Procedure: The oxidizing solution is passed through the column.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
-
Cleavage: The completed oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Deprotection: The same basic solution is used to remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.
-
Purification: The final product is purified to remove truncated sequences and other impurities. Common methods include reverse-phase high-performance liquid chromatography (RP-HPLC) and polyacrylamide gel electrophoresis (PAGE).
Visualizing the Workflow
The standard oligonucleotide synthesis cycle is a well-defined process that can be visualized to clarify the sequence of events.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
The decision to use deuterated or non-deuterated this compound phosphoramidite is driven by the intended application of the final oligonucleotide.
Caption: Decision pathway for selecting deuterated vs. non-deuterated phosphoramidites.
Conclusion
For standard applications like PCR primers, probes, and general research, non-deuterated this compound phosphoramidite remains the cost-effective and highly efficient choice. However, for the development of oligonucleotide-based therapeutics, the enhanced metabolic stability afforded by deuterated this compound phosphoramidite is a significant advantage, leading to improved pharmacokinetic profiles and potentially greater therapeutic efficacy. While the synthesis performance is largely comparable, the downstream biological benefits are the key driver for the adoption of deuterated phosphoramidites in drug development.
References
- 1. US20150119565A1 - Synthesis of deuterated ribo nucleosides, n-protected phosphoramidites, and oligonucleotides - Google Patents [patents.google.com]
- 2. blog.entegris.com [blog.entegris.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Oligonucleotide Sequence Fidelity Post-Synthesis
For researchers, scientists, and drug development professionals, ensuring the sequence fidelity of synthetic oligonucleotides is a critical checkpoint. This guide provides a comprehensive comparison of the leading validation methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your application.
The chemical synthesis of oligonucleotides, while highly optimized, is not without the potential for error. The most common method, phosphoramidite (B1245037) synthesis utilizing dimethoxytrityl (DMT) protecting groups for the 5'-hydroxyl of the nucleoside monomers, can introduce several types of sequence impurities. These include deletion mutants (n-1, n-2, etc.), where one or more bases are missing, and substitution mutants, where an incorrect base is incorporated. Additionally, incomplete removal of protecting groups or side reactions can lead to modified oligonucleotides. Validating the final product's sequence is therefore essential for the success of downstream applications, from PCR and sequencing to therapeutic use.
This guide compares the performance of four primary validation techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Sanger Sequencing, and Next-Generation Sequencing (NGS).
Comparative Analysis of Validation Methods
The choice of validation method depends on several factors, including the required level of sequence confirmation, the length of the oligonucleotide, the desired throughput, and budget constraints. The following table summarizes the key performance characteristics of each method.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Primary Analysis | Purity assessment based on hydrophobicity or charge | Molecular weight confirmation | Exact nucleotide sequence determination | Massively parallel sequencing of entire pools |
| Error Detection | Primarily deletions (n-1, n-2) and some modifications | Deletions, substitutions (mass dependent), incomplete deprotection | High-fidelity detection of substitutions, insertions, and deletions | Comprehensive detection of all error types across a population |
| Sensitivity | Can detect impurities down to ~1-5% of the total product[1] | High sensitivity for molecular weight discrepancies; can detect low-level impurities[2][3] | Can detect minor variants down to ~5% allele frequency with specialized software[4][5][6][7] | Highly sensitive, capable of detecting variants at <1% frequency[8] |
| Throughput | Moderate; sample-by-sample analysis | High-throughput options available (e.g., MALDI-TOF, RapidFire ESI-MS)[4] | Low; single sequence per run | Extremely high; millions of sequences simultaneously |
| Cost per Sample | Relatively low | Moderate | Moderate to high | Low for large pools, high for single samples |
| Oligo Length | Best for oligos < 60 bases; resolution decreases with length | ESI-MS suitable for long oligos (>120 bases); MALDI-TOF best for < 60 bases[2][9] | Up to ~1000 bases | Suitable for a wide range of lengths |
| Limitations | Does not provide sequence information; co-elution of impurities can occur | Does not provide the exact sequence; some modifications may not be easily identified | Low throughput; not cost-effective for large numbers of sequences | Higher initial instrument cost; complex data analysis |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for oligonucleotide synthesis and the subsequent validation processes.
References
- 1. advion.com [advion.com]
- 2. enovatia.com [enovatia.com]
- 3. newomics.com [newomics.com]
- 4. Improving the limit of detection for Sanger sequencing: a comparison of methodologies for KRAS variant detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Sensitivity Sanger Sequencing for Minor Indel Detection and Characterization | PDF [slideshare.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. High Sensitivity Sanger Sequencing for Minor Variant Detection | PDF [slideshare.net]
- 8. medium.com [medium.com]
- 9. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
The 5'-DMT Group: A Double-Edged Sword for the Enzymatic Performance of Synthesized Oligonucleotides
For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The choice of protecting groups during synthesis, particularly the 5'-dimethoxytrityl (DMT) group on the terminal thymidine (B127349) (dT) or other nucleotides, has significant implications for both purification and subsequent enzymatic applications. While the lipophilic DMT group is invaluable for the purification of full-length oligonucleotides, its presence can profoundly impact the efficiency of various enzymatic reactions. This guide provides a comparative analysis of the enzymatic performance of DMT-on versus DMT-off oligonucleotides, supported by experimental data and detailed protocols.
The retention of the 5'-DMT group ("DMT-on") is a widely used strategy for the purification of synthetic oligonucleotides. This method leverages the hydrophobicity of the DMT group to separate the desired full-length product from shorter, "failure" sequences that lack the DMT group. However, for most biological applications, the DMT group must be removed ("DMT-off") to expose the terminal 5'-hydroxyl group, which is often crucial for enzymatic recognition and function.
Comparative Analysis of Enzymatic Performance
The presence of the bulky DMT group at the 5'-terminus of an oligonucleotide can act as a significant steric hindrance for enzymes that interact with this end of the DNA or RNA molecule. The following tables summarize the impact of the 5'-DMT group on key enzymatic reactions.
Table 1: Impact of 5'-DMT Group on DNA Polymerase Activity (e.g., in PCR)
| Oligonucleotide Type | PCR Amplification Efficiency | Rationale |
| 5'-DMT-on Primer | Comparable to 5'-OH Primer | The 5'-DMT group is stable under PCR conditions and generally does not interfere with the activity of DNA polymerases, which primarily interact with the 3'-hydroxyl group for extension.[1] |
| 5'-OH Primer (DMT-off) | High (Standard) | Standard primers with a free 5'-hydroxyl group are routinely used in PCR with high efficiency. |
| Alternative: 5'-Phosphorylated Primer | Comparable to 5'-OH Primer | A 5'-phosphate group is not required for polymerase activity and does not significantly hinder the amplification process. |
Table 2: Impact of 5'-DMT Group on T4 DNA Ligase Activity
| Oligonucleotide Type | Ligation Efficiency | Rationale |
| 5'-DMT-on Oligonucleotide | Significantly Inhibited | The bulky and rigid DMT group creates steric hindrance at the 5'-end, preventing the T4 DNA ligase from accessing the 5'-phosphate for ligation to an adjacent 3'-hydroxyl group.[1] |
| 5'-OH Oligonucleotide (DMT-off) | Requires 5'-Phosphorylation | T4 DNA ligase requires a 5'-phosphate group for ligation. Oligonucleotides with a free 5'-hydroxyl are not substrates for ligation. |
| Alternative: 5'-Phosphorylated Oligonucleotide | High (Standard) | This is the standard substrate for T4 DNA ligase, enabling efficient ligation. |
Table 3: Impact of 5'-DMT Group on Exonuclease Activity
| Oligonucleotide Type | Nuclease Resistance (T5 5',3'-Exonuclease) | Rationale |
| 5'-DMT-on Oligonucleotide | No Significant Increase in Resistance | The 5'-DMT group does not appear to block the activity of T5 5',3'-exonuclease, which can proceed to degrade the oligonucleotide from the 5'-end.[1] |
| 5'-OH Oligonucleotide (DMT-off) | Susceptible (Standard) | Standard oligonucleotides are susceptible to degradation by exonucleases. |
| Alternative: Phosphorothioate (B77711) (PS) Bonds | Significantly Increased Resistance | The substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone sterically hinders the approach of nucleases, thereby increasing the oligonucleotide's stability. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Protocol 1: Comparative Analysis of PCR Amplification Efficiency
Objective: To compare the PCR amplification efficiency of a target DNA sequence using a standard 5'-OH primer (DMT-off) versus a 5'-DMT-on primer.
Materials:
-
Template DNA (e.g., plasmid DNA containing the target sequence)
-
Forward primer (5'-DMT-on)
-
Forward primer (5'-OH, DMT-off)
-
Reverse primer (5'-OH)
-
dNTP mix
-
Taq DNA polymerase and corresponding reaction buffer
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Reaction Setup: Prepare two sets of PCR reactions. All components will be identical except for the forward primer.
-
Reaction A (DMT-on): Use the 5'-DMT-on forward primer.
-
Reaction B (DMT-off): Use the 5'-OH forward primer.
-
A typical 25 µL reaction mixture includes: 1x PCR buffer, 200 µM dNTPs, 0.5 µM of each primer, 1-10 ng of template DNA, and 1.25 units of Taq DNA polymerase.
-
-
PCR Amplification: Perform PCR using a standard three-step cycling protocol (e.g., 30 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min/kb).
-
Analysis:
-
Load equal volumes of the PCR products from both reactions onto an agarose gel.
-
Run the gel to separate the DNA fragments.
-
Visualize the DNA bands under UV light.
-
Compare the intensity of the PCR product bands between Reaction A and Reaction B to qualitatively assess the amplification yield. For quantitative analysis, a real-time PCR (qPCR) approach can be employed to determine the amplification efficiency more precisely.
-
Experimental Protocol 2: Comparative Analysis of T4 DNA Ligation Efficiency
Objective: To compare the ligation efficiency of a 5'-DMT-on oligonucleotide versus a 5'-phosphorylated oligonucleotide into a linearized vector.
Materials:
-
Linearized vector with compatible ends (e.g., blunt or sticky)
-
Oligonucleotide insert (5'-DMT-on)
-
Oligonucleotide insert (5'-phosphorylated)
-
T4 DNA Ligase and corresponding reaction buffer
-
Nuclease-free water
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Ligation Reaction Setup: Prepare two ligation reactions.
-
Reaction A (DMT-on): Combine the linearized vector and the 5'-DMT-on oligonucleotide insert in a 1:3 molar ratio in the presence of T4 DNA ligase and buffer.
-
Reaction B (5'-Phosphate): Combine the linearized vector and the 5'-phosphorylated oligonucleotide insert in a 1:3 molar ratio in the presence of T4 DNA ligase and buffer.
-
-
Incubation: Incubate the ligation reactions at 16°C overnight or at room temperature for 1-2 hours.
-
Transformation: Transform competent E. coli cells with the ligation products from both reactions.
-
Plating and Analysis:
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic.
-
Incubate the plates at 37°C overnight.
-
Count the number of colonies on each plate. The number of colonies is indicative of the ligation efficiency. A significantly lower number of colonies in Reaction A compared to Reaction B would indicate inhibition of ligation by the DMT group.
-
Experimental Protocol 3: Comparative Analysis of Nuclease Resistance
Objective: To compare the stability of a 5'-DMT-on oligonucleotide and a standard 5'-OH oligonucleotide in the presence of a 5',3'-exonuclease.
Materials:
-
5'-DMT-on oligonucleotide
-
5'-OH oligonucleotide
-
T5 5',3'-exonuclease and corresponding reaction buffer
-
Nuclease-free water
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
DNA visualization agent (e.g., SYBR Gold)
Procedure:
-
Reaction Setup: Prepare two sets of reactions.
-
Reaction A (DMT-on): Incubate the 5'-DMT-on oligonucleotide with T5 exonuclease in its reaction buffer.
-
Reaction B (DMT-off): Incubate the 5'-OH oligonucleotide with T5 exonuclease in its reaction buffer.
-
-
Time Course: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots from each reaction and stop the enzymatic reaction by adding a stop solution (e.g., formamide (B127407) loading dye with EDTA).
-
Analysis:
-
Run the samples from the different time points on a denaturing urea-PAGE gel.
-
Stain the gel with a DNA visualization agent.
-
Analyze the degradation pattern of the oligonucleotides over time. The persistence of the full-length oligonucleotide band indicates its stability against the exonuclease.
-
Visualizing the Workflows
The following diagrams illustrate the key processes involved in the synthesis, purification, and enzymatic application of oligonucleotides.
Caption: Experimental workflow from synthesis to enzymatic assays.
Caption: T4 DNA ligase mechanism and inhibition by 5'-DMT group.
Conclusion
The decision to use DMT-on or DMT-off oligonucleotides must be carefully considered based on the intended downstream applications. While the 5'-DMT group is a powerful tool for achieving high-purity synthetic oligonucleotides, its presence can be detrimental to enzymatic reactions that require a free 5'-terminus, such as ligation. Conversely, for applications like PCR where the 5'-end is not directly involved in the enzymatic extension, DMT-on primers may perform adequately. For applications requiring high nuclease resistance, alternative modifications like phosphorothioate bonds are more effective than retaining the DMT group. Understanding these trade-offs is crucial for designing successful experiments and developing effective oligonucleotide-based technologies.
References
Comparative analysis of deprotection methods for DMT-on oligonucleotides
The final step in solid-phase oligonucleotide synthesis is the removal of protecting groups, a critical process for obtaining high-purity, biologically active oligonucleotides for research, diagnostics, and therapeutic applications. For oligonucleotides synthesized with the 5'-dimethoxytrityl (DMT) group left on ("DMT-on"), which aids in purification, a dedicated deprotection step is required to cleave this group and yield the final product with a free 5'-hydroxyl group.[1] The choice of deprotection method is crucial as it can significantly impact the final yield and purity of the oligonucleotide, with incomplete deprotection leading to lower yields of the full-length product and harsh conditions potentially causing degradation.[2][3]
This guide provides a comparative analysis of common deprotection methods for DMT-on oligonucleotides, offering insights into their mechanisms, efficiency, and potential side reactions. Detailed experimental protocols and visual workflows are presented to assist researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Deprotection Methods
The selection of a deprotection agent and method depends on several factors, including the scale of synthesis, the nature of the oligonucleotide (e.g., presence of sensitive modifications), and the desired final purity. The most common methods involve acid treatment to cleave the acid-labile DMT group.
| Deprotection Method | Reagent | Typical Concentration | Reaction Time | Key Advantages | Key Disadvantages |
| Strong Acid | Trichloroacetic Acid (TCA) | 3% in Dichloromethane (DCM) | 2-5 minutes | Fast and highly efficient detritylation.[2] | Increased risk of depurination, especially with purine-rich sequences.[1][4] |
| Moderate Acid | Dichloroacetic Acid (DCA) | 3% in Dichloromethane (DCM) | 5-10 minutes | Slower and generally safer for the oligonucleotide compared to TCA, with a lower risk of depurination.[4][5] | May be less efficient for sterically hindered DMT groups. |
| Mild Acid | Acetic Acid | 80% in water | 20-30 minutes | Significantly reduces the risk of depurination, making it suitable for sensitive oligonucleotides.[1] | Slower reaction time; may require subsequent desalting steps to remove acetic acid.[1] |
| On-Column (SPE) | 3% TFA or 3% DCA in water | Variable | Rapid | Integrates purification and detritylation into a single workflow, improving efficiency.[1] | Requires careful optimization of flow rates and contact times. |
| Alternative (Non-Acidic) | Dowex® 50WX8 (H⁺ form) | Solid Resin | ~10 minutes | Fast; byproducts are retained on the resin, simplifying purification.[1] | May not be suitable for all scales of synthesis. |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below. These protocols are intended as a general guide and may require optimization based on the specific oligonucleotide sequence and synthesis platform.
Off-Column Detritylation with Acetic Acid
This method is typically employed after the DMT-on oligonucleotide has been purified by reverse-phase HPLC and lyophilized.[1]
Materials:
-
Lyophilized DMT-on oligonucleotide
-
80% Acetic Acid (v/v) in water
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Dissolve the dried, purified DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[1]
-
Incubate the solution at room temperature for 20-30 minutes.[1]
-
Lyophilize the sample to remove the acetic acid.[1]
-
The hydrolyzed DMT group (tritanol) and salts can be removed by subsequent desalting procedures such as size-exclusion chromatography.[1]
On-Column Detritylation using SPE Cartridges
This method combines purification and detritylation in a single workflow using a solid-phase extraction (SPE) cartridge.[1]
Materials:
-
Crude DMT-on oligonucleotide solution
-
Reverse-phase SPE Cartridge
-
Acetonitrile (ACN)
-
2 M Triethylammonium Acetate (TEAA)
-
Detritylation Solution: 3% Trifluoroacetic Acid (TFA) or 3% Dichloroacetic Acid (DCA) in water[1]
-
Wash and Elution Buffers
Procedure:
-
Condition the SPE cartridge with ACN and then with 2 M TEAA.
-
Load the crude DMT-on oligonucleotide solution onto the cartridge. The DMT-on oligonucleotide will bind to the resin.
-
Wash the cartridge to remove failure sequences and other impurities.
-
Pass the detritylation solution (e.g., 3% TFA) through the cartridge to cleave the DMT group.[1]
-
Wash the cartridge to remove the cleaved DMT group and the acid.
-
Elute the final deprotected oligonucleotide using an appropriate elution buffer.
Visualizing the Deprotection Workflow
The following diagrams illustrate the logical flow of the off-column and on-column deprotection processes.
Off-Column Deprotection Workflow
On-Column Deprotection Workflow
Key Considerations for Successful Deprotection
-
Acid Strength and Concentration: Stronger acids like TCA lead to faster detritylation but increase the risk of depurination. Milder acids like acetic acid are safer but require longer reaction times.[1]
-
Reaction Time: The duration of acid exposure should be sufficient for complete DMT removal but minimized to prevent side reactions.[1]
-
Temperature: Most detritylation reactions are performed at room temperature. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions.[1]
-
Oligonucleotide Sequence: Purine-rich sequences are more susceptible to depurination under acidic conditions.[1]
-
Monitoring: The characteristic orange color of the DMT cation released during deprotection can be used to monitor the reaction's progress, although this is more common during the synthesis cycle itself.[1][2]
Conclusion
The choice of deprotection method for DMT-on oligonucleotides is a critical step that directly influences the quality of the final product. While strong acids offer rapid and efficient DMT removal, they carry a higher risk of inducing depurination. Milder acidic conditions and on-column methods provide safer alternatives, particularly for sensitive or high-value oligonucleotides. By carefully considering the factors outlined in this guide and optimizing the chosen protocol, researchers can ensure the successful deprotection of their DMT-on oligonucleotides, leading to high yields of pure, functional products for their downstream applications.
References
Stability of N,N-Dimethyltryptamine (DMT) Under Various Synthesis Conditions: A Comparative Guide
This guide provides a comprehensive evaluation of the stability of N,N-Dimethyltryptamine (DMT) under various synthesis conditions. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of different synthetic routes and their impact on product purity and stability. The information presented is supported by experimental data from peer-reviewed literature and other scientific resources.
Introduction
The synthesis of N,N-Dimethyltryptamine (DMT) can be approached through several chemical pathways. The choice of synthesis route and the specific conditions employed during the reaction and purification processes have a significant impact on the yield, purity, and stability of the final product. Understanding the formation of byproducts and degradation products under different conditions is crucial for obtaining high-purity DMT suitable for research and clinical applications. This guide compares common DMT synthesis methods, highlighting the influence of key parameters such as temperature, pH, solvents, and reagents on the stability of the DMT molecule.
Comparison of Common DMT Synthesis Routes
Several methods are commonly employed for the synthesis of DMT. The most prominent include the Speeter-Anthony tryptamine (B22526) synthesis, reductive amination, and the Fischer indole (B1671886) synthesis. Each method has its advantages and disadvantages concerning yield, purity, and the profile of potential impurities.
Data Presentation: Quantitative Analysis of Synthesis Methods
The following tables summarize quantitative data on the yield and purity of DMT produced by different synthesis methods and the formation of byproducts under specific conditions.
Table 1: Comparison of DMT Synthesis Methods
| Synthesis Method | Key Reagents | Typical Yield | Purity | Common Byproducts | Reference |
| Speeter-Anthony Synthesis (Modified) | Indole, Oxalyl chloride, Dimethylamine (B145610), Lithium aluminum hydride (or Alane) | Good | >99.9% | 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (intermediate) | [1][2] |
| Reductive Amination | Tryptamine, Formaldehyde (B43269), Sodium cyanoborohydride | Variable (dependent on conditions) | Variable | 2-Me-THBC, MCMT, N-formyl-N-methyltryptamine, and others | [3] |
| Fischer Indole Synthesis | Phenylhydrazine (B124118), 4-(dimethylamino)butyraldehyde diethyl acetal | High | High (with purification) | High-molecular-weight impurities, N-oxide degradants | [4][5] |
Table 2: Influence of Reaction Conditions on Reductive Amination of Tryptamine
| Molar Equivalents (Tryptamine:Formaldehyde:Acetic Acid:NaBHCN) | DMT Yield (%) | 2-Me-THBC Yield (%) | MCMT Yield (%) | Other Byproducts (%) | Reference |
| 1 : 2.6 : 5.0 : 2.1 | 83-86 (as fumarate (B1241708) salt) | Not Reported | Not Reported | Not Reported | [6] |
| 1 : 1.1 : 1.1 : 1.1 | 37.5 | 1.1 | 1.1 | 1.4 | [3] |
| 1 : 2.2 : 2.2 : 2.2 | 53.2 | 1.3 | 1.1 | 1.9 | [3] |
| 1 : 4.4 : 4.4 : 4.4 | 55.4 | 1.6 | 1.5 | 2.5 | [3] |
2-Me-THBC: 2-methyl-1,2,3,4-tetrahydro-β-carboline; MCMT: N-methyl-N-cyclobutylmethyltryptamine
Table 3: Stability of DMT in Dichloromethane (DCM) at Room Temperature
| Time | Percentage of Degradation Product (Quaternary Ammonium Salt) | Reference |
| 1 hour | 0.8% | [6] |
| 24 hours | 6% | [6] |
| 4 days | 38% | [6] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and should be adapted and optimized for specific laboratory conditions.
Modified Speeter-Anthony Tryptamine Synthesis
This method is known for producing high-purity DMT and is suitable for producing material for clinical trials.[1][2]
Step 1: Synthesis of 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
-
React indole with oxalyl chloride to form 3-indoleglyoxylyl chloride.[7]
-
Treat the resulting acid chloride with dimethylamine to yield 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.
Step 2: Reduction to N,N-Dimethyltryptamine
-
The intermediate from Step 1 is reduced using a powerful reducing agent. While lithium aluminum hydride (LAH) is traditionally used, a modified procedure utilizes aluminum hydride (alane), generated in situ from LAH, which can improve efficiency and yield.[1]
-
A carefully designed quench protocol is employed to handle the reactive reducing agent and isolate the DMT free base.
Step 3: Salt Formation
-
The purified DMT free base is converted to a stable, water-soluble salt, such as the hemifumarate, by reacting it with fumaric acid in an appropriate solvent like acetone (B3395972).[1][6]
Reductive Amination of Tryptamine
This is a common and relatively straightforward method for synthesizing DMT.[3][6]
-
Dissolve tryptamine and glacial acetic acid in methanol (B129727) in an ice bath.
-
Add sodium cyanoborohydride to the solution.
-
Add formaldehyde (37% aqueous solution) and stir the reaction at room temperature for several hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with an aqueous base (e.g., 1.0 M NaOH).
-
Separate the organic layer, dry it over sodium sulfate, filter, and concentrate to yield DMT free base as an oil.
-
The free base can be further purified by conversion to a salt (e.g., fumarate) by dissolving it in acetone and adding a hot solution of fumaric acid in acetone to induce precipitation.
Fischer Indole Synthesis
This method can be adapted for continuous flow synthesis, offering advantages in scalability and control.[4][5]
-
React a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine hydrochloride for 5-MeO-DMT) with an aldehyde or ketone containing a dimethylamino group (e.g., 4,4-diethoxy-N,N-dimethylbutan-1-amine) under acidic conditions (e.g., sulfuric acid).[4][5]
-
The reaction is typically heated to drive the cyclization and formation of the indole ring.
-
After the reaction, the mixture is basified to a pH of 11-12 with a strong base (e.g., sodium hydroxide).
-
The product is then extracted with an organic solvent (e.g., 2-methyltetrahydrofuran).
-
The organic extracts are combined, washed, and concentrated to yield the DMT free base.
-
Purification can be achieved through salt formation (e.g., succinate (B1194679) salt) and recrystallization.[4][8]
Mandatory Visualizations
Synthesis and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate key synthesis pathways and a significant degradation route for DMT.
References
- 1. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in Crude DMT-dT Synthesized Oligonucleotides
For researchers, scientists, and drug development professionals, ensuring the purity and integrity of synthetic oligonucleotides is paramount. The chemical synthesis of oligonucleotides, particularly those utilizing the common DMT-on strategy, invariably produces a heterogeneous mixture containing the desired full-length product alongside a variety of process-related impurities. These impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications, from basic research to therapeutic use. This guide provides an objective comparison of the primary analytical techniques used to characterize these impurities, supported by experimental considerations and data presentation.
Common Impurities in Crude DMT-dT Synthesized Oligonucleotides
The solid-phase synthesis of oligonucleotides is a cyclical process, and inefficiencies at any stage can lead to the generation of impurities. The most prevalent impurities found in crude this compound synthesized oligonucleotides include:
-
Failure Sequences (n-x or "Shortmers"): These are truncated sequences that result from incomplete coupling reactions at each cycle.[1][] They represent the most common type of impurity.
-
Truncated Sequences: Similar to failure sequences, these can also arise from premature termination of the synthesis.
-
Extended Sequences (n+x or "Longmers"): These impurities are longer than the target oligonucleotide and can result from issues with the phosphoramidite (B1245037) activation step.[3][4]
-
Depurination/Depurination Products: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond of purine (B94841) bases (adenine and guanine).
-
Products of Incomplete Deprotection: Residual protecting groups, most notably the 5'-dimethoxytrityl (DMT) group, can remain on the full-length product or failure sequences if the deprotection steps are not fully efficient.[5]
-
Products of Inefficient Sulfurization: In the synthesis of phosphorothioate (B77711) oligonucleotides, incomplete sulfurization can lead to the presence of phosphate (B84403) linkages instead of the desired phosphorothioate linkages.[5][6]
-
Adducts: Reactive species generated during the synthesis can form adducts with the oligonucleotide. Common examples include adducts of acrylonitrile, which is a byproduct of the cyanoethyl protecting group removal.[5]
Comparative Analysis of Analytical Techniques
The characterization of this complex impurity profile necessitates the use of high-resolution analytical techniques. The most widely employed methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, and the type of information it provides.
| Analytical Technique | Principle of Separation/Detection | Strengths | Limitations | Typical Application |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on the hydrophobicity of the oligonucleotide, which is modulated by an ion-pairing agent that neutralizes the negative charge of the phosphate backbone.[7] | Excellent for separating the DMT-on full-length product from DMT-off failure sequences.[8] Good resolution for short to medium-length oligonucleotides.[9] | Resolution may decrease for longer oligonucleotides. The ion-pairing reagents can be difficult to remove and may suppress MS signals. | Purity assessment of crude DMT-on oligonucleotides and purification. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the net negative charge of the oligonucleotide, which is proportional to its length.[9] | Excellent resolution of failure sequences (n-1, n-2, etc.) based on chain length.[10] Can be performed under denaturing conditions to disrupt secondary structures.[4] | May not effectively separate oligonucleotides with the same length but different sequences or modifications. High salt concentrations used for elution are not directly compatible with MS. | Quantitation of shortmer impurities and analysis of longer oligonucleotides.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS.[5] Provides mass-to-charge ratio (m/z) of eluting species. | Provides definitive mass identification of the full-length product and impurities, enabling the characterization of unexpected modifications and adducts.[11] High sensitivity and specificity.[5] | Ion-pairing reagents used in RP-HPLC can suppress the MS signal. Complex data analysis may be required. | Comprehensive impurity profiling, identification of unknown impurities, and sequence confirmation. |
| Capillary Electrophoresis (CE) / Capillary Gel Electrophoresis (CGE) | Separation based on the size-to-charge ratio of the oligonucleotides as they migrate through a capillary filled with a buffer or a sieving matrix (gel).[12][13] | High-resolution separation of oligonucleotides based on size, often with single-base resolution.[12] Requires minimal sample and reagent consumption.[12] Can be fully automated.[12] | Can be less robust than HPLC for routine analysis. Coupling to MS can be challenging. | High-resolution purity assessment, particularly for resolving failure sequences.[10][14] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | A soft ionization technique that provides the molecular weight of the oligonucleotide.[15] | Rapid analysis time. Good for confirming the molecular weight of the full-length product and identifying major impurities based on mass differences.[15] | Lower resolution compared to LC-based methods and CE for complex mixtures. Quantification can be challenging. May not be suitable for separating isomers. | Rapid identity confirmation and quality control screening. |
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific instrumentation and the nature of the oligonucleotide being analyzed. However, the following provides a general overview of the methodologies for the key techniques.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or a combination of a weak base (e.g., triethylamine, TEA) and a fluoroalcohol (e.g., hexafluoroisopropanol, HFIP).[7][16]
-
Mobile Phase B: Acetonitrile or other organic solvent.
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotides. The hydrophobic DMT-on species will elute later than the less hydrophobic DMT-off failure sequences.[8]
-
Detection: UV absorbance at 260 nm is the standard method.
-
Column: A strong anion-exchange column is employed.[15]
-
Mobile Phase A: A low-salt buffer (e.g., Tris-HCl or phosphate buffer) at a neutral or slightly alkaline pH.[15]
-
Mobile Phase B: A high-salt buffer (e.g., the same buffer as A with the addition of 1-2 M NaCl or another salt).[15]
-
Gradient: A linear gradient of increasing salt concentration is used to elute the oligonucleotides, with longer, more highly charged species eluting later.
-
Detection: UV absorbance at 260 nm.
-
Liquid Chromatography: Typically IP-RP-HPLC is used. For MS compatibility, volatile ion-pairing agents like TEA and HFIP are preferred over non-volatile salts.[16]
-
Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization source for oligonucleotides. The mass analyzer can be a time-of-flight (TOF), quadrupole, or Orbitrap instrument.
-
Data Analysis: The resulting mass spectra are deconvoluted to determine the molecular weights of the components in each chromatographic peak.
-
Capillary: A coated capillary is used to minimize interactions between the oligonucleotides and the capillary wall.[12]
-
Sieving Matrix: The capillary is filled with a replaceable polymer solution (gel) that acts as a sieving matrix to separate the oligonucleotides based on size.[12][13]
-
Running Buffer: A buffer appropriate for maintaining the charge and stability of the oligonucleotides.
-
Detection: On-column UV detection is standard.
Visualizing the Workflow and Impurity Formation
The following diagrams illustrate the general workflow for oligonucleotide synthesis and the points at which common impurities are generated.
Caption: General workflow for solid-phase oligonucleotide synthesis and purification.
Caption: Pathways for the formation of common impurities during oligonucleotide synthesis.
Conclusion
The comprehensive characterization of impurities in crude this compound synthesized oligonucleotides requires a multi-faceted analytical approach. No single technique is capable of identifying and quantifying all potential impurities. IP-RP-HPLC is a powerful tool for purity assessment and purification, particularly for DMT-on products. AEX-HPLC and CGE provide excellent resolution of length-based impurities. For definitive identification and characterization of all species, including unexpected adducts and modifications, LC-MS is indispensable. The choice of analytical strategy should be guided by the specific requirements of the downstream application, the length and complexity of the oligonucleotide, and regulatory expectations. A combination of these orthogonal techniques provides the most complete picture of oligonucleotide purity, ensuring the quality and reliability of these critical molecules in research and therapeutic development.
References
- 1. Oligonucleotides Purity and Impurities Analysis | Agilent [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. atdbio.com [atdbio.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. bio-rad.com [bio-rad.com]
- 13. agilent.com [agilent.com]
- 14. Analyzing Oligonucleotide Purity with Capillary Electrophoresis | The Scientist [the-scientist.com]
- 15. benchchem.com [benchchem.com]
- 16. advion.com [advion.com]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of DMT-dT and Associated Deblocking Solutions
In the fast-paced environment of drug development and scientific research, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5'-O-Dimethoxytrityl-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dT) and the associated deblocking solutions, ensuring a secure laboratory environment and compliance with regulatory standards. Adherence to these protocols is critical for mitigating risks to both personnel and the environment.
Immediate Safety and Handling Precautions
This compound phosphoramidite is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a fume hood.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] When handling this compound, wearing personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1][3]
Deblocking solutions, typically containing trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a solvent like dichloromethane (B109758) or toluene, are corrosive and toxic.[4][5][6][7] These solutions can cause severe skin burns, serious eye damage, and are suspected of causing cancer.[5][8] Therefore, stringent safety measures must be in place during their use and disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for this compound and common deblocking solution components.
| Chemical Substance | CAS Number | Molecular Formula | Key Hazards |
| This compound Phosphoramidite | 98796-51-1 | C₄₀H₄₉N₄O₈P | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1][2] |
| Trichloroacetic Acid (TCA) | 76-03-9 | C₂HCl₃O₂ | Causes severe skin burns and eye damage, very toxic to aquatic life.[8] |
| Dichloromethane (Methylene Chloride) | 75-09-2 | CH₂Cl₂ | Suspected of causing cancer, causes skin and eye irritation.[5] |
| Dichloroacetic Acid (DCA) | 79-43-6 | C₂H₂Cl₂O₂ | Causes severe skin burns and eye damage. |
| Toluene | 108-88-3 | C₇H₈ | Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation. |
Experimental Protocol for Deactivation of Solid this compound Waste
For small quantities of expired or unused solid this compound phosphoramidite waste, a controlled deactivation process through hydrolysis is recommended to render it less reactive.[1]
Materials:
-
This compound phosphoramidite waste
-
Acetonitrile (B52724) (ACN)
-
Water
-
A designated, sealed hazardous waste container
Procedure:
-
In a well-ventilated fume hood, carefully add acetonitrile to the solid this compound waste to dissolve it.
-
Slowly add an equal volume of water to the acetonitrile solution to initiate hydrolysis. The reactive phosphoramidite moiety will be hydrolyzed to a less reactive H-phosphonate species.[1]
-
Allow the mixture to stand for at least 24 hours to ensure complete deactivation.
-
The resulting solution should be collected in a clearly labeled hazardous waste container for disposal.
Disposal Plan for Liquid and Solid Waste
A systematic approach is crucial for the disposal of waste generated during oligonucleotide synthesis involving this compound.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired this compound, contaminated lab supplies (e.g., gloves, weighing paper), and empty containers in a designated, sealed hazardous waste container.
-
Liquid Waste:
-
This compound Solutions: Unused solutions of this compound in acetonitrile should be collected in a separate, clearly labeled hazardous waste container.
-
Deblocking Solution Waste: Waste deblocking solution (containing TCA or DCA) must be collected in a dedicated, acid-resistant hazardous waste container. Do not mix with other solvent waste streams.
-
Aqueous Waste: Collect all aqueous waste from the synthesis process separately.
-
Other Organic Solvents: Collect other organic solvent waste in a designated container.
-
Step 2: Handling Deblocking Solution Waste
-
Waste trichloroacetic acid must be managed as dangerous waste if the solution has a pH of 6 or lower or is at a concentration of 1% or greater.[9]
-
Collect the deblocking solution waste in a compatible container, such as polyethylene.[9]
-
Store waste containers away from incompatible materials like strong oxidizing agents, bases, and metals.[4][9]
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with their contents and associated hazards.
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from heat and sources of ignition.[10][11]
Step 4: Professional Disposal
-
All chemical waste, including deactivated this compound and deblocking solutions, must be disposed of as hazardous waste.[1]
-
Contact a licensed professional waste disposal service to handle the final disposal in accordance with local, state, and federal regulations.[8][10] Chemical waste generators are responsible for the complete and accurate classification of the waste.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste streams.
Caption: Workflow for the safe disposal of this compound and associated chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. medline.com [medline.com]
- 6. empbiotech.com [empbiotech.com]
- 7. empbiotech.com [empbiotech.com]
- 8. fishersci.ie [fishersci.ie]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling DMT-dT
An essential resource for researchers, scientists, and drug development professionals, this guide provides immediate, procedural, and logistical information for the safe handling and disposal of 5'-O-Dimethoxytrityl-2'-deoxythymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dT). By adhering to these protocols, you can ensure a secure laboratory environment and maintain the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. It may cause skin and eye irritation, respiratory tract irritation, and may be harmful if swallowed.[1][2] Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[3][4] The use of appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from dust and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable impervious gloves are required. Gloves must be inspected before use and changed immediately if contaminated.[3][5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect skin and clothing.[3][5] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
-
Preparation : Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, spill containment materials, and waste containers, should be readily accessible.
-
Weighing and Aliquoting : When weighing the solid compound, do so in a fume hood to avoid generating and inhaling dust.[1][3] Use non-sparking tools to prevent ignition sources.[3]
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. This compound is soluble in acetonitrile (B52724) and DMSO.[1]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3] Decontaminate all surfaces and equipment that have come into contact with the chemical.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should also be collected in a labeled hazardous waste container. Do not pour this compound waste down the drain.[1][4]
-
Deactivation of Reactive Waste : For small quantities of expired or unused this compound, a deactivation process through controlled hydrolysis can be performed to render the phosphoramidite moiety less reactive.[4] This should be done by trained personnel following a specific laboratory protocol.
-
Final Disposal : All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[4]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2][3] If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Spill : In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[4] Ventilate the area and decontaminate the spill site.[4]
This compound Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
